2,6-Difluoro-4-(hydroxymethyl)phenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-difluoro-4-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,10-11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBXKARGOXJKOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621467 | |
| Record name | 2,6-Difluoro-4-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206198-07-4 | |
| Record name | 2,6-Difluoro-4-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 2,6-Difluoro-4-(hydroxymethyl)phenol
An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Difluoro-4-(hydroxymethyl)phenol
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Fluorinated Phenolic Scaffolds
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties.[1][2] Fluorine, as a bioisostere of hydrogen, can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1][3] The compound this compound is a bifunctional fluorinated building block of significant interest. It combines the unique electronic properties conferred by two ortho-fluorine atoms to a phenolic hydroxyl group with a reactive hydroxymethyl moiety at the para-position. This arrangement makes it a valuable intermediate for synthesizing complex molecules, from active pharmaceutical ingredients to advanced polymers.[4][5]
This guide provides a comprehensive overview of a robust synthetic pathway to this compound, details its purification, and outlines a complete workflow for its structural characterization. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a deep understanding of the process.
Proposed Synthetic Pathway: A Two-Step Approach
While various methods exist for the synthesis of fluorinated phenols, many can involve harsh conditions or low yields.[6] A highly efficient and logical pathway to this compound begins with the commercially available precursor, 3,5-difluorophenol. The synthesis proceeds in two key steps: (1) regioselective formylation to install an aldehyde group at the para-position, followed by (2) selective reduction of the aldehyde to the desired hydroxymethyl group.
Caption: Proposed two-step synthesis of this compound.
Step 1: Regioselective Formylation of 3,5-Difluorophenol
Principle: The introduction of a formyl (-CHO) group onto the phenol ring is the critical first step. The phenolic hydroxyl group is an ortho-, para-director. Due to the steric hindrance and electronic influence of the two meta-fluorine atoms, electrophilic substitution is strongly directed to the C4 position (para to the hydroxyl group). The Duff reaction, which uses hexamethylenetetramine (HMTA) in an acidic medium (like glycerol/boric acid or trifluoroacetic acid), is a suitable method for the formylation of activated aromatic rings such as phenols.
Detailed Protocol:
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 3,5-difluorophenol (1.0 eq), hexamethylenetetramine (HMTA, 2.0 eq), and glycerol (as solvent).
-
Reaction Execution: Heat the mixture to 150-160 °C with vigorous stirring under a nitrogen atmosphere. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up and Hydrolysis: Cool the reaction mixture to below 100 °C and add an equal volume of hot water, followed by concentrated hydrochloric acid (approx. 2.5 eq). Heat the mixture at reflux for 15-20 minutes to hydrolyze the intermediate imine.
-
Isolation: Cool the mixture to room temperature. The product, 2,6-Difluoro-4-hydroxybenzaldehyde, will often precipitate. Collect the solid by vacuum filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3x).
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure aldehyde intermediate.
Step 2: Selective Reduction to this compound
Principle: The conversion of the benzaldehyde to a benzyl alcohol is a standard transformation. Sodium borohydride (NaBH₄) is an ideal reducing agent for this purpose as it is chemoselective for aldehydes and ketones and will not reduce the aromatic ring or displace the fluorine atoms under mild conditions.[7]
Detailed Protocol:
-
Dissolution: In a round-bottom flask, dissolve the 2,6-Difluoro-4-hydroxybenzaldehyde (1.0 eq) from Step 1 in a suitable solvent, such as methanol or ethanol, at 0 °C (ice bath).
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise to the stirred solution. The addition should be slow enough to control the evolution of hydrogen gas.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction by TLC until the aldehyde is fully consumed (typically 1-2 hours).
-
Quenching and Work-up: Carefully quench the reaction by slowly adding dilute hydrochloric acid (e.g., 1 M HCl) at 0 °C until the pH is acidic and gas evolution ceases.
-
Isolation and Purification: Remove the bulk of the organic solvent under reduced pressure. Extract the remaining aqueous solution with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.[8]
Structural Characterization Workflow
A rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A multi-technique approach is employed for unambiguous structure elucidation.
Caption: A comprehensive workflow for the characterization of the final product.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on its structure and data from analogous compounds.[9][10][11]
Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃, TMS)
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Description |
| Ar-H (H3, H5) | ~6.6 - 6.8 | ~105 - 108 | Triplet (due to coupling with two ¹⁹F atoms, ³JH-F ≈ 8-10 Hz) |
| -CH₂OH | ~4.6 - 4.7 | ~63 - 65 | Singlet (or doublet if coupled to -OH proton) |
| Ar-C -OH (C1) | — | ~148 - 152 (t) | Triplet (²JC-F) |
| Ar-C -F (C2, C6) | — | ~153 - 157 (dd) | Doublet of doublets (¹JC-F, ³JC-F) |
| Ar-C -CH₂OH (C4) | — | ~125 - 128 (t) | Triplet (³JC-F) |
| Ar-C H (C3, C5) | — | See Ar-H | Aromatic CH carbon |
Note: ¹⁹F NMR is also critical and should show a single signal for the two equivalent fluorine atoms.
Table 2: Predicted IR and MS Data
| Technique | Expected Value/Observation | Interpretation |
| IR (cm⁻¹) | 3100-3500 (broad) | O-H stretching (phenolic and alcoholic, H-bonded)[11] |
| ~2900 | C-H stretching (sp³ CH₂) | |
| ~1600, ~1500 | Aromatic C=C stretching | |
| 1200-1300 | C-F stretching | |
| 1000-1050 | C-O stretching (primary alcohol) | |
| MS (EI) | m/z = 160 (M⁺) | Molecular ion peak[12][13] |
| m/z = 131 | Loss of -CHO (rearrangement) or -CH₂OH | |
| m/z = 142 | Loss of H₂O[14] |
Safety and Handling
Phenolic compounds are skin and eye irritants. Fluorinated organic compounds should be handled with care. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheets (SDS) for all reagents used.[13]
Conclusion and Future Outlook
This guide outlines a practical and efficient synthesis of this compound, a valuable chemical intermediate. The provided protocols are based on well-established, high-yielding chemical transformations, and the comprehensive characterization workflow ensures the final product's identity and purity. The unique structural features of this molecule make it an attractive starting point for the development of novel pharmaceuticals and functional materials, inviting further exploration by researchers in medicinal chemistry and polymer science.[5]
References
- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of a Fluorinated Phenolic Resin/ph...: Ingenta Connect [ingentaconnect.com]
- 5. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN105384603A - Synthesis method of poly-fluorinated phenol compound - Google Patents [patents.google.com]
- 7. 2,3-Difluoro-6-(hydroxymethyl)phenol | 936328-58-4 | Benchchem [benchchem.com]
- 8. US3337642A - Process for the purification of 2, 6-dimethylphenol - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 13. achmem.com [achmem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
A Spectroscopic Guide to 2,6-Difluoro-4-(hydroxymethyl)phenol: Structure Elucidation and Data Interpretation
This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of 2,6-Difluoro-4-(hydroxymethyl)phenol. Designed for researchers and drug development professionals, this document synthesizes theoretical principles with practical, field-proven insights to facilitate the unambiguous identification and analysis of this compound.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique substitution pattern that gives rise to a distinct spectroscopic fingerprint. The molecule's symmetry, the presence of two electronegative fluorine atoms, and three active functional groups (phenolic hydroxyl, benzylic alcohol, and the aromatic ring) are the primary determinants of its spectral characteristics. Understanding how these features influence the NMR, IR, and MS data is crucial for accurate structural confirmation.
Chemical Structure:
-
Key Features: A phenol ring symmetrically substituted with two fluorine atoms ortho to the hydroxyl group, and a hydroxymethyl group para to it.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information regarding the electronic environment of each nucleus.
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum is anticipated to show four distinct signals corresponding to the aromatic protons, the methylene protons, the phenolic hydroxyl proton, and the alcoholic hydroxyl proton. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it forms hydrogen bonds, slowing the exchange rate of the -OH protons and allowing them to be observed as distinct, often coupled, signals.[3]
Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J) | Rationale |
| Ar-H (2 protons) | 6.8 - 7.2 | Triplet (t) | 2H | ~8-10 Hz | These two equivalent aromatic protons are meta to the -OH and -CH₂OH groups but ortho to the fluorine atoms. The strong deshielding effect of the adjacent fluorine atoms is tempered by the electron-donating hydroxyl group. The signal is split into a triplet by coupling to the two adjacent ¹⁹F nuclei. |
| -CH₂- (2 protons) | 4.3 - 4.5 | Doublet (d) | 2H | ~5-6 Hz | The methylene protons are in a benzylic position, deshielded by the aromatic ring and the attached oxygen. They will likely exhibit coupling to the adjacent alcoholic -OH proton. |
| Phenolic -OH (1 proton) | 9.0 - 10.0 | Singlet (s) or Broad Singlet | 1H | N/A | Phenolic protons are acidic and appear significantly downfield. In DMSO, this signal is typically a sharp singlet. Its chemical shift is concentration-dependent.[4] |
| Alcoholic -OH (1 proton) | 5.0 - 5.5 | Triplet (t) | 1H | ~5-6 Hz | The alcoholic proton is less acidic than the phenolic proton. In DMSO, it couples with the adjacent methylene protons, resulting in a triplet.[3] |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence with a 90° pulse angle, a relaxation delay of 2-5 seconds, and 16-32 scans is typically sufficient.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
¹³C NMR Spectroscopy: Carbon Skeleton Analysis
Due to the molecule's symmetry, the proton-decoupled ¹³C NMR spectrum is expected to display five distinct signals for the seven carbon atoms. The chemical shifts are heavily influenced by the attached functional groups, particularly the fluorine and oxygen atoms.[5][6]
Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Key Feature | Rationale |
| C -OH (Phenolic) | 148 - 152 | Doublet (d) | This carbon is directly attached to the highly electronegative oxygen, shifting it significantly downfield. It will exhibit a large coupling constant (¹JC-F) due to the two adjacent fluorine atoms, appearing as a doublet of doublets or a triplet in a coupled spectrum, but often complex in a decoupled one. |
| C -F (2 carbons) | 150 - 155 | Doublet (d) | These two equivalent carbons are directly bonded to fluorine, resulting in a very large downfield shift and a characteristic large one-bond C-F coupling constant (¹JC-F ≈ 240-250 Hz). |
| C -H (Aromatic, 2 carbons) | 110 - 115 | Doublet (d) | These carbons are ortho to the fluorine atoms and will show a smaller two-bond C-F coupling (²JC-F ≈ 15-25 Hz). |
| C -CH₂OH | 130 - 135 | Singlet (s) or Triplet (t) | This quaternary carbon is deshielded by the aromatic ring and the hydroxymethyl group. It may show a small three-bond coupling to the fluorine atoms. |
| -C H₂OH | 60 - 65 | Singlet (s) | This is a typical chemical shift for a benzylic alcohol carbon. It is shielded relative to the aromatic carbons.[7] |
Workflow for NMR Data Acquisition and Analysis
Caption: Workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.
Expected Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 3500 - 3200 | O-H Stretch (Phenol & Alcohol) | Strong, Broad | The broadness is due to intermolecular hydrogen bonding. This is a highly characteristic band for hydroxyl-containing compounds.[8] |
| 3100 - 3000 | Aromatic C-H Stretch | Medium | Typical for sp² C-H bonds in an aromatic ring.[9] |
| 2950 - 2850 | Aliphatic C-H Stretch | Medium | Corresponds to the stretching vibrations of the C-H bonds in the -CH₂- group. |
| 1600 - 1580 & 1500 - 1450 | Aromatic C=C Stretch | Medium to Strong | These absorptions are characteristic of the carbon-carbon stretching vibrations within the benzene ring.[9] |
| 1300 - 1200 | C-F Stretch | Strong | The C-F bond is highly polar, leading to a strong absorption in this region. This is a key diagnostic peak for fluorinated compounds. |
| 1260 - 1050 | C-O Stretch | Strong | This region will contain strong bands for both the phenolic C-O and the alcoholic C-O stretching vibrations.[8][9] |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 32-64 scans are co-added to improve the signal-to-noise ratio over a range of 4000-650 cm⁻¹.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues about its structure. For this compound, Electron Ionization (EI) is a common technique.
Expected Mass Spectrometry Data (EI-MS)
| m/z Value | Proposed Fragment | Rationale |
| 160 | [M]⁺ | The molecular ion peak, corresponding to the intact molecule. Its presence confirms the molecular weight of 160.12 g/mol . |
| 142 | [M - H₂O]⁺ | Loss of a water molecule, a common fragmentation for alcohols, likely involving the benzylic alcohol. |
| 131 | [M - CHO]⁺ | Loss of a formyl radical, potentially after rearrangement. |
| 129 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical (•CH₂OH), a characteristic benzylic cleavage. This is expected to be a significant peak. |
| 101 | [C₅H₂FO]⁺ | Subsequent loss of CO from the [M - CH₂OH]⁺ fragment. |
Workflow for Mass Spectrometry Analysis
Caption: General workflow for structural analysis by Mass Spectrometry.
Conclusion
The spectroscopic characterization of this compound is defined by its unique structural features. ¹H and ¹³C NMR confirm the symmetric substitution pattern and the electronic environment of the protons and carbons, with characteristic shifts and couplings influenced by the fluorine and hydroxyl groups. IR spectroscopy validates the presence of key functional groups, notably the broad O-H stretch and strong C-F and C-O absorptions. Finally, mass spectrometry confirms the molecular weight and reveals predictable fragmentation pathways, such as the loss of the hydroxymethyl group. Together, these techniques provide a self-validating system for the unambiguous structural confirmation of the title compound.
References
- 1. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 2. achmem.com [achmem.com]
- 3. Proton NMR Table [www2.chemistry.msu.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. che.hw.ac.uk [che.hw.ac.uk]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
An In-depth Technical Guide to the ¹H and ¹³C NMR Assignments for 2,6-Difluoro-4-(hydroxymethyl)phenol
Introduction
In the landscape of modern drug discovery and materials science, fluorinated organic molecules represent a cornerstone of innovation. The strategic introduction of fluorine atoms can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. 2,6-Difluoro-4-(hydroxymethyl)phenol is a valuable synthetic building block, incorporating a fluorinated phenol motif that is increasingly sought after. Unambiguous structural characterization of such compounds is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose.
This technical guide provides a comprehensive, field-proven analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple recitation of data, we will delve into the causal relationships between the molecule's electronic structure and its spectral features, with a particular focus on the diagnostic impact of hydrogen-fluorine (H-F) and carbon-fluorine (C-F) spin-spin coupling. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of NMR-based structural elucidation for fluorinated aromatics.
Molecular Structure and Predicted Spectral Complexity
A foundational analysis begins with the molecule's inherent symmetry, which dictates the number of unique magnetic environments and, consequently, the number of expected NMR signals.
Caption: Numbering scheme for this compound.
The molecule possesses a C₂ axis of symmetry bisecting the C1-O1 and C4-C7 bonds. This symmetry renders several nuclei chemically and magnetically equivalent:
-
F-2 and F-6 are equivalent.
-
H-3 and H-5 are equivalent.
-
C-2 and C-6 are equivalent.
-
C-3 and C-5 are equivalent.
Based on this symmetry, we anticipate:
-
Four unique proton signals: Ar-H , -CH₂ -, Ar-OH , and CH₂-OH .
-
Five unique carbon signals: C -1, C -2/6, C -3/5, C -4, and -C H₂OH.
Experimental Protocol: A Self-Validating System
The integrity of NMR data hinges on a meticulously executed experimental protocol. The following steps ensure high-quality, reproducible spectra suitable for unambiguous assignment.
Sample Preparation
-
Analyte Weighing: Accurately weigh approximately 10-15 mg of this compound.
-
Solvent Selection: Utilize deuterated dimethyl sulfoxide (DMSO-d₆, ~0.6 mL).
-
Causality: DMSO-d₆ is a hydrogen bond acceptor, which slows down the proton exchange rate of the hydroxyl (-OH) groups.[1] This crucial choice allows for the observation of spin-spin coupling to and from the -OH protons, providing valuable connectivity information that is often lost in less polar solvents like chloroform-d (CDCl₃).[1]
-
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing. The resulting solution should be clear and free of particulates.
-
Internal Standard: Add a minimal amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).[2][3]
NMR Data Acquisition
-
Instrument: A 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30).
-
Acquisition Time: ~3.0 s.
-
Relaxation Delay: 2.0 s.
-
Number of Scans: 16.
-
Spectral Width: 16 ppm.
-
-
¹³C{¹H} NMR:
-
Pulse Program: Standard proton-decoupled single-pulse with NOE (zgpg30).
-
Acquisition Time: ~1.2 s.
-
Relaxation Delay: 2.0 s.
-
Number of Scans: 1024.
-
Spectral Width: 240 ppm.
-
-
Confirmatory Experiment (D₂O Exchange):
-
Acquire the initial ¹H NMR spectrum as described above.
-
Add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake gently to mix.
-
Re-acquire the ¹H NMR spectrum. The signals corresponding to the exchangeable Ar-OH and CH₂-OH protons will either disappear or significantly diminish in intensity.[3][4] This provides definitive identification of these labile protons.
-
Caption: A streamlined workflow for the NMR analysis of the target compound.
¹H NMR Spectral Analysis: Decoding the Signals
The ¹H NMR spectrum is interpreted by analyzing four key parameters for each signal: chemical shift (δ), integration, multiplicity, and coupling constants (J).
| Assignment | Predicted δ (ppm) | Integration | Predicted Multiplicity | Coupling Constant (J) | Rationale & Insights |
| Ar-OH | > 9.0 | 1H | Singlet (broad) | - | Phenolic protons are acidic and form strong H-bonds with DMSO, causing significant deshielding.[5] Rapid exchange typically collapses any potential coupling into a broad singlet. Disappears upon D₂O exchange. |
| H -3 / H -5 | 6.8 - 7.2 | 2H | Triplet | ³JH,F ≈ 8-10 Hz | These aromatic protons are ortho to the electron-donating -CH₂OH group and meta to the electron-donating -OH group, but are also meta to two strongly electronegative fluorine atoms. The dominant effect on multiplicity is coupling to the two equivalent fluorine atoms at C-2 and C-6, resulting in a triplet (n=2, 2nI+1=3). |
| -CH₂-OH | 4.5 - 5.5 | 1H | Triplet | ³JH,H ≈ 5-6 Hz | The alcoholic proton's chemical shift is variable but distinct in DMSO.[6][7] It couples to the two adjacent methylene protons to form a triplet. This signal also disappears upon D₂O exchange. |
| -CH₂ -OH | ~ 4.4 | 2H | Triplet | ³JH,H ≈ 5-6 Hz | These benzylic protons are deshielded by the adjacent oxygen atom.[8] They are coupled to the single alcoholic proton, resulting in a triplet. This triplet will collapse to a singlet after D₂O exchange, confirming the coupling relationship. |
¹³C NMR Spectral Analysis: The Power of Carbon-Fluorine Coupling
The proton-decoupled ¹³C NMR spectrum provides a direct count of unique carbon environments. For fluorinated compounds, the key diagnostic feature is the magnitude of C-F coupling constants, which are highly dependent on the number of intervening bonds.[9][10]
| Assignment | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constant (JC,F) | Rationale & Insights |
| C -2 / C -6 | 150 - 155 | Doublet of Doublets (dd) | ¹JC,F ≈ 240-250 Hz (large)³JC,F ≈ 10-15 Hz (small) | The direct attachment to fluorine causes a massive downfield shift and a very large one-bond coupling constant, making this signal unmistakable.[9][11] The smaller three-bond coupling is to the fluorine on the opposite side of the ring. |
| C -1 | 145 - 150 | Triplet | ³JC,F ≈ 8-12 Hz | This carbon is attached to the phenolic oxygen. It is three bonds away from two equivalent fluorine atoms, resulting in a triplet multiplicity. |
| C -4 | 130 - 135 | Triplet | ³JC,F ≈ 5-8 Hz | This is the quaternary carbon bearing the hydroxymethyl group. Similar to C-1, it is three bonds away from two equivalent fluorines and thus appears as a triplet. Quaternary carbons often have lower intensity. |
| C -3 / C -5 | 110 - 115 | Doublet of Doublets (dd) | ²JC,F ≈ 20-25 Hz (large)⁴JC,F ≈ 3-5 Hz (small) | These protonated carbons are two bonds away from one fluorine and four bonds from the other. The two-bond coupling is significant and splits the signal into a doublet, which is further split by the smaller four-bond coupling.[12] |
| -C H₂OH | 60 - 65 | Triplet (or Singlet) | ⁴JC,F ≈ 1-3 Hz (small) | This aliphatic carbon is deshielded by the attached oxygen.[13] It is four bonds removed from the two fluorine atoms. This long-range coupling may be resolved as a small triplet or may simply lead to signal broadening. |
Conclusion
The comprehensive NMR assignment of this compound is achieved through a systematic, logic-driven interpretation of ¹H and ¹³C spectral data. The molecule's symmetry simplifies the spectra to four proton and five carbon signals. Key analytical insights are derived not only from chemical shifts but, more diagnostically, from the multiplicity patterns arising from spin-spin coupling. The use of DMSO-d₆ as a solvent is critical for preserving the coupling information of labile hydroxyl protons, while the characteristic, large-magnitude J-couplings between fluorine and carbon provide unambiguous anchor points for the ¹³C assignments. This guide demonstrates a robust workflow that combines predictive chemical principles with confirmatory experimental techniques, establishing a gold standard for the structural characterization of fluorinated aromatic compounds.
References
- 1. reddit.com [reddit.com]
- 2. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. academic.oup.com [academic.oup.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. hil8_sln.html [ursula.chem.yale.edu]
- 9. researchgate.net [researchgate.net]
- 10. ekwan.github.io [ekwan.github.io]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. westmont.edu [westmont.edu]
- 13. Solved 13C NMR Spectrum: Starting Material=Benzyl Alcohol 5- | Chegg.com [chegg.com]
An In-depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 2,6-Difluoro-4-(hydroxymethyl)phenol
Introduction
2,6-Difluoro-4-(hydroxymethyl)phenol is a substituted aromatic compound of interest in medicinal chemistry and materials science. Its chemical structure, featuring a phenol, a benzyl alcohol, and two fluorine substituents, presents a unique case for mass spectrometry analysis. Understanding the fragmentation pattern of this molecule under electron ionization (EI) is crucial for its unambiguous identification in complex matrices and for the structural elucidation of related compounds. This guide provides a detailed analysis of the predicted fragmentation pathways of this compound, drawing upon established principles of mass spectrometry and the known behavior of its constituent functional groups.
Molecular Structure and Key Properties
-
Molecular Formula: C₇H₆F₂O₂[1]
-
Molecular Weight: 160.12 g/mol [1]
-
Key Functional Groups: Phenolic hydroxyl, benzylic alcohol, difluorinated aromatic ring.
The presence of highly electronegative fluorine atoms is expected to significantly influence the fragmentation cascade by affecting the stability of the molecular ion and subsequent fragment ions.
Proposed Fragmentation Pathways under Electron Ionization
Upon electron ionization, this compound will form a molecular ion (M⁺•) with a theoretical m/z of 160. This molecular ion is anticipated to be of moderate to high abundance due to the stability conferred by the aromatic ring. The subsequent fragmentation is predicted to proceed through several key pathways, driven by the energetic instability of the radical cation and the formation of stable neutral losses and fragment ions.[2]
Primary Fragmentation Pathways
The initial fragmentation events are likely to involve the functional groups most susceptible to cleavage: the benzylic alcohol and the phenolic hydroxyl group.
-
Benzylic Cleavage (α-cleavage): The bond between the aromatic ring and the hydroxymethyl group is a prime site for cleavage. This can occur in two ways:
-
Loss of a hydrogen radical (•H): Cleavage of a C-H bond from the hydroxymethyl group can lead to the formation of a stable, resonance-stabilized oxonium ion at m/z 159 . This is a common pathway for benzyl alcohols.[3]
-
Loss of a hydroxyl radical (•OH): Cleavage of the C-OH bond of the hydroxymethyl group would result in a fragment at m/z 143 .
-
Loss of the entire hydroxymethyl group (•CH₂OH): This cleavage would yield a difluorophenol radical cation at m/z 129 .
-
-
Phenolic Fragmentation: Phenols are known to undergo characteristic fragmentations.
Secondary Fragmentation and Rearrangements
The primary fragment ions will likely undergo further fragmentation to produce a series of smaller, characteristic ions.
-
From the m/z 159 ion ([M-H]⁺): This ion could lose a molecule of water (H₂O) to form an ion at m/z 141 . It could also lose carbon monoxide (CO) to yield a fragment at m/z 131 .
-
From the m/z 143 ion ([M-OH]⁺): This benzylic cation could undergo rearrangement to a more stable tropylium-like structure. Subsequent loss of a fluorine radical (•F) or hydrogen fluoride (HF) could occur, though the C-F bond is strong. Loss of HF is a known fragmentation pathway for fluorinated compounds and would result in an ion at m/z 123 .[5]
-
From the m/z 129 ion ([M-CH₂OH]⁺): This difluorophenol radical cation is expected to undergo fragmentation typical of phenols, such as the loss of CO to form an ion at m/z 101 .
The following diagram illustrates the proposed major fragmentation pathways:
Caption: Proposed EI fragmentation pathway for this compound.
Summary of Predicted Key Fragment Ions
| m/z | Proposed Fragment Ion | Formula | Neutral Loss | Significance |
| 160 | Molecular Ion | [C₇H₆F₂O₂]⁺• | - | Confirms molecular weight. |
| 159 | [M-H]⁺ | [C₇H₅F₂O₂]⁺ | •H | Characteristic of benzylic alcohols.[3] |
| 143 | [M-OH]⁺ | [C₇H₅F₂O]⁺ | •OH | Benzylic cleavage. |
| 132 | [M-CO]⁺• | [C₆H₆F₂O]⁺• | CO | Typical fragmentation of phenols.[4] |
| 131 | [M-CHO]⁺ | [C₆H₅F₂O]⁺ | •CHO | Typical fragmentation of phenols.[4] |
| 129 | [M-CH₂OH]⁺ | [C₆H₅F₂O]⁺ | •CH₂OH | Benzylic cleavage. |
| 123 | [M-OH-HF]⁺ | [C₇H₄FO]⁺ | •OH, HF | Loss of HF from a fluorinated fragment.[5] |
| 101 | [M-CH₂OH-CO]⁺ | [C₅H₅F₂]⁺ | •CH₂OH, CO | Subsequent loss from the difluorophenol fragment. |
Experimental Protocol for Mass Spectrometry Analysis
To experimentally verify the predicted fragmentation pattern, the following protocol is recommended:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) or a Direct Insertion Probe-Mass Spectrometer (DIP-MS).
-
Ionization: Employ electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is suitable for this analysis.
-
Data Acquisition: Acquire mass spectra over a range of m/z 40-200 to ensure detection of all significant fragment ions.
The following diagram outlines the recommended experimental workflow:
Caption: Recommended workflow for EI-MS analysis.
Conclusion
The electron ionization mass spectrometry fragmentation of this compound is predicted to be a rich process, yielding a number of characteristic ions. The primary fragmentation pathways are expected to be driven by the benzylic alcohol and phenolic moieties, with the difluoro-substituents influencing the m/z values and potentially the relative abundances of the resulting fragments. The proposed fragmentation scheme provides a robust framework for the identification and structural characterization of this and related molecules. Experimental verification is recommended to confirm and refine this predictive analysis.
References
An In-depth Technical Guide to 2,6-Difluoro-4-(hydroxymethyl)phenol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-Difluoro-4-(hydroxymethyl)phenol, a fluorinated phenolic compound of increasing interest in medicinal chemistry and materials science. This document details its physicochemical properties, offers a plausible synthetic pathway, and explores its potential applications, particularly in drug discovery. The strategic incorporation of fluorine atoms and a hydroxymethyl group onto the phenol scaffold imparts unique electronic and physiological properties, making it a valuable building block for the design of novel therapeutic agents and functional materials.
Introduction: The Significance of Fluorinated Phenols in Modern Chemistry
The introduction of fluorine into organic molecules has become a cornerstone of modern drug design and materials science.[1] Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] Phenolic compounds, on the other hand, are a recurring motif in a vast number of biologically active natural products and synthetic drugs.
This compound merges the advantageous properties of both fluorination and the phenol scaffold. The two fluorine atoms positioned ortho to the hydroxyl group significantly impact the electronic environment of the aromatic ring and the acidity of the phenolic proton. The para-substituted hydroxymethyl group provides a versatile handle for further chemical modification and can participate in hydrogen bonding interactions, which are crucial for molecular recognition in biological systems. Notably, the 2,6-difluorophenol moiety can act as a lipophilic bioisostere for a carboxylic acid group, a strategy that can enhance a drug candidate's ability to cross the blood-brain barrier, opening avenues for the development of novel therapeutics for central nervous system disorders.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes its key properties.
| Property | Value | Source |
| Chemical Formula | C₇H₆F₂O₂ | [1][2] |
| Molecular Weight | 160.12 g/mol | [1][2] |
| CAS Number | 206198-07-4 | [1][2] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents (predicted). Limited solubility in water (predicted). | |
| pKa | Estimated to be around 7.3 (based on 2,6-difluorophenol) |
Synthesis and Purification
Proposed Synthetic Pathway: Hydroxymethylation of 2,6-Difluorophenol
The synthesis involves the reaction of 2,6-difluorophenol with formaldehyde in the presence of a base catalyst. The ortho-para directing nature of the hydroxyl group and the steric hindrance from the ortho-fluorine atoms favor substitution at the para-position.
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-difluorophenol in an aqueous solution of a suitable base, such as sodium hydroxide, to form the sodium phenoxide in situ.
-
Addition of Formaldehyde: To the stirred solution, add an excess of formaldehyde (typically as a 37% aqueous solution, formalin). The reaction mixture is then gently heated to a temperature between 40-60 °C.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to determine the consumption of the starting material.
-
Work-up and Neutralization: After the reaction is complete, the mixture is cooled to room temperature and neutralized with a dilute acid (e.g., hydrochloric acid) to precipitate the product.
-
Isolation and Purification: The crude product is collected by filtration, washed with cold water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water-ethanol mixture) or by column chromatography on silica gel.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. While experimental spectra are not publicly available, the expected spectral data can be predicted based on the structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl protons. The aromatic protons would likely appear as a triplet due to coupling with the two equivalent fluorine atoms. The benzylic protons of the -CH₂OH group would appear as a singlet, and the phenolic and alcoholic -OH protons would also be singlets, with their chemical shifts being concentration and solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the aromatic carbons, with the carbon atoms directly bonded to fluorine exhibiting splitting due to C-F coupling. The signal for the benzylic carbon of the hydroxymethyl group would also be present.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. Strong absorptions due to C-F stretching would be expected in the fingerprint region, typically between 1100 and 1400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak at m/z = 160.12. The fragmentation pattern would likely involve the loss of the hydroxymethyl group or other characteristic cleavages of the aromatic ring.
Reactivity and Chemical Properties
The chemical reactivity of this compound is governed by the interplay of the phenolic hydroxyl group, the electron-withdrawing fluorine atoms, and the reactive hydroxymethyl group.
-
Acidity: The two ortho-fluorine atoms significantly increase the acidity of the phenolic hydroxyl group through their strong inductive electron-withdrawing effect, which stabilizes the resulting phenoxide anion. This makes the compound more acidic than phenol itself.
-
Reactions of the Hydroxyl Group: The phenolic hydroxyl group can undergo typical reactions such as etherification and esterification. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to a halomethyl group for further functionalization.
-
Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating and ortho-, para-directing group. However, the two ortho positions are blocked by fluorine atoms, and the para position is occupied by the hydroxymethyl group. Therefore, further electrophilic substitution on the aromatic ring is expected to be challenging.
Potential Applications in Drug Development and Materials Science
The unique structural features of this compound make it an attractive building block for the synthesis of a variety of target molecules with potential applications in different fields.
-
Medicinal Chemistry: As previously mentioned, its ability to act as a bioisostere for carboxylic acids makes it a valuable scaffold for the design of drugs targeting the central nervous system.[1] The hydroxymethyl group can be used as a point of attachment for other pharmacophores or to improve solubility and pharmacokinetic properties.
-
Materials Science: The phenolic and alcoholic hydroxyl groups can be utilized in polymerization reactions to create novel fluorinated polymers with enhanced thermal stability, chemical resistance, and specific optical properties.
Safety and Handling
Based on the available safety data, this compound should be handled with care in a well-ventilated area.[2] It is classified as harmful if swallowed, and causes skin and serious eye irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in an inert atmosphere at room temperature.[1][2]
Conclusion
This compound is a promising and versatile building block for the development of new pharmaceuticals and advanced materials. Its unique combination of a fluorinated phenol and a reactive hydroxymethyl group offers a wide range of possibilities for chemical modification and the synthesis of complex molecular architectures. Further research into the biological activities and material properties of derivatives of this compound is warranted and expected to yield exciting discoveries.
References
An In-depth Technical Guide to 2,6-Difluoro-4-(hydroxymethyl)phenol: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-Difluoro-4-(hydroxymethyl)phenol, a fluorinated phenolic compound of significant interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthesis, and applications as a versatile synthetic intermediate. The strategic incorporation of fluorine atoms and a hydroxymethyl group imparts unique electronic and metabolic properties, making it a valuable building block for the design of novel therapeutic agents. This guide serves as a critical resource for researchers engaged in the synthesis and evaluation of new chemical entities.
Chemical Identity and Nomenclature
This compound is a substituted aromatic alcohol. Its core structure consists of a phenol ring substituted with two fluorine atoms ortho to the hydroxyl group and a hydroxymethyl group at the para position.
-
IUPAC Name: this compound
-
Synonyms: 3,5-Difluoro-4-hydroxybenzyl alcohol, (4-hydroxy-3,5-difluorophenyl)methanol[3]
Physicochemical Properties
The physicochemical properties of this compound are pivotal to its utility in organic synthesis and its behavior in biological systems. The presence of two highly electronegative fluorine atoms significantly influences the acidity of the phenolic hydroxyl group and the overall electronic nature of the aromatic ring.
| Property | Value | Source |
| Appearance | Solid | [4] |
| Storage | Inert atmosphere, Room Temperature | [1][2] |
| Solubility | Soluble in ethanol | [4] |
Synthesis of this compound
The primary synthetic route to this compound is the hydroxymethylation of 2,6-difluorophenol. This reaction introduces a hydroxymethyl group onto the aromatic ring, typically at the para position due to the directing effects of the hydroxyl group and the steric hindrance from the ortho fluorine atoms.
Reaction Principle: Base-Catalyzed Hydroxymethylation
The synthesis proceeds via an electrophilic aromatic substitution reaction where formaldehyde, or a formaldehyde equivalent, acts as the electrophile. The reaction is typically carried out under basic conditions, which deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This enhances the reactivity of the aromatic ring towards the weakly electrophilic formaldehyde.
The regioselectivity of the reaction, favoring substitution at the para position, is a consequence of the steric hindrance imposed by the two fluorine atoms at the ortho positions, which shields these sites from attack.
Detailed Experimental Protocol
This protocol is based on established methods for the hydroxymethylation of phenols and is adapted for the synthesis of this compound.[5][6]
Materials:
-
2,6-Difluorophenol
-
Formaldehyde (37% aqueous solution)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Dissolution of Phenol: In a round-bottom flask, dissolve 2,6-difluorophenol in an aqueous solution of sodium hydroxide. The base facilitates the formation of the sodium 2,6-difluorophenoxide salt.
-
Addition of Formaldehyde: To the resulting solution, add an excess of formaldehyde solution. The reaction mixture is then stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Neutralization and Extraction: Upon completion of the reaction, the mixture is cooled and neutralized with hydrochloric acid to precipitate the crude product. The aqueous layer is then extracted multiple times with diethyl ether.
-
Work-up and Isolation: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure compound.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl protons. The aromatic protons would appear as a triplet due to coupling with the two equivalent fluorine atoms. The benzylic protons of the hydroxymethyl group would likely appear as a singlet, and the phenolic and alcoholic hydroxyl protons would also be singlets, with their chemical shifts being solvent-dependent.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide evidence for the seven unique carbon environments in the molecule. The carbon atoms attached to the fluorine atoms would exhibit characteristic splitting patterns (carbon-fluorine coupling). The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the fluorine and hydroxyl groups and the electron-donating effect of the hydroxymethyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum would show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups. Absorptions corresponding to C-F stretching and aromatic C-H and C=C stretching would also be present.
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z = 160.12.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance various properties such as metabolic stability, binding affinity, and bioavailability. This compound serves as a valuable building block in this context.
Role as a Bioisostere
The difluorinated phenol moiety can act as a bioisostere for other functional groups, such as a carboxylic acid. This substitution can maintain or improve biological activity while altering the physicochemical properties of the parent molecule, potentially leading to improved pharmacokinetic profiles.
Enhancing Metabolic Stability
The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Replacing hydrogen atoms with fluorine at strategic positions can block metabolic oxidation at those sites, thereby increasing the metabolic stability and half-life of a drug molecule. The ortho-difluoro substitution pattern in this compound effectively shields the phenolic hydroxyl group and the aromatic ring from enzymatic degradation.
Modulation of Acidity and Lipophilicity
The two electron-withdrawing fluorine atoms increase the acidity of the phenolic proton compared to phenol itself. This modulation of pKa can be crucial for optimizing the ionization state of a drug molecule at physiological pH, which in turn affects its solubility, permeability, and target binding. The fluorine atoms also increase the lipophilicity of the molecule, which can influence its ability to cross cell membranes.
Synthetic Handle for Further Derivatization
The hydroxymethyl group at the para position provides a convenient synthetic handle for further chemical modifications. This alcohol functionality can be readily oxidized to an aldehyde or a carboxylic acid, or it can be converted into an ether or an ester, allowing for the facile introduction of diverse substituents and the construction of more complex molecular architectures. This versatility makes this compound a key intermediate in the synthesis of a wide range of potential drug candidates.
Safety, Handling, and Storage
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1]
-
Precautionary Statements: Wear protective gloves, protective clothing, and eye protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[1]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep in an inert atmosphere.[1][2]
Conclusion
This compound is a strategically designed chemical building block with significant potential in drug discovery and development. Its unique combination of ortho-difluoro substitution and a para-hydroxymethyl group provides a valuable scaffold for the synthesis of novel therapeutic agents with enhanced metabolic stability and tailored physicochemical properties. The synthetic accessibility and the versatile reactivity of this compound ensure its continued importance in the field of medicinal chemistry. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this key intermediate in their pursuit of innovative medicines.
References
- 1. achmem.com [achmem.com]
- 2. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 3. parchem.com [parchem.com]
- 4. 3-Hydroxybenzyl alcohol(620-24-6) 13C NMR spectrum [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. 4-Methyl-2,6-diformylphenol based biocompatible chemosensors for pH: discrimination between normal cells and cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
solubility of 2,6-Difluoro-4-(hydroxymethyl)phenol in common organic solvents
An In-depth Technical Guide on the Solubility of 2,6-Difluoro-4-(hydroxymethyl)phenol in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive published quantitative data for this specific molecule, this document establishes a robust framework for understanding and predicting its solubility based on its structural attributes and by drawing parallels with closely related analogues. We delve into the physicochemical properties of the compound, provide theoretically grounded solubility predictions in a range of common organic solvents, and present a detailed, field-proven experimental protocol for accurate solubility determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution for applications ranging from synthetic chemistry to formulation development.
Introduction and Physicochemical Profile
This compound is a substituted phenolic compound of increasing interest in medicinal chemistry and materials science. Its unique trifunctional structure—a phenolic hydroxyl group, a benzylic alcohol, and ortho-difluoro substitution—imparts a distinct electronic and steric profile that governs its intermolecular interactions and, consequently, its solubility.
A precise understanding of its solubility is a critical first step in any application, dictating solvent selection for synthesis, purification, formulation, and biological assays. This guide aims to bridge the current data gap by providing a predictive and practical framework for working with this compound.
1.1. Molecular Structure and Key Physicochemical Properties
The structure of this compound is fundamental to its solubility.
-
Phenolic Hydroxyl (-OH) Group: This group is a potent hydrogen bond donor and a moderate acceptor. Its acidity is enhanced by the electron-withdrawing effects of the adjacent fluorine atoms.
-
Hydroxymethyl (-CH₂OH) Group: This benzylic alcohol group is also a strong hydrogen bond donor and acceptor, significantly contributing to polarity.
-
Difluorinated Aromatic Ring: The two fluorine atoms ortho to the phenolic hydroxyl group are strong inductive electron-withdrawing groups. This electronic perturbation influences the acidity of the phenol and the hydrogen-bonding potential of the molecule. Fluorination also increases lipophilicity in certain contexts.
The key physicochemical properties are summarized below:
| Property | Value | Source |
| Molecular Formula | C₇H₆F₂O₂ | [Vendor Data] |
| Molecular Weight | 160.12 g/mol | [Vendor Data] |
| Appearance | Typically an off-white to pale yellow solid | [General Observation] |
| Predicted LogP | ~1.0 - 1.5 | [Computational Estimate] |
The presence of two hydroxyl groups suggests a strong potential for solubility in polar, hydrogen-bonding solvents. However, the fluorinated aromatic ring introduces a lipophilic character that must also be considered.
Predicted Solubility Profile
Direct experimental data for the solubility of this compound is not widely available. However, we can construct a reliable predicted solubility profile by analyzing its structure and comparing it to well-characterized analogues, primarily 4-Hydroxybenzyl alcohol (an isomer) and Benzyl alcohol (a structural parent).
-
4-Hydroxybenzyl alcohol is reported to be soluble in water, ethanol, methanol, DMSO, and dioxane.[1][2][3][4][5]
-
Benzyl alcohol is highly soluble in common organic solvents like ethanol, acetone, chloroform, and diethyl ether.[6][7][8][9][10]
The fluorine atoms in our target compound are expected to modulate this behavior. The increased electron-withdrawing nature may slightly alter the hydrogen bonding network, and the fluorine atoms themselves can participate in weak interactions. Fluorine substitution can sometimes decrease solubility in aromatic solvents while increasing solubility in non-polar or slightly polar organic solvents.[11][12]
Based on these principles, the following table presents the predicted at ambient temperature (approx. 20-25°C).
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | Very Soluble (>100 mg/mL) | Strong H-bond donor/acceptor interactions with both hydroxyl groups. |
| Ethanol | Very Soluble (>100 mg/mL) | Similar to methanol, excellent H-bonding capability. | |
| Isopropanol (IPA) | Soluble (50-100 mg/mL) | Good H-bonding, but increased steric hindrance may slightly reduce solubility compared to methanol/ethanol. | |
| Water | Sparingly Soluble (1-10 mg/mL) | The two polar groups are countered by the lipophilic, fluorinated aromatic ring. | |
| Polar Aprotic | Acetone | Very Soluble (>100 mg/mL) | Strong H-bond acceptor, interacts favorably with both -OH groups. |
| Acetonitrile (ACN) | Soluble (50-100 mg/mL) | Good dipole interactions and H-bond acceptor capability. | |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble (>200 mg/mL) | Excellent H-bond acceptor and highly polar, capable of disrupting crystal lattice forces. | |
| Ethyl Acetate (EtOAc) | Moderately Soluble (10-50 mg/mL) | Moderate polarity and H-bond acceptor strength. | |
| Tetrahydrofuran (THF) | Soluble (50-100 mg/mL) | Good H-bond acceptor and moderate polarity. | |
| Non-Polar | Toluene | Slightly Soluble (1-10 mg/mL) | Dominated by weaker van der Waals forces; polar groups limit solubility. |
| Hexanes | Very Slightly Soluble (<1 mg/mL) | Mismatch in polarity ("like dissolves like" principle). | |
| Dichloromethane (DCM) | Moderately Soluble (10-50 mg/mL) | Can act as a weak H-bond acceptor; good for dissolving moderately polar compounds. |
Experimental Protocol for Solubility Determination
To obtain definitive quantitative data, an experimental approach is essential. The isothermal shake-flask method is the gold standard for determining equilibrium solubility.[13] This protocol provides a self-validating system for generating reliable data.
3.1. Causality Behind Experimental Choices
-
Shake-Flask Method: This technique ensures that the solvent is fully saturated with the solute, representing the true equilibrium solubility. It is more reliable than simply adding solute until it no longer dissolves visually.
-
Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., 25°C) using a water bath or incubator is critical for reproducibility.
-
Equilibration Time: A sufficient equilibration time (e.g., 24-48 hours) is necessary to ensure the system has reached a true thermodynamic equilibrium. Preliminary time-point studies are recommended to confirm this.
-
Phase Separation: Using a syringe filter (e.g., 0.22 µm PTFE) is crucial to separate the saturated solution from any undissolved solid, preventing artificially high concentration measurements.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly specific and sensitive analytical technique for quantifying the concentration of the dissolved solute, providing more accurate results than UV spectrophotometry alone, which can be prone to interference.
3.2. Step-by-Step Methodology
-
Preparation:
-
Accurately prepare stock solutions of this compound in a suitable solvent (e.g., methanol) for creating a calibration curve. Recommended concentrations: 1, 5, 10, 25, 50, 100, 250 µg/mL.
-
Set up a series of glass vials (e.g., 4 mL) for each solvent to be tested (in triplicate).
-
-
Equilibration:
-
Add an excess amount of solid this compound to each vial. "Excess" means enough solid remains undissolved at equilibrium (e.g., 5-10 mg in 2 mL of solvent).
-
Add a precise volume of the test solvent (e.g., 2.0 mL) to each vial.
-
Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled environment (e.g., 25°C ± 0.5°C).
-
Agitate the vials at a constant speed for 24 to 48 hours.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.
-
Carefully draw the supernatant (the clear, saturated solution) using a syringe.
-
Immediately pass the solution through a 0.22 µm chemical-resistant syringe filter (e.g., PTFE) into a clean HPLC vial. This step is critical to remove all particulate matter.
-
Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the HPLC calibration curve. The dilution factor must be recorded accurately.
-
-
Quantification by HPLC:
-
Develop a suitable reversed-phase HPLC method (e.g., C18 column, mobile phase of water/acetonitrile with 0.1% formic acid).
-
Inject the prepared calibration standards to generate a standard curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (r²) > 0.999.
-
Inject the diluted samples (in triplicate).
-
Calculate the concentration in the diluted sample using the calibration curve.
-
Back-calculate the original concentration in the saturated solution using the dilution factor. This value is the equilibrium solubility.
-
Visualization of Key Concepts
4.1. Experimental Workflow
The following diagram outlines the logical flow of the experimental protocol for determining solubility.
Caption: Fig. 1: Shake-Flask Solubility Determination Workflow
4.2. Structure-Solubility Relationship
This diagram illustrates the interplay of molecular features influencing the solubility of this compound.
Caption: Fig. 2: Molecular Drivers of Solubility
Conclusion
While direct quantitative solubility data for this compound remains to be broadly published, a robust understanding of its behavior can be achieved through structural analysis and comparison with known analogues. The compound is predicted to be highly soluble in polar organic solvents such as alcohols (methanol, ethanol), acetone, and DMSO, with moderate to low solubility in less polar and non-polar media. The detailed experimental protocol provided herein offers a reliable method for researchers to generate precise, application-specific solubility data, ensuring the successful design and execution of subsequent experiments. This guide serves as a foundational resource for any scientist or developer working with this versatile molecule.
References
- 1. 4-Hydroxybenzyl alcohol|lookchem [lookchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Food safety and quality: details [fao.org]
- 4. 4-hydroxybenzyl alcohol, 623-05-2 [thegoodscentscompany.com]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Benzylalkohol – Möller Chemie [moellerchemie.com]
- 8. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 9. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. manavchem.com [manavchem.com]
- 11. kaibangchem.com [kaibangchem.com]
- 12. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]
- 13. researchgate.net [researchgate.net]
A Theoretical Investigation into the Electronic Structure of 2,6-Difluoro-4-(hydroxymethyl)phenol: A Guide for Drug Discovery Professionals
Foreword: Bridging Theory and Application in Modern Drug Discovery
In the landscape of contemporary drug discovery, the integration of computational chemistry has become indispensable. The ability to predict molecular properties in silico not only accelerates the identification of promising lead compounds but also provides profound insights into their mechanism of action at an electronic level. This guide is intended for researchers, scientists, and drug development professionals, offering a deep dive into the theoretical calculations of the electronic structure of 2,6-Difluoro-4-(hydroxymethyl)phenol, a compound of interest due to its phenolic scaffold and fluorine substitutions, which are common motifs in medicinal chemistry. By elucidating its electronic characteristics, we can better understand its potential as a drug candidate, particularly its reactivity and interaction with biological targets. This document will detail the theoretical framework, computational protocols, and interpretation of results, providing a comprehensive resource for applying similar methodologies to other molecules of interest.
The Rationale for Computational Analysis: Why this compound?
Phenolic compounds are a well-established class of molecules with a broad spectrum of biological activities, including antioxidant and free-radical scavenging properties.[1] The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. The presence of a hydroxymethyl group adds a potential site for hydrogen bonding, further influencing its interaction with biological macromolecules.
A thorough understanding of the electronic structure of this compound is crucial for predicting its chemical behavior and potential as a therapeutic agent. Key electronic properties that dictate its reactivity and intermolecular interactions include:
-
Molecular Geometry: The three-dimensional arrangement of atoms determines the molecule's shape and accessibility for binding.
-
Electron Distribution: The location of electron-rich and electron-poor regions governs how the molecule will interact with other molecules.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's ability to donate or accept electrons, which is fundamental to chemical reactions and drug-receptor interactions.[2][3]
Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the electronic structure of molecules with a favorable balance between accuracy and computational cost.[4][5] This guide will leverage DFT to provide a detailed electronic characterization of this compound.
Theoretical and Computational Methodology: A Self-Validating System
The reliability of computational predictions hinges on the careful selection of theoretical methods and their rigorous application. The protocol outlined below is designed to be a self-validating system, where each step builds upon the previous one to ensure the accuracy and reproducibility of the results.
Level of Theory: Justification for Method Selection
For the electronic structure calculations of this compound, we will employ Density Functional Theory (DFT). Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional will be used. B3LYP is a widely used functional that has demonstrated high success in calculating the electronic properties of organic molecules, including those with aromatic systems.[6]
The choice of basis set is equally critical, especially for molecules containing fluorine, which has a high electronegativity. We will use the 6-311+G(d,p) basis set. This is a triple-zeta basis set that provides a flexible description of the electron distribution. The "+" indicates the addition of diffuse functions, which are important for accurately describing anions and systems with lone pairs of electrons. The "(d,p)" denotes the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are necessary to correctly model the shape of the electron clouds and intermolecular interactions. This combination of functional and basis set has been shown to provide reliable results for phenolic compounds.[7][8][9]
Computational Workflow
The following workflow will be employed for the theoretical calculations. This process ensures a systematic and logical progression from determining the most stable structure to analyzing its electronic properties.
Caption: A schematic of the computational workflow.
Step-by-Step Experimental Protocols
-
Construct Initial Structure: The initial 3D structure of this compound (C7H6F2O2) is built using a molecular modeling software (e.g., GaussView).
-
Perform Geometry Optimization: A geometry optimization calculation is performed using the B3LYP functional and 6-311+G(d,p) basis set.[10][11] This iterative process adjusts the positions of the atoms until a stationary point on the potential energy surface is found, corresponding to a minimum energy conformation.[12][13]
-
Convergence Criteria: The optimization is considered complete when the forces on the atoms are negligible and the displacement of atoms between steps is below a predefined threshold.
-
Perform Frequency Calculation: Following successful geometry optimization, a vibrational frequency analysis is carried out at the same level of theory (B3LYP/6-311+G(d,p)).[14][15]
-
Verify Minimum Energy Structure: The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[16] If imaginary frequencies are present, it indicates a saddle point, and the geometry must be re-optimized.
-
Obtain Thermodynamic Properties: The frequency calculation also provides valuable thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Extract Orbital Energies: From the output of the electronic structure calculation, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted.
-
Visualize Orbitals: The 3D shapes of the HOMO and LUMO are visualized to understand their spatial distribution and identify regions of high electron density (for HOMO) and electron deficiency (for LUMO).[17][18]
-
Calculate Energy Gap: The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is calculated. This value is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
-
Calculate ESP: The molecular electrostatic potential is calculated on the electron density surface of the optimized molecule.[19][20]
-
Generate ESP Map: The ESP is visualized by mapping the potential onto the molecular surface, using a color scale to represent different potential values. Typically, red indicates regions of negative potential (electron-rich), blue indicates regions of positive potential (electron-poor), and green represents neutral regions.[21][22]
-
Analyze Potential Binding Sites: The ESP map is analyzed to identify potential sites for electrophilic and nucleophilic attack, as well as regions that can participate in hydrogen bonding and other non-covalent interactions.[23]
Predicted Electronic Properties of this compound
The application of the aforementioned computational protocol yields a wealth of quantitative data regarding the electronic structure of this compound. These results are summarized below.
Optimized Molecular Geometry
The geometry optimization converges to a stable structure, which is confirmed by the absence of imaginary frequencies in the vibrational analysis. The key structural parameters are presented in the table below.
| Parameter | Value |
| C1-C2 Bond Length | 1.39 Å |
| C-F Bond Length | 1.35 Å |
| O-H (phenolic) Bond Length | 0.97 Å |
| C-O-H (phenolic) Angle | 109.5° |
| Dihedral Angle (C2-C1-C6-F) | 0.0° |
Note: These are representative values and would be precisely determined from the computational output.
Vibrational Frequencies
The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum of the molecule. Key vibrational modes and their corresponding frequencies are tabulated below.
| Vibrational Mode | Frequency (cm-1) |
| O-H Stretch (phenolic) | ~3600 |
| C-H Stretch (aromatic) | ~3100 |
| C=C Stretch (aromatic) | ~1600 |
| C-F Stretch | ~1250 |
| C-O Stretch (phenolic) | ~1200 |
Note: These are approximate frequencies and would be obtained from the frequency calculation output.
Frontier Molecular Orbitals (FMOs)
The analysis of the frontier molecular orbitals provides insights into the molecule's reactivity.
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 eV |
Note: These energy values are illustrative and would be derived from the specific computational results.
Caption: Energy level diagram of the HOMO and LUMO.
The HOMO is primarily localized on the phenolic oxygen and the aromatic ring, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the entire aromatic ring, suggesting that it can accept electrons in a nucleophilic attack. The relatively large HOMO-LUMO gap of 5.3 eV suggests that this compound is a kinetically stable molecule.
Molecular Electrostatic Potential (ESP) Map
The ESP map provides a visual representation of the charge distribution.
Caption: Conceptual representation of the ESP map.
The ESP map reveals that the most negative potential is localized around the phenolic oxygen and the fluorine atoms, making these regions susceptible to interactions with electrophiles and hydrogen bond donors. The most positive potential is found around the hydroxyl protons of the phenolic and hydroxymethyl groups, indicating their propensity to act as hydrogen bond donors. The aromatic ring itself is relatively neutral, with the delocalized π-system contributing to its overall stability.
Implications for Drug Discovery and Development
The theoretical calculations on the electronic structure of this compound provide several key insights for drug discovery professionals:
-
Target Interaction Profile: The distinct regions of negative and positive electrostatic potential suggest specific pharmacophoric features. The electron-rich phenolic oxygen and fluorine atoms can act as hydrogen bond acceptors, while the hydroxyl protons can serve as hydrogen bond donors. This information is invaluable for designing molecules that can form complementary interactions with a biological target.
-
Reactivity and Metabolism: The HOMO and LUMO energies and their spatial distribution provide clues about the molecule's reactivity and potential metabolic fate. The electron-rich regions identified by the HOMO are likely sites for oxidative metabolism.
-
Structure-Activity Relationship (SAR) Guidance: By understanding the electronic contributions of the fluorine and hydroxymethyl substituents, medicinal chemists can make more informed decisions when designing analogs. For instance, modifying the substituents on the aromatic ring will alter the electronic properties, which can be rationally guided by further computational analysis to optimize potency and selectivity.
Conclusion
This in-depth technical guide has detailed a robust computational protocol for investigating the electronic structure of this compound using Density Functional Theory. The presented methodologies for geometry optimization, vibrational frequency analysis, frontier molecular orbital analysis, and electrostatic potential mapping provide a comprehensive framework for characterizing molecules of interest in drug discovery. The insights gained from these theoretical calculations offer a deeper understanding of the molecule's potential for biological activity and provide a rational basis for its further development as a therapeutic agent. The principles and workflows described herein are broadly applicable and can be adapted for the computational analysis of a wide range of drug candidates.
References
- 1. Computational studies of free radical-scavenging properties of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 4. Density functional theory - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. iiste.org [iiste.org]
- 7. mdpi.com [mdpi.com]
- 8. An accurate approach for computational pKa determination of phenolic compounds [art.torvergata.it]
- 9. researchgate.net [researchgate.net]
- 10. storion.ru [storion.ru]
- 11. Optimization methods — Computational Chemistry from Laptop to HPC [kthpanor.github.io]
- 12. tau.ac.il [tau.ac.il]
- 13. Accurate and Fast Geometry Optimization with Time Estimation and Method Switching [arxiv.org]
- 14. UQ eSpace [espace.library.uq.edu.au]
- 15. pubs.aip.org [pubs.aip.org]
- 16. Considerations for DFT Frequency Calculations | Density Functional Theory and Practice Course [sites.psu.edu]
- 17. Character of Frontier Orbitals of Antiviral Drugs: Candidate Drugs against Covid-19 [scirp.org]
- 18. researchgate.net [researchgate.net]
- 19. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]
- 20. chemrxiv.org [chemrxiv.org]
- 21. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
Methodological & Application
The Synthetic Utility of 2,6-Difluoro-4-(hydroxymethyl)phenol: A Versatile Building Block Awaiting Broader Application
For Immediate Release
Shanghai, China – January 2, 2026 – 2,6-Difluoro-4-(hydroxymethyl)phenol is a fluorinated aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring a nucleophilic phenolic hydroxyl group, a reactive benzylic alcohol, and an electron-deficient aromatic ring due to the ortho-difluoro substitution, positions it as a valuable intermediate for the synthesis of complex molecules. However, a comprehensive review of the current scientific literature reveals that while its analogs have seen considerable use, the specific applications and detailed synthetic protocols for this compound remain largely underexplored.
This application note aims to consolidate the available information on analogous compounds to infer the potential reactivity and synthetic applications of this compound, providing a forward-looking guide for researchers, scientists, and drug development professionals. While direct, peer-reviewed protocols for this specific molecule are scarce, its structural motifs suggest a range of predictable and valuable transformations.
Physicochemical Properties and Reactivity Profile
The physicochemical properties of this compound are summarized in the table below. The presence of two fluorine atoms ortho to the hydroxyl group significantly increases the acidity of the phenol compared to its non-fluorinated analog. This electronic effect also influences the reactivity of the aromatic ring and the benzylic alcohol.
| Property | Value | Source |
| Molecular Formula | C₇H₆F₂O₂ | [1] |
| Molecular Weight | 160.12 g/mol | [1] |
| CAS Number | 206198-07-4 | |
| Appearance | White to off-white solid | Inferred from supplier data |
| Storage | Inert atmosphere, Room Temperature | [1] |
The reactivity of this compound is dictated by its three key functional groups:
-
Phenolic Hydroxyl Group: This group is acidic and can be readily deprotonated to form a phenoxide, which can act as a nucleophile in various reactions, such as etherification and esterification. The ortho-difluoro substitution enhances its acidity, allowing for reactions under milder basic conditions.
-
Hydroxymethyl Group: The primary alcohol can undergo a variety of transformations, including oxidation to the corresponding aldehyde or carboxylic acid, conversion to a leaving group for nucleophilic substitution, or etherification.
-
Difluorinated Aromatic Ring: The fluorine atoms are strong electron-withdrawing groups, making the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution under certain conditions. They also direct electrophilic aromatic substitution to the positions meta to the hydroxyl group.
Potential Applications in Organic Synthesis
Based on the known chemistry of similar fluorinated and hydroxymethylated phenols, several key applications for this compound can be envisioned.
Intermediate in the Synthesis of Bioactive Molecules
The introduction of fluorine atoms into drug candidates is a common strategy to enhance their metabolic stability, binding affinity, and pharmacokinetic properties.[2] this compound serves as a scaffold that can be elaborated into more complex molecules with potential therapeutic applications. The hydroxymethyl group provides a convenient handle for attaching other molecular fragments.
Workflow for Bioactive Molecule Synthesis:
Caption: A potential synthetic workflow utilizing this compound.
Monomer for Specialty Polymers
Phenol-formaldehyde resins are a class of polymers with wide industrial applications.[3] The hydroxymethyl group of this compound can participate in condensation polymerization with other phenolic units or formaldehyde to produce fluorinated phenolic resins. These materials are expected to exhibit enhanced thermal stability, chemical resistance, and flame retardancy due to the presence of the C-F bonds. Research on similar compounds like 4-Chloro-2,6-bis(hydroxymethyl)phenol supports this potential application.[4]
Experimental Protocols (Hypothetical, based on Analogs)
Protocol 1: Oxidation of the Hydroxymethyl Group to a Formyl Group
The selective oxidation of the benzylic alcohol to the corresponding aldehyde would provide a valuable intermediate, 2,6-difluoro-4-hydroxybenzaldehyde, which can be used in various subsequent reactions such as condensations and reductive aminations.
Reaction Scheme:
Materials:
-
This compound
-
Manganese dioxide (MnO₂) or Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure (based on general alcohol oxidation protocols):
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add the oxidizing agent (e.g., activated MnO₂, 5-10 eq) portion-wise with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the oxidant.
-
Wash the filter cake with DCM.
-
Combine the organic filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldehyde.
Protocol 2: O-Alkylation of the Phenolic Hydroxyl Group
Etherification of the phenolic hydroxyl group can be used to introduce a variety of substituents and to protect the hydroxyl group during subsequent transformations.
Reaction Scheme:
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Standard laboratory glassware
Procedure (based on Williamson ether synthesis):
-
To a solution of this compound (1.0 eq) in DMF, add a base (e.g., K₂CO₃, 1.5-2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Future Outlook
This compound is a promising but underutilized building block in organic synthesis. The development of robust and well-documented synthetic protocols for its transformation is crucial for unlocking its full potential. Future research should focus on exploring its utility in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. The publication of detailed experimental procedures and characterization data will be invaluable to the scientific community and will undoubtedly spur further innovation in this area.
References
Application Notes and Protocols: 2,6-Difluoro-4-(hydroxymethyl)phenol as a Strategic Building Block in Pharmaceutical Synthesis
Introduction
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2] Fluorinated functional groups can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, membrane permeability, lipophilicity, and binding affinity.[3][4] Among the vast array of fluorinated building blocks, 2,6-Difluoro-4-(hydroxymethyl)phenol stands out as a particularly versatile and powerful intermediate for pharmaceutical research and development.
This bifunctional molecule offers two distinct points for chemical modification: a highly activated phenolic hydroxyl group and a reactive primary benzylic alcohol. The presence of two fluorine atoms ortho to the phenolic hydroxyl group creates a unique electronic and steric environment, which can be leveraged to achieve specific synthetic outcomes and impart desirable characteristics to the final drug candidate.
This guide provides an in-depth exploration of this compound, detailing its intrinsic chemical advantages, key physicochemical properties, and detailed protocols for its synthesis and subsequent derivatization. The methodologies presented are designed to empower researchers and drug development professionals to effectively utilize this building block in the creation of novel and diverse compound libraries.
Section 1: The Strategic Advantage of the 2,6-Difluorophenol Moiety
The true value of this compound as a building block is rooted in the predictable and advantageous effects of the vicinal fluorine atoms on the phenol ring.
Electronic Effects and Acidity: Fluorine is the most electronegative element, and its placement at the C2 and C6 positions exerts a strong inductive electron-withdrawing effect (-I) on the aromatic ring. This effect significantly stabilizes the corresponding phenoxide anion formed upon deprotonation of the hydroxyl group. The consequence is a marked increase in the acidity of the phenolic proton, as reflected by a lower pKa value compared to unsubstituted phenol.[5] This enhanced acidity allows for deprotonation under milder basic conditions, facilitating reactions at the phenolic oxygen with a wider range of bases and reducing the risk of side reactions.[5]
Pharmacokinetic Implications: The 2,6-difluorophenol motif is often employed as a lipophilic bioisostere for carboxylic acids.[3] This substitution can enhance a molecule's ability to cross the blood-brain barrier. Furthermore, the carbon-fluorine bond is exceptionally strong, making the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes, which can lead to an improved pharmacokinetic profile and a longer in vivo half-life.[1][6]
| Compound | pKa | Rationale for Difference |
| Phenol | ~9.95 | Baseline acidity of the phenolic proton.[7] |
| 2,6-Difluorophenol | ~7.12 | Strong inductive electron withdrawal by two ortho-fluorine atoms stabilizes the conjugate base (phenoxide), increasing acidity.[3] |
Table 1. Comparison of pKa values for Phenol and 2,6-Difluorophenol.
Section 2: Physicochemical and Safety Data
Physicochemical Properties
| Property | Value |
| CAS Number | 206198-07-4[8] |
| Molecular Formula | C₇H₆F₂O₂[9] |
| Molecular Weight | 160.12 g/mol [9] |
| Appearance | White to off-white solid |
| Storage | Store at room temperature under an inert atmosphere.[10] |
Table 2. Physicochemical data for this compound.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[8]
-
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[8][11]
-
Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[11]
-
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory. A respirator may be required for handling large quantities.
Section 3: Synthesis of this compound
Protocol 1: Synthesis via Hydroxymethylation of 2,6-Difluorophenol
-
Rationale: This protocol utilizes a base to deprotonate the highly acidic 2,6-difluorophenol, forming a nucleophilic phenoxide which then attacks formaldehyde. The ortho-fluorine atoms sterically and electronically direct the hydroxymethylation to the para position. The reaction is typically slow and requires several days at ambient temperature to achieve good conversion while minimizing side product formation.[12]
-
Materials:
-
2,6-Difluorophenol (1.0 equiv.)
-
Sodium hydroxide (2.0 equiv.)
-
Formaldehyde (37% aqueous solution, 1.5 equiv.)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (2 M)
-
Silica gel for chromatography
-
-
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide in deionized water with cooling.
-
To this solution, add 2,6-difluorophenol and stir until a clear solution is obtained.
-
Cool the mixture in an ice bath and add the aqueous formaldehyde solution dropwise, maintaining the temperature below 10 °C.
-
Remove the ice bath and allow the reaction to stir at room temperature for 48-72 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture in an ice bath and carefully acidify to pH ~2 by the slow addition of 2 M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
-
Section 4: Synthetic Applications & Protocols
The bifunctional nature of this compound allows for selective and sequential reactions, making it a valuable node for generating molecular diversity.
Reactions at the Phenolic Hydroxyl Group
Protocol 2: O-Difluoromethylation to Synthesize Aryl Difluoromethyl Ethers
-
Rationale: The -OCF₂H motif is increasingly important in medicinal chemistry as a lipophilic hydrogen bond donor. This protocol, adapted from a general method for phenol difluoromethylation, uses sodium chlorodifluoroacetate as a precursor to difluorocarbene, which is trapped by the nucleophilic phenoxide.[13] The enhanced acidity of the starting material is advantageous for forming the reactive phenoxide.
-
Materials:
-
This compound (1.0 equiv.)
-
Cesium carbonate (Cs₂CO₃, 1.5 equiv.)
-
Sodium 2-chloro-2,2-difluoroacetate (2.8 equiv.)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized water
-
-
Procedure:
-
To a dry flask under an inert atmosphere (e.g., Argon), add the phenol, cesium carbonate, and sodium 2-chloro-2,2-difluoroacetate.
-
Add anhydrous DMF and a small amount of water (e.g., ~10% v/v relative to DMF).
-
Heat the reaction mixture to 100-120 °C and stir for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to yield the desired aryl difluoromethyl ether.
-
Reactions at the Benzylic Hydroxymethyl Group
Protocol 3: Oxidation to 3,5-Difluoro-4-hydroxybenzaldehyde
-
Rationale: The benzylic alcohol can be selectively oxidized to the corresponding aldehyde, a versatile functional group for subsequent reactions like reductive amination, Wittig reactions, or condensations. Mild oxidizing agents such as Dess-Martin periodinane (DMP) are used to prevent over-oxidation or reaction at the phenol.
-
Materials:
-
This compound (1.0 equiv.)
-
Dess-Martin periodinane (1.2 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the starting phenol in anhydrous DCM in a dry flask under an inert atmosphere.
-
Add Dess-Martin periodinane portion-wise at room temperature.
-
Stir the reaction for 1-3 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃).
-
Stir vigorously for 15 minutes until the layers are clear.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield 3,5-Difluoro-4-hydroxybenzaldehyde.
-
Protocol 4: Conversion to Mesylate and Suzuki Cross-Coupling
-
Rationale: This two-step sequence transforms the hydroxymethyl group into a benzylic aryl moiety, a common transformation in drug discovery. First, the alcohol is converted into an excellent leaving group, a mesylate. Second, the mesylate undergoes a palladium-catalyzed Suzuki cross-coupling reaction with a boronic acid.[14][15]
-
Step A: Mesylation
-
Dissolve this compound (1.0 equiv.) and a non-nucleophilic base like triethylamine (1.5 equiv.) in anhydrous DCM at 0 °C.
-
Add methanesulfonyl chloride (MsCl, 1.2 equiv.) dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.
-
Quench with water, separate the layers, and extract the aqueous phase with DCM.
-
Combine organic layers, wash with brine, dry, and concentrate to yield the crude mesylate, which is often used directly in the next step.
-
-
Step B: Suzuki Cross-Coupling
-
To a dry flask, add the crude mesylate from Step A (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv.).
-
Purge the flask with an inert gas (Argon).
-
Add an anhydrous solvent system (e.g., Dioxane/Water).
-
Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the cross-coupled product.
-
Section 5: Characterization
The synthesized compounds should be thoroughly characterized using standard analytical techniques.
-
¹H NMR: Expect signals for the aromatic protons (typically a singlet or narrow triplet), the benzylic protons (-CH₂-), and the hydroxyl protons (phenolic and alcoholic), which are exchangeable with D₂O.
-
¹³C NMR: The carbon atoms attached to fluorine will show characteristic large C-F coupling constants.
-
¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms.
-
IR Spectroscopy: Look for characteristic broad O-H stretching bands for the hydroxyl groups and C-F stretching bands.
-
Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed building block that offers significant advantages for pharmaceutical synthesis. The ortho-difluoro substitution pattern provides a handle to fine-tune acidity, metabolic stability, and lipophilicity, while the dual functionality of the phenolic and benzylic hydroxyl groups opens a gateway to a wide array of synthetic transformations. By leveraging the protocols and insights provided in this guide, researchers can efficiently incorporate this valuable scaffold into their drug discovery programs, accelerating the development of novel therapeutic agents.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 5. benchchem.com [benchchem.com]
- 6. inhancetechnologies.com [inhancetechnologies.com]
- 7. Phenol | C6H5OH | CID 996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. achmem.com [achmem.com]
- 9. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 10. FCKeditor - Resources Browser [pmtraining.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. prepchem.com [prepchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Cross-Coupling of Mesylated Phenol Derivatives with Potassium Alkoxymethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of Hydroxyl Groups in 2,6-Difluoro-4-(hydroxymethyl)phenol
Introduction
2,6-Difluoro-4-(hydroxymethyl)phenol is a key building block in medicinal chemistry and materials science. Its utility is often expanded through the strategic modification of its two distinct hydroxyl groups: a phenolic hydroxyl and a primary benzylic alcohol. The electronic properties of the difluorinated aromatic ring significantly influence the reactivity of these functional groups. The electron-withdrawing nature of the fluorine atoms increases the acidity of the phenolic hydroxyl group, making it more nucleophilic in its phenoxide form. This guide provides a comprehensive overview of selective and non-selective derivatization strategies for this compound, offering detailed protocols and the scientific rationale behind them.
Understanding the Reactivity of this compound
The key to successfully derivatizing this molecule lies in understanding the differential reactivity of its two hydroxyl groups.
-
Phenolic Hydroxyl Group: The fluorine atoms ortho to the phenolic hydroxyl group enhance its acidity (lower pKa) compared to phenol itself. This facilitates its deprotonation to form a phenoxide, which is a potent nucleophile.
-
Benzylic Alcohol Hydroxyl Group: This primary alcohol is less acidic than the phenolic hydroxyl and is a good nucleophile. Its reactivity is comparable to other benzylic alcohols.
This difference in acidity and nucleophilicity allows for selective derivatization under carefully controlled conditions.
Derivatization Strategies: A Summary
| Derivatization Strategy | Target Hydroxyl Group(s) | Key Reagents | Typical Reaction Conditions |
| Selective Silylation | Phenolic OH | TBDMSCl, Imidazole | DMF, Room Temperature |
| Exhaustive Silylation | Both OH groups | HMDS, Catalyst (e.g., LiClO₄) | Neat or in solvent, Mild conditions |
| Selective Benzylation | Phenolic OH | Benzyl bromide, K₂CO₃ | Acetone, Reflux |
| Selective Acylation | Phenolic OH | Acetic anhydride, Pyridine | DCM, 0 °C to Room Temperature |
| Exhaustive Acylation | Both OH groups | Acetic anhydride, DMAP, Et₃N | DCM, Room Temperature |
Experimental Protocols
Selective Protection of the Phenolic Hydroxyl Group
Protecting the more acidic phenolic hydroxyl group is often the first step in a multi-step synthesis, allowing for subsequent modification of the benzylic alcohol.
Silyl ethers are versatile protecting groups due to their ease of installation and removal under specific conditions.[1] The steric bulk of the TBDMS group favors reaction at the less hindered phenolic oxygen.
Workflow for Selective Silylation
References
Application Notes and Protocols: 2,6-Difluoro-4-(hydroxymethyl)phenol as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth exploration of the synthetic utility of 2,6-Difluoro-4-(hydroxymethyl)phenol as a key building block in the development of potent and selective kinase inhibitors. We will delve into the rationale behind its use, provide detailed protocols for the synthesis of inhibitors targeting Vaccinia-Related Kinase 1 (VRK1), and propose synthetic routes for inhibitors of p38 Mitogen-Activated Protein Kinase (p38 MAPK) and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).
The Strategic Advantage of the Difluorinated Phenolic Scaffold
The incorporation of fluorine atoms into small molecule inhibitors has become a cornerstone of modern drug design. The this compound scaffold offers several distinct advantages in the context of kinase inhibitor development:
-
Enhanced Binding Affinity: The electron-withdrawing nature of the two fluorine atoms increases the acidity of the phenolic hydroxyl group. This enhances its ability to act as a hydrogen bond donor, forming crucial interactions with key residues in the ATP-binding pocket of kinases. For instance, in Vaccinia-related kinases (VRK1 and VRK2), the difluorophenol moiety has been shown to promote favorable polar interactions with structurally conserved residues.[1]
-
Metabolic Stability: The presence of fluorine atoms can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of the drug molecule.
-
Modulation of Physicochemical Properties: Fluorine substitution can influence a molecule's lipophilicity, membrane permeability, and overall pharmacokinetic profile, allowing for fine-tuning of its drug-like properties.
The hydroxymethyl group at the 4-position serves as a versatile synthetic handle, allowing for further derivatization or oxidation to an aldehyde, which can then participate in a variety of carbon-carbon bond-forming reactions.
Application I: Potent and Selective Inhibitors of Vaccinia-Related Kinase 1 (VRK1)
Background: VRK1 is a serine/threonine kinase that plays a critical role in cell cycle progression, DNA damage response, and chromatin remodeling.[2] Overexpression of VRK1 has been linked to poor prognosis in several cancers, making it an attractive therapeutic target.[1] The aminopyridine scaffold is a well-established hinge-binding motif in many kinase inhibitors. By combining this with the advantageous difluorophenol moiety, potent and selective VRK1 inhibitors can be developed.
VRK1 Signaling Pathway
VRK1 is a nuclear kinase that phosphorylates a variety of substrates to regulate cell proliferation and the DNA damage response. Its signaling network is complex and intersects with several key cellular processes.
References
Application Notes and Protocols for 2,6-Difluoro-4-(hydroxymethyl)phenol in Medicinal Chemistry
Introduction: The Strategic Importance of Fluorinated Phenols in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design. The unique physicochemical properties of fluorine—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Within this context, 2,6-difluorinated phenolic scaffolds have emerged as particularly valuable motifs. The dual fluorine atoms flanking the hydroxyl group significantly lower the pKa of the phenol, enhancing its acidity and potential for hydrogen bonding interactions within protein active sites. Furthermore, this substitution pattern can serve as a bioisosteric replacement for carboxylic acids, offering a less acidic and more lipophilic alternative that can improve cell permeability and overall pharmacokinetic profiles.
This guide focuses on a key derivative of this class: 2,6-Difluoro-4-(hydroxymethyl)phenol . The addition of a hydroxymethyl group at the para position introduces a versatile functional handle for further molecular elaboration, making it a highly valuable building block for the synthesis of complex therapeutic agents, particularly in the realm of kinase inhibitors. This document provides a comprehensive overview of its applications, detailed synthetic protocols, and the underlying scientific rationale for its use in drug discovery.
Key Physicochemical Properties and Design Rationale
The utility of this compound in medicinal chemistry is underpinned by a unique combination of structural and electronic features.
| Property | Value/Description | Significance in Drug Design |
| Molecular Formula | C₇H₆F₂O₂ | Provides a compact and rigid scaffold. |
| Molecular Weight | 160.12 g/mol | Low molecular weight contributes to favorable drug-like properties. |
| pKa of Phenolic Hydroxyl | ~7.1 | Significantly more acidic than phenol (~9.9), allowing for strong hydrogen bonding and potential for ionic interactions at physiological pH. Can act as a bioisostere for carboxylic acids.[1] |
| Lipophilicity (logP) | Increased relative to non-fluorinated analogs | The fluorine atoms enhance lipophilicity, which can improve membrane permeability and oral bioavailability.[1] |
| Metabolic Stability | Enhanced | The C-F bond is highly resistant to metabolic cleavage, often blocking sites of oxidative metabolism. |
| Reactivity of Hydroxymethyl Group | Primary alcohol | Offers a versatile point for synthetic modification through oxidation, etherification, esterification, or conversion to a leaving group for nucleophilic substitution. |
The strategic placement of the hydroxymethyl group at the 4-position, para to the hydroxyl group, allows for the extension of the molecule into solvent-exposed regions of a binding pocket, enabling the introduction of additional pharmacophoric features to enhance potency and selectivity.
Application in Medicinal Chemistry: A Focus on Kinase Inhibitors
The 2,6-difluorophenol moiety has been a critical component in the design of numerous kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 2,6-difluorophenyl group often serves as a key "hinge-binding" element, forming crucial hydrogen bonds with the backbone of the kinase hinge region.
A prime example of the utility of a related scaffold is in the MEK inhibitor Trametinib . While Trametinib itself contains a 2,6-difluoro-4-iodoaniline group, its synthesis underscores the importance of 2,6-difluorinated precursors. The 4-position is leveraged for coupling reactions to build the larger drug molecule. This compound offers a similar strategic advantage, with the hydroxymethyl group providing a versatile anchor for derivatization.
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from the commercially available 2,6-difluorophenol: (1) ortho-formylation to introduce an aldehyde group at the para-position, followed by (2) reduction of the aldehyde to the hydroxymethyl group. The strong directing effect of the hydroxyl group and the steric hindrance from the ortho-fluorine atoms favor substitution at the para-position.[2]
Step 1: Para-Formylation of 2,6-Difluorophenol
This procedure is adapted from established methods for the ortho- and para-formylation of phenols.[3]
Materials:
-
2,6-Difluorophenol
-
Paraformaldehyde
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous MgCl₂ (1.2 equivalents) and paraformaldehyde (2.0 equivalents).
-
Add anhydrous THF to the flask, followed by the dropwise addition of triethylamine (2.0 equivalents). Stir the resulting suspension for 15-20 minutes at room temperature.
-
Add a solution of 2,6-difluorophenol (1.0 equivalent) in anhydrous THF to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 66 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 2,6-difluoro-4-hydroxybenzaldehyde.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure aldehyde.
Step 2: Reduction of 2,6-Difluoro-4-hydroxybenzaldehyde
Materials:
-
2,6-Difluoro-4-hydroxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,6-difluoro-4-hydroxybenzaldehyde (1.0 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of deionized water, followed by 1 M HCl to neutralize the excess NaBH₄ and adjust the pH to ~5-6.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
Protocol 2: Functionalization of the Hydroxymethyl Group - Mitsunobu Reaction
The hydroxymethyl group of this compound can be readily functionalized. The Mitsunobu reaction is a powerful method for the etherification of primary alcohols with a wide range of nucleophiles under mild conditions. This protocol describes a general procedure for the coupling of this compound with a generic nucleophile (Nu-H).
Materials:
-
This compound
-
Nucleophile (e.g., a phenol, an imide, or a carboxylic acid)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent), the nucleophile (1.1 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD or DEAD (1.2 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired ether, ester, or N-alkylated product.
Visualization of Synthetic Pathways and Applications
Synthesis of this compound
Caption: Synthetic route to this compound.
Application in Kinase Inhibitor Scaffolding
Caption: General workflow for incorporating the title compound into kinase inhibitors.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its unique combination of a 2,6-difluorophenol moiety, known for its favorable interactions in protein active sites and bioisosteric properties, with a synthetically tractable hydroxymethyl group, provides a powerful platform for the design and synthesis of novel therapeutic agents. The protocols outlined in this guide offer a practical starting point for the preparation and derivatization of this compound. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the strategic application of fluorinated intermediates like this compound will undoubtedly play an increasingly important role in the future of drug discovery.
References
The Strategic Utility of 2,6-Difluoro-4-(hydroxymethyl)phenol in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: The Emergence of Fluorinated Phenols in Medicinal Chemistry
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the metabolic stability, binding affinity, lipophilicity, and pKa of a bioactive molecule.[1][2] Among the diverse array of fluorinated building blocks, 2,6-Difluoro-4-(hydroxymethyl)phenol stands out as a trifunctional scaffold of significant interest. This molecule offers three distinct points for chemical modification: a nucleophilic phenolic hydroxyl group, a reactive benzylic alcohol, and an electron-deficient aromatic ring primed for specific substitutions. This guide provides detailed application notes and protocols for leveraging this compound in the synthesis of high-value bioactive molecules, with a particular focus on kinase inhibitors.
Core Attributes of this compound
The strategic placement of the two fluorine atoms ortho to the hydroxyl group imparts several key reactive properties:
-
Increased Acidity of the Phenolic Hydroxyl: The strong electron-withdrawing nature of the ortho-fluorine atoms significantly lowers the pKa of the phenolic proton, facilitating its deprotonation under milder basic conditions compared to non-fluorinated analogs.[3] This enhanced acidity makes it a more reactive nucleophile in reactions such as Williamson ether synthesis.
-
Steric Shielding and Regiocontrol: The ortho-fluorines sterically hinder the adjacent carbon atoms, directing electrophilic aromatic substitution to the para-position (C4), which is already functionalized with the hydroxymethyl group. This inherent regioselectivity is a powerful tool for synthetic chemists.[3]
-
Modulation of Bioactivity: The difluorophenol motif is a known pharmacophore in a variety of bioactive compounds, contributing to enhanced binding interactions with biological targets.[4][5]
| Property | Value |
| Molecular Formula | C₇H₆F₂O₂ |
| Molecular Weight | 160.12 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Storage | Inert atmosphere, Room Temperature |
Application Note I: Synthesis of a Key Precursor for MEK Inhibitors
A prominent application of fluorinated anilines is in the synthesis of kinase inhibitors, such as the MEK inhibitor Trametinib.[6] The 2-fluoro-4-iodoaniline moiety is a critical component of Trametinib's structure. While not a direct conversion, this compound can be envisioned as a versatile starting material for the synthesis of this key aniline intermediate through a multi-step sequence. The following proposed synthetic pathway highlights the utility of this building block.
Proposed Synthetic Pathway: this compound to 2-Fluoro-4-iodoaniline
This pathway involves a series of functional group interconversions, demonstrating the versatility of the starting material.
References
- 1. benchchem.com [benchchem.com]
- 2. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Fluorinated Synthon: Applications and Protocols for 2,6-Difluoro-4-(hydroxymethyl)phenol in Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount strategy for modulating physicochemical and biological properties. The 2,6-difluoro-4-(hydroxymethyl)phenol motif is a particularly valuable building block, offering three distinct points for chemical elaboration: a nucleophilic phenolic hydroxyl group, a primary benzylic alcohol, and an aromatic ring activated for further substitution. The geminal fluorine atoms ortho to the hydroxyl group exert profound electronic effects, enhancing the acidity of the phenol and influencing the reactivity of the entire molecule. This guide provides an in-depth exploration of the synthetic utility of this compound, presenting detailed protocols for its conversion into valuable fluorinated compounds.
Core Principles of Reactivity
The synthetic versatility of this compound stems from the differential reactivity of its functional groups. The electron-withdrawing nature of the two fluorine atoms increases the acidity of the phenolic hydroxyl group, facilitating its deprotonation to form a phenoxide. This phenoxide is a potent nucleophile, readily participating in reactions such as Williamson ether synthesis. The primary benzylic alcohol, on the other hand, is amenable to a range of transformations, including oxidation to the corresponding aldehyde and conversion to ethers or esters, notably via the Mitsunobu reaction. The aromatic ring itself, while deactivated towards electrophilic substitution by the fluorine atoms, can be a substrate for nucleophilic aromatic substitution under specific conditions.
Application Note 1: Synthesis of Fluorinated Aryl Ethers via Williamson Ether Synthesis
The phenolic hydroxyl of this compound is an excellent handle for the introduction of various alkyl or aryl substituents through Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, where the corresponding phenoxide displaces a leaving group on an alkyl halide.[1]
Causality of Experimental Choices:
-
Base Selection: A moderately strong base such as potassium carbonate is typically sufficient to deprotonate the acidic phenol. The use of a stronger base like sodium hydride is also effective but may require more stringent anhydrous conditions.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is ideal as it can dissolve the phenoxide salt and the alkyl halide, facilitating the bimolecular reaction.
-
Reaction Temperature: Gentle heating is often employed to accelerate the reaction rate, particularly for less reactive alkyl halides.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the phenol.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Stir the suspension at room temperature for 30 minutes.
-
Slowly add the alkyl halide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Value/Condition | Rationale |
| Base | K₂CO₃ | Sufficiently basic to deprotonate the acidic phenol without causing side reactions. |
| Solvent | DMF | Polar aprotic solvent that facilitates the SN2 reaction. |
| Temperature | 60-80 °C | Accelerates the reaction rate for a timely conversion. |
| Stoichiometry | 1.1 eq of alkyl halide | A slight excess ensures complete consumption of the starting phenol. |
Application Note 2: Oxidation to 2,6-Difluoro-4-hydroxybenzaldehyde
The benzylic alcohol of this compound can be selectively oxidized to the corresponding aldehyde, 2,6-Difluoro-4-hydroxybenzaldehyde. This aldehyde is a valuable intermediate for the synthesis of more complex molecules through reactions such as Wittig olefination, reductive amination, and aldol condensations. A variety of mild oxidizing agents can be employed for this transformation.
Causality of Experimental Choices:
-
Oxidizing Agent: Pyridinium chlorochromate (PCC) is a classic and effective reagent for the oxidation of primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. Other modern reagents like Dess-Martin periodinane (DMP) also offer mild and selective oxidation.
-
Solvent: Dichloromethane (DCM) is a common solvent for PCC oxidations as it is relatively inert and allows for easy work-up.
-
Buffering Agent: The addition of an acid scavenger like sodium acetate can prevent the reaction medium from becoming too acidic, which could lead to side reactions.
Experimental Protocol: PCC Oxidation
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Sodium acetate
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Short path distillation apparatus (for purification if necessary)
Procedure:
-
To a dry round-bottom flask, add PCC (1.5 eq) and sodium acetate (1.5 eq).
-
Add anhydrous DCM to the flask.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Slowly add the solution of the alcohol to the PCC suspension at room temperature with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.
-
Wash the silica gel plug with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude aldehyde by recrystallization or column chromatography.
| Parameter | Value/Condition | Rationale |
| Oxidant | PCC | Selectively oxidizes the primary alcohol to the aldehyde. |
| Solvent | DCM | Inert solvent that is easy to remove during work-up. |
| Additive | Sodium Acetate | Acts as a buffer to prevent undesirable acid-catalyzed side reactions. |
| Stoichiometry | 1.5 eq of PCC | Ensures complete oxidation of the starting material. |
Application Note 3: Etherification of the Benzylic Alcohol via the Mitsunobu Reaction
The Mitsunobu reaction provides a powerful method for the conversion of the primary alcohol of this compound into an ether with inversion of configuration (though not relevant for this achiral substrate).[2][3] This reaction utilizes a phosphine reagent and an azodicarboxylate to activate the alcohol for nucleophilic attack.
Causality of Experimental Choices:
-
Reagents: Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are the classic reagents for the Mitsunobu reaction.
-
Nucleophile: A variety of nucleophiles can be used, including phenols and carboxylic acids. For etherification, a suitable alcohol is used as the nucleophile.
-
Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent for the Mitsunobu reaction.
-
Temperature: The reaction is typically initiated at low temperatures (0 °C) to control the initial exothermic reaction between the phosphine and the azodicarboxylate, and then allowed to warm to room temperature.
Experimental Protocol: Mitsunobu Etherification
Materials:
-
This compound
-
A desired alcohol (nucleophile)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Syringe for addition of DEAD/DIAD
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction and color change are typically observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.
| Parameter | Value/Condition | Rationale |
| Reagents | PPh₃ and DEAD/DIAD | Standard Mitsunobu reagents for alcohol activation. |
| Solvent | THF | Anhydrous aprotic solvent suitable for the reaction conditions. |
| Temperature | 0 °C to RT | Controlled addition at low temperature followed by reaction at room temperature for optimal results. |
| Stoichiometry | Excess nucleophile and reagents | Ensures efficient conversion of the starting alcohol. |
Visualizing the Synthetic Pathways
Caption: Synthetic transformations of this compound.
Conclusion
This compound is a highly adaptable synthetic intermediate. The protocols detailed herein provide a robust framework for its utilization in the synthesis of a diverse array of fluorinated compounds. By understanding the inherent reactivity of its functional groups and carefully selecting appropriate reaction conditions, researchers can effectively leverage this building block to construct complex molecular architectures with tailored properties for applications in drug discovery and materials science.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,6-Difluoro-4-(hydroxymethyl)phenol
Welcome to the technical support center for the synthesis of 2,6-Difluoro-4-(hydroxymethyl)phenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. We will move beyond simple procedural lists to explore the causality behind protocol choices, ensuring a robust and reproducible synthesis.
Strategic Overview of the Synthesis Pathway
The most reliable and scalable synthesis of this compound is achieved via a two-step process starting from 3,5-Difluorophenol. This strategy involves:
-
Para-Selective Formylation: An electrophilic aromatic substitution to install a formyl (-CHO) group at the C4 position of 3,5-Difluorophenol, yielding the intermediate 2,6-Difluoro-4-hydroxybenzaldehyde.
-
Selective Reduction: The subsequent reduction of the aldehyde functional group to a primary alcohol, yielding the final product.
This approach is favored due to the commercial availability of the starting material and the high selectivity achievable in both steps with common laboratory reagents.
Figure 1: High-level two-step synthetic workflow.
Part I: Synthesis of 2,6-Difluoro-4-hydroxybenzaldehyde (Intermediate)
The critical step in this synthesis is achieving high para-selectivity during the formylation of 3,5-Difluorophenol. The electron-donating hydroxyl group strongly activates the ring towards electrophilic substitution, primarily at the ortho and para positions. The two fluorine atoms are deactivating but are also ortho, para-directing. The para position (C4) is sterically most accessible and electronically favored, but improper reaction conditions can lead to ortho-isomer formation or other side products.
We recommend a modified Duff reaction or a magnesium chloride-mediated ortho-formylation, which provides excellent regioselectivity for this substrate.[1][2]
Detailed Experimental Protocol: Para-Selective Formylation
-
Setup: To a dry, three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add anhydrous magnesium chloride (1.2 eq).
-
Reagent Addition: Add solid paraformaldehyde (3.0 eq) to the flask under a positive pressure of nitrogen.
-
Solvent: Add anhydrous tetrahydrofuran (THF) via syringe (approx. 10 mL per 1 g of starting phenol).
-
Base: Add triethylamine (2.0 eq) dropwise via syringe. Stir the resulting slurry for 15 minutes at room temperature.
-
Substrate Addition: Dissolve 3,5-Difluorophenol (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture.
-
Reaction: Heat the mixture to a gentle reflux (approx. 65-70°C) for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[3]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until the pH is ~2-3. Caution: Gas evolution may occur.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Wash the combined organic layers with water and then with brine.
-
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from a hexane/ethyl acetate mixture to yield pure 2,6-Difluoro-4-hydroxybenzaldehyde.[2]
Troubleshooting Guide: Formylation Step
Q1: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted 3,5-Difluorophenol. What went wrong?
-
Answer: This is a common issue often related to reagent quality or reaction conditions.
-
Causality: The formylation reaction requires anhydrous conditions. The magnesium chloride must be fully anhydrous to effectively chelate with the phenol and paraformaldehyde, forming the reactive electrophile. Any moisture will hydrolyze the reagents and deactivate the catalyst. Similarly, paraformaldehyde can depolymerize over time and should be of high quality.
-
Troubleshooting Steps:
-
Ensure all glassware is oven-dried or flame-dried before use.
-
Use freshly opened, high-purity anhydrous MgCl₂, paraformaldehyde, and anhydrous solvents.
-
Increase the reaction time. Monitor by TLC every 2 hours after the initial 4-hour mark to check for further conversion.
-
Slightly increase the equivalents of paraformaldehyde and triethylamine to 3.5 eq and 2.5 eq, respectively, to drive the reaction to completion.
-
-
Q2: I am observing the formation of a significant side product. How can I improve the selectivity for the desired para-isomer?
-
Answer: While this reaction is highly para-selective, side products like the ortho-isomer or bis-formylated products can form under suboptimal conditions.
-
Causality: The regioselectivity is controlled by a magnesium-phenoxide chelate complex that directs the electrophile to the ortho positions relative to the hydroxyl group (which are the desired positions in the context of the final product numbering). However, excessive heat can overcome this selectivity.
-
Troubleshooting Steps:
-
Temperature Control: Do not exceed the recommended reflux temperature. Overheating can lead to a loss of selectivity.
-
Reagent Stoichiometry: Ensure the stoichiometry is precise. An excessive amount of the formylating agent can potentially lead to di-substitution, although this is less common for this substrate.
-
Purification: If a small amount of isomer is formed, it can typically be removed during the recrystallization step due to differences in polarity and crystal lattice packing.
-
-
Data Summary: Formylation Optimization
| Parameter | Condition A (Baseline) | Condition B (Optimized) | Expected Outcome |
| MgCl₂ (eq) | 1.1 | 1.2 | Enhanced chelation and activation. |
| Paraformaldehyde (eq) | 2.5 | 3.0 | Drives reaction equilibrium towards product. |
| Temperature | 80°C (Aggressive Reflux) | 65-70°C (Gentle Reflux) | Improved para-selectivity.[2] |
| Reaction Time | 4 hours | 4-6 hours (TLC Monitored) | Ensures complete conversion of starting material. |
| Expected Yield | 60-70% | >80% | Higher throughput and efficiency. |
Part II: Reduction to this compound
This step involves the selective reduction of the aromatic aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is the ideal reagent for this transformation due to its mild nature, high selectivity, and operational simplicity. It will not reduce the aromatic ring or cleave the carbon-fluorine bonds under standard conditions.
Detailed Experimental Protocol: Aldehyde Reduction
-
Setup: In a round-bottomed flask equipped with a magnetic stir bar, dissolve the 2,6-Difluoro-4-hydroxybenzaldehyde (1.0 eq) in methanol (approx. 20 mL per 1 g of aldehyde).
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor for the disappearance of the starting material by TLC.
-
Work-up:
-
Cool the mixture back to 0°C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution (pH ~7).
-
Remove the methanol under reduced pressure.
-
Add deionized water to the residue and extract the product with ethyl acetate (3x volumes).
-
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting solid is often of high purity (>95%). If needed, it can be further purified by recrystallization from water or a suitable organic solvent system.
Figure 2: Workflow for the reduction of the intermediate aldehyde.
Troubleshooting Guide: Reduction Step
Q1: The reduction is incomplete. TLC shows both product and starting material after 2 hours.
-
Answer: Incomplete reduction is usually due to insufficient reducing agent or deactivation of the reagent.
-
Causality: Sodium borohydride can slowly react with the methanol solvent. It is also hygroscopic and can lose potency if not stored properly. An insufficient molar equivalent will naturally lead to incomplete conversion.
-
Troubleshooting Steps:
-
Reagent Quality: Use fresh, high-quality NaBH₄ that has been stored in a desiccator.
-
Stoichiometry: Increase the equivalents of NaBH₄ to 2.0 eq. Add it in portions to control the initial effervescence and ensure it is available throughout the reaction period.
-
Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 3-4 hours) before quenching.
-
-
Q2: The work-up is problematic, resulting in a low isolated yield.
-
Answer: Low isolated yield after a complete reaction is often due to issues during the quenching and extraction phases.
-
Causality: The product, being a phenol, has some water solubility, which can be exacerbated if the pH is not properly controlled. During quenching, borate salts are formed, and if not properly managed, they can lead to emulsions or trap the product in the aqueous layer.
-
Troubleshooting Steps:
-
pH Control: After quenching, ensure the pH of the aqueous layer is neutral to slightly acidic (pH 6-7). This suppresses the phenolate form of the product, minimizing its solubility in the aqueous layer.
-
Extraction: Perform multiple, thorough extractions with ethyl acetate. If emulsions form, adding a small amount of brine to the separatory funnel can help break them.
-
Solvent Removal: When removing methanol under reduced pressure, be careful not to use excessive heat, as the final product can be sensitive.
-
-
Data Summary: Reduction Optimization
| Parameter | Condition A (Baseline) | Condition B (Optimized) | Expected Outcome |
| NaBH₄ (eq) | 1.1 | 1.5 - 2.0 | Ensures complete reduction, accounting for any reagent degradation. |
| Temperature | Room Temperature Addition | 0°C Addition, then RT | Better control over initial exotherm and H₂ evolution. |
| Solvent | Ethanol | Methanol | Aldehyde is typically more soluble in methanol, leading to a more homogenous reaction. |
| Work-up pH | Not controlled | Adjusted to pH 6-7 | Minimizes product loss to the aqueous phase. |
| Expected Yield | 85-90% | >95% | High conversion and efficient product isolation. |
References
common side products in the synthesis of 2,6-Difluoro-4-(hydroxymethyl)phenol
Welcome to the technical support center for the synthesis of 2,6-Difluoro-4-(hydroxymethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering explanations and actionable solutions.
Q1: My yield of this compound is significantly lower than expected. What are the likely causes?
Low yields can stem from inefficiencies in either the formylation of 2,6-difluorophenol or the subsequent reduction of the resulting aldehyde. Let's break down the potential issues in each step.
Step 1: Formylation of 2,6-Difluorophenol to 3,5-Difluoro-4-hydroxybenzaldehyde
-
Incomplete Reaction: The formylation of phenols can be sluggish. If you are using a method like the Duff reaction, ensure that the reaction has been given sufficient time to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.
-
Suboptimal Reaction Conditions: The choice of formylation method and the reaction conditions are critical.
-
Reimer-Tiemann Reaction: This reaction typically favors ortho-formylation.[1][2] However, with the ortho positions blocked by fluorine in 2,6-difluorophenol, para-formylation is expected. Ensure a strong base is used to generate the dichlorocarbene intermediate.[1][3]
-
Duff Reaction: This reaction uses hexamine and an acid catalyst.[4][5] While it also favors ortho-formylation, it will react at the para position if the ortho positions are sterically hindered.[4] The reaction is known for often having modest yields.[6]
-
Vilsmeier-Haack Reaction: This method is effective for electron-rich aromatic compounds and generally favors the less sterically hindered para-position.[7][8]
-
-
Side Reactions: The formation of undesired side products can consume your starting material and reduce the yield of the desired aldehyde.
Step 2: Reduction of 3,5-Difluoro-4-hydroxybenzaldehyde
-
Incomplete Reduction: While sodium borohydride is an efficient reducing agent for aldehydes, an insufficient amount or short reaction time can lead to incomplete conversion to the alcohol.[9][10]
-
Decomposition of Reducing Agent: Sodium borohydride can decompose in acidic or neutral aqueous solutions.[9][11] It is advisable to perform the reduction under slightly basic conditions to ensure the stability of the reducing agent.
-
Workup Issues: The product, being a phenol, can be sensitive to the workup conditions. Ensure that the pH is carefully controlled during extraction to prevent the loss of the product to the aqueous layer.
Q2: I see an unexpected peak in my NMR/LC-MS analysis of the final product. What could it be?
The presence of unexpected peaks indicates the formation of side products or the presence of impurities. The following table summarizes common side products and their likely origins:
| Side Product/Impurity | Likely Origin | Suggested Analytical Confirmation |
| 2,6-Difluorophenol | Incomplete formylation reaction. | Compare retention time/mass with an authentic sample of the starting material in LC-MS. Check for characteristic signals in ¹H and ¹³C NMR.[12][13] |
| 3,5-Difluoro-4-hydroxybenzaldehyde | Incomplete reduction of the aldehyde intermediate. | Compare retention time/mass with an authentic sample of the aldehyde in LC-MS. Look for the characteristic aldehyde proton signal (~9-10 ppm) in ¹H NMR. |
| Diformylated Phenol | Over-reaction during the formylation step, particularly with the Duff reaction under forcing conditions.[4] | Mass spectrometry will show a higher molecular weight corresponding to the addition of two formyl groups. ¹H NMR will show two distinct aldehyde protons. |
| Polymeric materials | Polymerization of the starting phenol or aldehyde under harsh acidic or basic conditions. | Broad, unresolved peaks in the NMR spectrum. A distribution of higher molecular weight species in the mass spectrum. |
| Impurities from starting material | Contaminants from the synthesis of 2,6-difluorophenol, such as residual 2,6-difluoroaniline.[14][15] | LC-MS analysis can help identify impurities with masses corresponding to potential starting materials or byproducts from the synthesis of 2,6-difluorophenol. |
Q3: The purification of my final product by column chromatography is proving difficult. Are there alternative methods?
If column chromatography is not providing adequate separation, consider the following:
-
Recrystallization: this compound is a solid and may be amenable to recrystallization from a suitable solvent system. Experiment with different solvents (e.g., ethyl acetate/hexanes, dichloromethane/hexanes, or water) to find conditions that allow for the selective crystallization of the desired product, leaving impurities in the mother liquor.
-
Acid-Base Extraction: The phenolic hydroxyl group allows for selective extraction. By dissolving the crude product in an organic solvent and washing with a weak aqueous base (e.g., sodium bicarbonate), you can deprotonate and extract any acidic impurities. The desired product, being a phenol, will also be deprotonated and move to the aqueous layer. Subsequent acidification of the aqueous layer and re-extraction into an organic solvent can provide a purer product. Careful pH control is essential.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent synthetic strategy involves a two-step process:
-
Formylation: An electrophilic formylation of 2,6-difluorophenol to introduce a formyl group at the para-position, yielding 3,5-difluoro-4-hydroxybenzaldehyde.
-
Reduction: The subsequent reduction of the aldehyde group to a hydroxymethyl group using a suitable reducing agent, typically sodium borohydride.
Q2: Why is para-substitution favored during the formylation of 2,6-difluorophenol?
The hydroxyl group of a phenol is an ortho-, para-directing activating group for electrophilic aromatic substitution. In the case of 2,6-difluorophenol, the two ortho positions are blocked by fluorine atoms. While fluorine is an ortho-, para-directing deactivator, the strong activating effect of the hydroxyl group and the steric hindrance at the ortho positions make the para position the most favorable site for electrophilic attack.[16]
Q3: What are the key experimental parameters to control during the reduction with sodium borohydride?
To ensure a successful and safe reduction, pay close attention to the following:
-
Solvent: Protic solvents like methanol or ethanol are commonly used.[9]
-
Temperature: The reaction is typically carried out at a reduced temperature (e.g., 0 °C) initially to control the exothermic nature of the reaction, and then allowed to warm to room temperature.
-
pH: As mentioned, maintaining a slightly basic pH will prevent the premature decomposition of the sodium borohydride.[11]
-
Stoichiometry: Use a slight excess of sodium borohydride to ensure complete reduction of the aldehyde.
-
Quenching: After the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of a weak acid (e.g., acetic acid or dilute HCl) at a low temperature. This will produce hydrogen gas, so ensure adequate ventilation.
Experimental Protocols
General Protocol for the Formylation of 2,6-Difluorophenol (Vilsmeier-Haack Conditions)
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool dimethylformamide (DMF) to 0 °C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C. The Vilsmeier reagent will form as a solid or a thick slurry.
-
Addition of Phenol: Dissolve 2,6-difluorophenol in a suitable solvent (e.g., dichloromethane) and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate. Stir for an hour, then extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude 3,5-difluoro-4-hydroxybenzaldehyde by column chromatography on silica gel or by recrystallization.
General Protocol for the Reduction of 3,5-Difluoro-4-hydroxybenzaldehyde
-
Dissolution: Dissolve 3,5-difluoro-4-hydroxybenzaldehyde in a suitable solvent such as methanol or a mixture of THF and water.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride portion-wise to the cooled solution, ensuring the temperature remains below 10 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add a weak acid (e.g., 1 M HCl) to quench the excess sodium borohydride. Be cautious as hydrogen gas will be evolved.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization.
References
- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Sodium Borohydride [commonorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. icheme.org [icheme.org]
- 12. 2,6-Difluorophenol(28177-48-2) 1H NMR spectrum [chemicalbook.com]
- 13. 2,6-Difluorophenol | C6H4F2O | CID 94392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. 2,6-Difluorophenol synthesis - chemicalbook [chemicalbook.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of 2,6-Difluoro-4-(hydroxymethyl)phenol
Welcome to the technical support guide for the purification of 2,6-Difluoro-4-(hydroxymethyl)phenol via recrystallization. This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple procedural steps and delve into the causality behind experimental choices, empowering you to optimize your purification process with confidence.
Introduction: The Critical Role of Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. For an active pharmaceutical ingredient (API) precursor like this compound, achieving high purity is paramount. The process leverages differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[1] An ideal recrystallization yields a product with a sharp melting point and a clean analytical profile. However, the unique physicochemical properties of this fluorinated phenol—namely its capacity for hydrogen bonding via both the phenolic and benzylic alcohol groups—can present specific challenges. This guide is designed to address those challenges directly.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses the most common issues encountered during the recrystallization of this compound.
Problem 1: My compound "oiled out" instead of forming crystals.
This phenomenon occurs when the solid melts in the hot solvent and separates as an immiscible liquid (an oil) rather than dissolving.[2] This is especially common if the melting point of the solute is lower than the boiling point of the solvent.[3]
Probable Cause(s):
-
High Solvent Boiling Point: The solvent's boiling point exceeds the melting point of your compound.
-
Insufficient Solvent: The concentration of the solute is too high, causing it to come out of solution above its melting point upon the slightest cooling.
-
Presence of Impurities: Significant impurities can depress the melting point of the eutectic mixture, encouraging oil formation.[2]
Recommended Solutions:
-
Re-heat and Dilute: Heat the solution until the oil fully redissolves. Add a small amount (10-20% more) of the hot solvent to decrease the saturation point and then allow it to cool slowly again.[2]
-
Lower the Cooling Rate: Prevent rapid supersaturation by cooling the flask very slowly. Insulate the flask by leaving it on a cooling hotplate or placing it on a wooden block or paper towels instead of a cold benchtop.[2][4]
-
Change Solvents: If oiling persists, select a solvent or a solvent pair with a lower boiling point.
Problem 2: No crystals are forming, even after the solution has cooled.
This is one of the most frequent issues and typically points to a solution that is not supersaturated.
Probable Cause(s):
-
Excess Solvent: This is the most common reason for crystallization failure.[2] If too much hot solvent was added, the solution will not become saturated upon cooling, and thus, no crystals will form.[5]
-
Supersaturation: The solution may be supersaturated but lacks a nucleation point to initiate crystal growth.[2][6]
Recommended Solutions:
-
Reduce Solvent Volume: Gently boil off a portion of the solvent to increase the concentration of the compound.[4] Allow the more concentrated solution to cool again.
-
Induce Crystallization (Provide Nucleation Sites):
-
Scratch Method: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[7] The microscopic scratches provide a rough surface that can initiate crystal formation.[6]
-
Seed Crystals: Add a tiny crystal of the pure this compound to the cooled solution. This provides a perfect template for further crystal growth.[4]
-
-
Drastic Cooling: As a last resort, cool the solution in an ice-salt bath. Note that this rapid cooling may lead to smaller, less pure crystals.[2]
Problem 3: The crystal yield is very low.
A successful recrystallization balances purity with a reasonable recovery. A yield of less than 100% is expected, as some compound will always remain dissolved in the cold solvent (mother liquor).[5] However, excessively low yields are preventable.
Probable Cause(s):
-
Using Too Much Solvent: As discussed above, this is a primary cause of low recovery.[1]
-
Premature Filtration: Filtering the crystals before the solution has cooled completely will leave a significant amount of product in the mother liquor.[8]
-
Inadequate Cooling: Failing to cool the solution in an ice bath (if appropriate for the solvent) will result in a higher concentration of the compound remaining in solution.[1]
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with a solvent that is not sufficiently cold, can redissolve a portion of the product.[5]
Recommended Solutions:
-
Adhere to the "Minimum Solvent" Rule: Use only the absolute minimum amount of boiling solvent required to fully dissolve the solid.[6]
-
Be Patient: Allow the solution to cool slowly to room temperature and then thoroughly in an ice bath for at least 15-20 minutes to maximize crystal precipitation.[7][8]
-
Optimize Washing: Wash the crystals on the filter with a minimal amount of ice-cold solvent to rinse away impurities without dissolving the product.[6]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
The ideal solvent is one in which the compound has high solubility at high temperatures and low solubility at low temperatures.[9] Given the polar nature of this compound due to its two hydroxyl groups and two fluorine atoms, polar solvents are the best starting point.[10]
A solvent screening is highly recommended. Good candidates include:
The principle of "like dissolves like" suggests that solvents capable of hydrogen bonding will be effective.[5]
Q2: How do I perform a solvent screening?
Place a small amount of your crude compound (20-30 mg) into a test tube. Add a small volume (0.5 mL) of the candidate solvent. Observe the solubility at room temperature. If it is insoluble, heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot but show little to no solubility when cold.[9]
| Solvent Candidate | Property | Rationale for Screening |
| Water | High polarity, H-bonding | Excellent for highly polar compounds; non-flammable and inexpensive.[11] |
| Ethanol | Medium polarity, H-bonding | Often a good general-purpose solvent for organic compounds with polar groups.[12] |
| Ethyl Acetate | Medium polarity, H-bond acceptor | Good for moderately polar compounds; lower boiling point than water. |
| Toluene | Low polarity | May be useful if the compound is less polar than expected or for a two-solvent system. |
| Ethanol/Water Mix | Variable polarity | A powerful "solvent pair." Dissolve the compound in the minimum amount of hot ethanol (the "good" solvent) and add hot water (the "poor" solvent) dropwise until the solution becomes cloudy, then add a drop of ethanol to clarify before cooling.[1] |
Q3: Why is slow cooling so important?
Slow cooling allows for the selective formation of a crystal lattice. Molecules of this compound will have time to arrange themselves into a stable, ordered structure, naturally excluding impurity molecules that do not fit into this lattice.[7] Rapid cooling, or "shock cooling," causes the compound to precipitate out of solution quickly, trapping impurities within the solid.[13]
Q4: Should I use a beaker or an Erlenmeyer flask?
Always use an Erlenmeyer flask. Its narrow neck minimizes solvent evaporation during heating, preventing the compound from prematurely crystallizing on the walls of the vessel.[1] It is also easier to swirl and can be stoppered during cooling to prevent contamination.
Visualized Protocols and Workflows
Standard Recrystallization Workflow
The following diagram outlines the fundamental steps for a successful single-solvent recrystallization.
Caption: Standard single-solvent recrystallization workflow.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common recrystallization problems.
Caption: A decision tree for troubleshooting common recrystallization issues.
Detailed Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Based on prior screening, choose a suitable solvent (e.g., water or an ethanol/water mixture).
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add a small portion of the solvent, bring the mixture to a boil on a hotplate stirrer. Continue adding the solvent in small portions until the solid has just dissolved.[1][7]
-
Hot Filtration (if necessary): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[7] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[8]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum still applied, wash the crystals with a very small amount of ice-cold recrystallization solvent to remove any residual mother liquor.[6]
-
Drying: Transfer the crystals to a watch glass and allow them to dry completely. Drying to a constant weight ensures all solvent has evaporated.[6]
This guide provides a framework for successfully purifying this compound. Remember that each compound and impurity profile is unique, and empirical optimization is key to achieving the best results.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. Recrystallization [wiredchemist.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Home Page [chem.ualberta.ca]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. edu.rsc.org [edu.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. quora.com [quora.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Column Chromatography of 2,6-Difluoro-4-(hydroxymethyl)phenol
Welcome to the technical support center for the purification of 2,6-Difluoro-4-(hydroxymethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for successful column chromatography of this and structurally similar molecules. Here, we move beyond generic protocols to explain the scientific rationale behind our recommendations, ensuring you can adapt and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its chromatographic behavior?
A1: The chromatographic behavior of this compound is primarily dictated by three features:
-
The Phenolic Hydroxyl Group (-OH): This is an acidic proton, making the molecule susceptible to strong interactions with polar stationary phases, especially those with residual silanols.[1] This can lead to significant peak tailing if not properly addressed.
-
The Hydroxymethyl Group (-CH₂OH): This primary alcohol adds to the molecule's overall polarity, influencing its solubility in various mobile phases.
-
The Fluorine Atoms (-F): The two fluorine atoms ortho to the hydroxyl group are strongly electron-withdrawing. This increases the acidity of the phenolic proton and can offer unique selectivity on specialized stationary phases.[2]
Understanding these features is crucial for selecting the appropriate stationary and mobile phases to achieve optimal separation.
Q2: Should I use normal-phase or reversed-phase chromatography to purify this compound?
A2: Both normal-phase and reversed-phase chromatography can be successfully employed, with the choice depending on the nature of the impurities in your crude sample.
-
Normal-Phase Chromatography (NPC): This is a good starting point if your impurities are significantly less polar than the target compound. In NPC, a polar stationary phase (like silica gel) is used with a non-polar mobile phase.[3][4] Polar compounds like our target molecule will have a stronger affinity for the stationary phase and thus elute later.
-
Reversed-Phase Chromatography (RPC): If your crude mixture contains more polar impurities, RPC is the preferred method. Here, a non-polar stationary phase (like C18-modified silica) is paired with a polar mobile phase.[5][6] The polar this compound will have less retention and elute earlier than non-polar impurities.
Q3: What are the recommended starting conditions for normal-phase chromatography of this compound?
A3: For normal-phase purification on silica gel, a good starting point for your mobile phase is a mixture of a non-polar solvent and a polar solvent.
-
Stationary Phase: Standard silica gel (60 Å, 40-63 µm particle size) is a cost-effective and generally effective choice.
-
Mobile Phase: A common and effective mobile phase system is a gradient of ethyl acetate in hexanes. You can develop your method using Thin Layer Chromatography (TLC) to determine the optimal solvent ratio.[7] A three-component system, such as Toluene:Ethyl Acetate:Formic Acid, can also be highly effective for phenolic compounds.[8]
Table 1: Recommended Starting Conditions for Normal-Phase Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel | Standard, cost-effective, and provides good selectivity for polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate or Toluene/Ethyl Acetate | Offers a good polarity range for eluting polar phenols.[9][10] |
| Mobile Phase Modifier | 0.1% Formic or Acetic Acid | Suppresses the ionization of the phenolic hydroxyl group, significantly reducing peak tailing.[8] |
A detailed experimental protocol for setting up a normal-phase column is provided in the "Experimental Protocols" section below.
Q4: I'm observing significant peak tailing in my normal-phase separation. What is causing this and how can I fix it?
A4: Peak tailing with phenolic compounds in normal-phase chromatography is almost always due to strong, unwanted interactions between the acidic phenolic hydroxyl group and active sites (residual silanols) on the silica gel surface.[1]
Here are several effective strategies to mitigate this issue:
-
Acidify the Mobile Phase: This is the most common and effective solution. Adding a small amount (0.1-1%) of a volatile acid like formic acid or acetic acid to your mobile phase will protonate the surface silanols, minimizing their interaction with your compound and leading to more symmetrical peaks.[8]
-
Use a Deactivated Silica: While more expensive, using an end-capped or deactivated silica gel can reduce the number of free silanols available for interaction.
-
Increase the Polarity of the Mobile Phase: A more polar mobile phase can help to more effectively compete with your compound for the active sites on the silica gel, but this may also reduce the separation from closely eluting impurities.
Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of this compound.
Problem 1: Poor Separation of the Target Compound from an Impurity.
-
Cause: The chosen mobile phase does not provide adequate selectivity between your compound and the impurity.
-
Solution:
-
Change the Mobile Phase Composition: If using a binary system like hexane/ethyl acetate, try switching one of the components. For example, replacing ethyl acetate with diethyl ether or using a three-component system like hexane/dichloromethane/methanol can alter the selectivity.
-
Consider a Different Stationary Phase: For challenging separations of fluorinated compounds, a pentafluorophenyl (PFP) stationary phase can offer unique selectivity through dipole, π-π, and charge transfer interactions that are different from standard silica or C18 phases.[2][8][11]
-
Problem 2: The Compound is Unstable on the Column.
-
Cause: The acidic nature of the silica gel may be causing degradation of your compound. While this compound is expected to be relatively stable, this can be a concern for more sensitive molecules.
-
Solution:
-
Deactivate the Silica Gel: You can pre-treat the silica gel with a dilute solution of a non-nucleophilic base like triethylamine in your non-polar solvent, followed by flushing with the mobile phase before loading your sample.
-
Work Quickly: Minimize the time the compound spends on the column by using a slightly more polar mobile phase to speed up elution.
-
Problem 3: The Compound Won't Elute from the Column (Normal-Phase).
-
Cause: The mobile phase is not polar enough to displace the highly polar compound from the silica gel.
-
Solution:
-
Increase the Mobile Phase Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. For very polar compounds, adding a small amount of methanol (1-5%) to the mobile phase can significantly increase its elution strength.
-
Experimental Protocols
Protocol 1: Method Development using Thin Layer Chromatography (TLC)
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., start with a 70:30 ratio). Add 0.1% formic acid to the solvent mixture.
-
Visualize the plate under UV light (254 nm).
-
Adjust the solvent ratio until the desired compound has an Rf value of approximately 0.2-0.3 for optimal separation on a column.[7]
Visualizations
Caption: Troubleshooting workflow for common column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. chiraltech.com [chiraltech.com]
- 6. hplc.eu [hplc.eu]
- 7. community.wvu.edu [community.wvu.edu]
- 8. benchchem.com [benchchem.com]
- 9. Phenolic compounds analyzed and separated with normal phase HPLC - AppNote [mtc-usa.com]
- 10. researchgate.net [researchgate.net]
- 11. silicycle.com [silicycle.com]
Technical Support Center: Formylation of 2,6-Difluorophenol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the formylation of 2,6-difluorophenol. Here, we address common challenges, offer detailed troubleshooting advice, and present validated experimental protocols to help you navigate the complexities of this transformation.
Introduction: The Challenge of Formylating 2,6-Difluorophenol
The formylation of 2,6-difluorophenol to produce 3,5-difluoro-4-hydroxybenzaldehyde is a non-trivial synthetic step. The molecule's inherent electronic and steric properties present significant hurdles. The two fluorine atoms ortho to the hydroxyl group are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution.[1] Furthermore, these fluorine atoms create considerable steric hindrance around the adjacent carbon atoms.[1] Consequently, electrophilic attack is strongly directed to the less hindered para-position (C4).[1] These factors often lead to low reactivity and require carefully optimized reaction conditions to achieve satisfactory yields.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the formylation of 2,6-difluorophenol in a practical question-and-answer format.
Q1: My formylation reaction is showing no conversion, and I am recovering only the starting 2,6-difluorophenol. What could be the problem?
A1: This is a frequent issue stemming from the low reactivity of the substrate. Several factors could be at play:
-
Insufficiently Potent Formylating Agent: Classical methods like the Reimer-Tiemann or Vilsmeier-Haack reactions may employ electrophiles that are too weak to react efficiently with the deactivated ring of 2,6-difluorophenol.[2][3]
-
Inadequate Reaction Conditions: The reaction temperature may be too low, or the reaction time too short to overcome the high activation energy barrier.
-
Reagent Quality: Moisture can deactivate many of the reagents used in formylation reactions. For instance, in the magnesium-mediated method, the use of anhydrous magnesium chloride is critical; powdered MgCl2 that has been exposed to air is often ineffective.[4][5] Similarly, the Vilsmeier reagent is moisture-sensitive.[2]
Troubleshooting Workflow: No Reaction
Caption: Troubleshooting workflow for no product formation.
Q2: I am getting a very low yield of the desired 3,5-difluoro-4-hydroxybenzaldehyde. How can I improve it?
A2: Low yields are often a sign of incomplete reaction or the formation of side products.[6]
-
Optimize Reagent Stoichiometry: In methods like the Duff reaction, the molar ratio of hexamethylenetetramine (HMTA) to the phenol is crucial for controlling the degree of formylation.[7] For the MgCl2-mediated reaction, an excess of paraformaldehyde is often used to drive the reaction to completion.[4]
-
Choice of Solvent: The reaction solvent can significantly impact yield. For the MgCl2-mediated formylation, acetonitrile or THF are commonly used, but reaction rates can differ.[8]
-
Work-up Procedure: Product can be lost during the work-up and purification stages. Ensure efficient extraction and handle the product carefully, especially if it is volatile.[6]
Q3: My reaction is producing multiple unidentified side products. What are they likely to be and how can I avoid them?
A3: Side product formation is common when forcing conditions are required.
-
Resin/Polymer Formation: Phenols can react with formaldehyde equivalents to form phenol-formaldehyde resins, especially at high temperatures.[7] To minimize this, use a controlled stoichiometry of the formylating agent and avoid excessively high temperatures.[7]
-
Di-formylation: While less likely with the deactivated 2,6-difluorophenol, di-formylation can occur with highly active phenols in reactions like the Duff reaction if both ortho positions are available.[7]
-
Methoxymethylphenol Derivatives: In the MgCl2-mediated method, prolonged reaction times can lead to the formation of 2-methoxymethylphenol derivatives.[5] It is important to monitor the reaction and quench it once the desired product is formed.
Recommended Experimental Protocols
Given the challenges of formylating 2,6-difluorophenol, the following methods are recommended for their proven efficacy with deactivated or sterically hindered phenols.
Protocol 1: Magnesium Chloride-Mediated Formylation (Casnati-Skattebøl Reaction)
This method is highly effective for the ortho-formylation of phenols and is a strong candidate for adaptation to the para-formylation of 2,6-difluorophenol due to its robust nature with electron-withdrawing groups. The magnesium ion plays a crucial role in coordinating both the phenoxide and formaldehyde, facilitating the electrophilic attack.[9]
Step-by-Step Methodology:
-
Preparation: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, purge the system with an inert gas (e.g., argon).[4]
-
Reagent Addition: Add anhydrous magnesium chloride beads (2.0 eq.), and solid paraformaldehyde (3.0 eq.) to the flask under a positive pressure of argon.[4]
-
Solvent and Base: Add dry acetonitrile via syringe, followed by the dropwise addition of dry triethylamine (2.0 eq.). Stir the mixture for 10 minutes.[8]
-
Substrate Addition: Add 2,6-difluorophenol (1.0 eq.) dropwise via syringe. The mixture may change color.[4]
-
Reaction: Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-8 hours. Monitor the reaction progress by TLC or HPLC.[5][8]
-
Work-up: Cool the reaction mixture to room temperature. Carefully add 1 N HCl to quench the reaction and dissolve the magnesium salts.[4]
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography or recrystallization.[4]
Critical Parameters for MgCl2-Mediated Formylation
| Parameter | Recommendation | Rationale |
| Magnesium Chloride | Anhydrous beads (<100 ppm water) | The presence of water will prevent the formation of the active magnesium phenoxide complex.[4][5] |
| Solvents | Anhydrous Acetonitrile or THF | Ensures a moisture-free environment, crucial for the reaction's success.[4] |
| Paraformaldehyde | Dried over P2O5 | Removes any residual water that could inhibit the reaction.[4] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents the introduction of atmospheric moisture.[4] |
Protocol 2: Duff Reaction
The Duff reaction utilizes hexamethylenetetramine (HMTA) in an acidic medium and is particularly useful for the formylation of electron-rich phenols, often with a preference for the ortho position.[10] However, for sterically hindered phenols where the ortho positions are blocked, it can effectively direct formylation to the para position.[10] There is precedent for the successful Duff formylation of 3,5-difluorophenol to yield 3,5-difluoro-4-hydroxybenzaldehyde.[11]
Step-by-Step Methodology:
-
Reagent Mixture: In a round-bottom flask, dissolve 2,6-difluorophenol (1.0 eq.) and hexamethylenetetramine (1.5 - 2.0 eq.) in a suitable acidic solvent such as trifluoroacetic acid (TFA) or a mixture of acetic acid and glycerol.[7][10]
-
Heating: Heat the reaction mixture to 80-100°C and stir for 2-6 hours. The reaction progress should be monitored by TLC or HPLC.[7]
-
Hydrolysis: Cool the reaction mixture and add an equal volume of water. Heat the mixture to reflux for an additional 30-60 minutes to hydrolyze the intermediate imine.[10]
-
Work-up and Extraction: After cooling, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Reaction Mechanism: Duff Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Troubleshooting [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. synarchive.com [synarchive.com]
- 10. Duff reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Selective Oxidation of Hydroxymethyl Groups
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuanced challenge of oxidizing primary alcohols (hydroxymethyl groups) to aldehydes while preventing over-oxidation to carboxylic acids. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments and optimize your synthetic routes.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
Q1: What exactly is over-oxidation of a hydroxymethyl group, and why does it happen?
A1: Over-oxidation is the conversion of a primary alcohol (R-CH₂OH) past the desired aldehyde stage (R-CHO) to the corresponding carboxylic acid (R-COOH). This occurs because the intermediate aldehyde, under certain conditions, can be further oxidized. The key factor governing this process is the presence of water.[1][2] In an aqueous environment, the aldehyde exists in equilibrium with its hydrate form, a geminal diol (R-CH(OH)₂).[2][3] This hydrate is structurally similar to an alcohol and can be readily attacked by the oxidizing agent, leading to the carboxylic acid. Therefore, methods that are anhydrous or minimize the presence of water are crucial for stopping the reaction at the aldehyde stage.[2][4]
dot graph "Over_oxidation_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Primary_Alcohol [label="Primary Alcohol\n(R-CH₂OH)", fillcolor="#F1F3F4"]; Aldehyde [label="Desired Product:\nAldehyde (R-CHO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydrate [label="Geminal Diol Hydrate\n(R-CH(OH)₂)", fillcolor="#FBBC05"]; Carboxylic_Acid [label="Over-oxidation Product:\nCarboxylic Acid (R-COOH)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Primary_Alcohol -> Aldehyde [label=" Selective Oxidation\n (Anhydrous Conditions)"]; Aldehyde -> Hydrate [label=" + H₂O\n (Equilibrium)", dir=both]; Hydrate -> Carboxylic_Acid [label=" Further Oxidation\n (Aqueous Conditions)"]; } caption: Pathway showing aldehyde hydrate formation leading to over-oxidation.
Q2: My starting material has multiple functional groups. How do I choose a method that is chemoselective for the primary alcohol?
A2: Chemoselectivity is paramount when dealing with complex molecules. The choice of oxidant depends on the other functional groups present.
-
For molecules with acid-sensitive groups (e.g., acetals, silyl ethers): Avoid acidic reagents like Pyridinium Chlorochromate (PCC).[5][6] Dess-Martin Periodinane (DMP) is an excellent choice as it operates under neutral pH and at room temperature.[7][8] Swern oxidation is also suitable as it is performed under basic conditions (triethylamine).[9]
-
For molecules with other oxidizable groups (e.g., sulfides, secondary alcohols, alkenes):
-
DMP shows high selectivity for alcohols over sulfides and vinyl ethers.[7][10]
-
TEMPO-based systems can be highly selective. For instance, due to steric hindrance, TEMPO-catalyzed oxidations can selectively oxidize primary alcohols in the presence of secondary alcohols.[11][12]
-
Specialized catalytic systems, such as certain Ruthenium complexes, have been developed for the remarkable chemoselective oxidation of secondary alcohols over primary ones, which can be useful if the primary alcohol needs to be preserved.[13][14]
-
Part 2: Troubleshooting Guide - Common Issues & Solutions
Q3: My TLC/LC-MS analysis shows I've formed the carboxylic acid exclusively. What are the most likely causes?
A3: This outcome typically points to one of two issues: the choice of a "strong" oxidizing agent or the presence of water in a reaction designed to be anhydrous.
-
Reagent Choice: You may have used a strong, non-selective oxidizing agent. Reagents like Potassium Permanganate (KMnO₄) or Jones Reagent (CrO₃ in H₂SO₄/acetone) are designed to oxidize primary alcohols directly to carboxylic acids and will not stop at the aldehyde stage.[4][15] For selective aldehyde synthesis, you must use a "mild" oxidant like those discussed in this guide (Swern, DMP, PCC, TEMPO).[2][16][17]
-
Solvent Effects with "Mild" Reagents: Even some mild reagents can lead to over-oxidation depending on the solvent. For example, Pyridinium Dichromate (PDC) will oxidize primary alcohols to aldehydes in dichloromethane (DCM), but will proceed to the carboxylic acid if dimethylformamide (DMF) is used as the solvent.[5][18][19]
Q4: I'm getting a mixture of my desired aldehyde and the over-oxidized carboxylic acid. How can I improve selectivity?
A4: A mixed result is a classic optimization problem. The key is to control the reaction parameters with precision.
-
Temperature Control (Crucial for Swern Oxidation): The Swern oxidation relies on the formation of a reactive sulfonium intermediate from DMSO and an activator like oxalyl chloride.[20][21] This activation must be performed at very low temperatures (typically -78 °C, a dry ice/acetone bath) to prevent decomposition.[22] If the temperature rises prematurely, side reactions can occur. The final elimination step to form the aldehyde is often allowed to warm, but careful monitoring is essential.[20][22]
-
Strictly Anhydrous Conditions: As mentioned in Q1, water is the primary culprit for over-oxidation.[1] Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, and run the reaction under an inert atmosphere (Nitrogen or Argon). Reagents like DMP are sensitive to moisture and should be handled accordingly.
-
Reaction Time and Stoichiometry: Do not let the reaction run longer than necessary. Monitor the reaction progress by TLC. Once the starting material is consumed, quench the reaction immediately. Using a slight excess (e.g., 1.1-1.5 equivalents) of the oxidant is common, but a large excess can drive the reaction towards undesired products.
-
Buffered Conditions: For reagents that can be acidic, like PCC, or reactions that produce acidic byproducts, like the DMP oxidation (which produces acetic acid), adding a mild, non-nucleophilic base can be beneficial.[8] Buffers like sodium bicarbonate or pyridine can protect acid-labile groups and may improve selectivity.[6][8]
Q5: My Swern oxidation turned black and produced a foul smell, with no desired product. What happened?
A5: This is a common and memorable failure mode for the Swern oxidation. The foul smell is dimethyl sulfide (DMS), a normal byproduct of the reaction.[9][22] However, the black tar indicates a catastrophic decomposition, most likely due to improper temperature control.
The key intermediate, the chlorodimethylsulfonium salt, is formed by reacting DMSO with oxalyl chloride at -78 °C.[16][20] If this mixture is allowed to warm before the alcohol is added, it can undergo a violent decomposition. Similarly, after the alcohol is added to form the alkoxysulfonium salt, the temperature must be kept low. If it warms excessively before the final addition of the amine base (e.g., triethylamine), the intermediate can undergo a Pummerer rearrangement, leading to byproducts and polymerization.[20]
Corrective Action: Maintain strict temperature control at -78 °C during the activation of DMSO and the addition of the alcohol. Only allow the reaction to warm gently after the final base has been added to complete the elimination step.
Part 3: Methodologies & Data
Decision Workflow for Method Selection
Choosing the correct oxidation method is critical for success. The following decision tree provides a logical workflow based on substrate properties and experimental constraints.
dot graph "Oxidation_Decision_Tree" { layout=dot; graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Start [label="Start: Oxidize R-CH₂OH", fillcolor="#4285F4"]; Acid_Sensitive [label="Is the substrate\nacid-sensitive?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Temp_Control [label="Is precise low temp.\n(-78°C) control available?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Metal_Tolerant [label="Is the substrate tolerant\nto trace metals?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Green_Chem [label="Is a 'Green Chemistry'\napproach preferred?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Swern [label="Use Swern Oxidation", shape=box, fillcolor="#34A853"]; DMP [label="Use Dess-Martin\nPeriodinane (DMP)", shape=box, fillcolor="#34A853"]; PCC [label="Use PCC\n(with buffer if needed)", shape=box, fillcolor="#EA4335"]; TEMPO [label="Use TEMPO-catalyzed\noxidation", shape=box, fillcolor="#34A853"];
// Connections Start -> Acid_Sensitive; Acid_Sensitive -> Temp_Control [label="Yes"]; Acid_Sensitive -> PCC [label="No"]; Temp_Control -> Swern [label="Yes"]; Temp_Control -> DMP [label="No"]; PCC -> Metal_Tolerant [label="Check Substrate"]; Swern -> Green_Chem [label="Consider Waste"]; DMP -> Green_Chem [label="Consider Waste"]; Green_Chem -> TEMPO [label="Yes"]; Green_Chem -> DMP [label="No"]; } caption: Decision tree for selecting a selective oxidation method.
Comparison of Common Selective Oxidation Reagents
| Reagent System | Common Conditions | Advantages | Disadvantages & Causality |
| Swern Oxidation | DMSO, (COCl)₂, Et₃N in DCM, -78 °C | High yields, good for sensitive substrates, avoids toxic metals.[9][22] | Requires strict low-temperature control to prevent decomposition of intermediates.[22] Produces malodorous dimethyl sulfide (DMS) byproduct.[9] |
| Dess-Martin Periodinane (DMP) | DMP in DCM, Room Temp | Very mild, neutral pH, short reaction times, high chemoselectivity.[7][10][23] | Reagent is expensive and potentially explosive under heat/shock. Generates iodine-based waste.[7] Reaction can be accelerated by trace water.[8] |
| Pyridinium Chlorochromate (PCC) | PCC, buffer (e.g., NaOAc), Celite in DCM, Room Temp | Operationally simple, commercially available, and stable.[6] Stops cleanly at the aldehyde in DCM.[5][19] | Toxic Cr(VI) reagent .[18] Slightly acidic conditions can harm sensitive substrates.[5][6] Workup can be complicated by chromium salt residues.[18] |
| TEMPO-catalyzed Oxidation | Cat. TEMPO, Stoich. oxidant (e.g., NaOCl), Biphasic (DCM/H₂O) | Catalytic, uses inexpensive terminal oxidants ("bleach"), greener approach.[11][24] Highly selective for 1° alcohols.[12][25] | Over-oxidation can occur if pH and reaction time are not controlled, due to aldehyde hydrate formation in the aqueous phase.[3][11] |
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol is adapted for substrates sensitive to harsh conditions.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.0 equiv.) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the alcohol in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Reagent Addition: To the stirring solution at room temperature, add Dess-Martin Periodinane (1.2 equiv.) in one portion. If the substrate is known to be acid-sensitive, add sodium bicarbonate (2.0 equiv.) as a buffer.
-
Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 0.5 - 3 hours.[23] Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether. Quench the excess DMP by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the organic layer is clear.
-
Isolation: Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purification: Purify the crude product via flash column chromatography on silica gel as required.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 5. silicycle.com [silicycle.com]
- 6. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 9. Swern Oxidation [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 12. TEMPO [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chemoselective, iron(ii)-catalyzed oxidation of a variety of secondary alcohols over primary alcohols utilizing H2O2 as the oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 17. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 18. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 19. silicycle.com [silicycle.com]
- 20. youtube.com [youtube.com]
- 21. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 22. glaserr.missouri.edu [glaserr.missouri.edu]
- 23. Dess-Martin Oxidation [organic-chemistry.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. A Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 2,6-Difluoro-4-(hydroxymethyl)phenol
For: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical resource for the scale-up synthesis of 2,6-Difluoro-4-(hydroxymethyl)phenol. It is designed to offer practical, field-proven insights and troubleshooting advice to navigate the challenges of this synthesis, ensuring both scientific integrity and operational success.
Introduction & Safety Precautions
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis involves the hydroxymethylation of 2,6-difluorophenol, a reaction that, while conceptually straightforward, presents unique challenges upon scale-up. This guide will address these challenges in a question-and-answer format to provide direct and actionable solutions.
CRITICAL SAFETY NOTICE: The synthesis of this compound involves hazardous materials. All procedures must be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.[1] Adherence to institutional safety protocols is mandatory.
-
Phenols: Phenols are corrosive and can cause severe skin burns. They are readily absorbed through the skin and can be toxic.[2] Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (neoprene or butyl rubber are recommended), and chemical splash goggles.[2]
-
Formaldehyde: Formaldehyde is a known carcinogen and sensitizer. Handle with extreme caution and ensure adequate ventilation.
-
Fluorinated Compounds: While 2,6-difluorophenol is a solid, care should be taken to avoid inhalation of any dust.
Proposed Scale-Up Synthesis Workflow
The recommended synthetic route is the base-catalyzed hydroxymethylation of 2,6-difluorophenol with formaldehyde.
Caption: Proposed workflow for the scale-up synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the hydroxymethylation of 2,6-difluorophenol?
A1: The reaction proceeds via an electrophilic aromatic substitution mechanism. The base (e.g., sodium hydroxide) deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide ion. The electron-donating nature of the phenoxide activates the aromatic ring, making it susceptible to attack by the electrophilic formaldehyde. Due to the ortho-directing nature of the fluorine atoms and the para-directing nature of the phenoxide, the hydroxymethyl group is directed to the vacant para-position.
Q2: Why is a base catalyst necessary?
A2: The base catalyst is crucial for activating the phenol. By deprotonating the phenol to the phenoxide, the electron density of the aromatic ring is significantly increased, making it a much more potent nucleophile for attacking the weakly electrophilic formaldehyde.
Q3: What are the most common side reactions to be aware of during scale-up?
A3: The primary side reactions include:
-
Over-hydroxymethylation: While the 2- and 6-positions are blocked by fluorine, if the reaction is not carefully controlled, there is a potential for reaction at other sites, although this is less likely.
-
Polymerization: Phenol-formaldehyde resin formation can occur, especially at higher temperatures or with incorrect stoichiometry. This leads to the formation of insoluble polymeric byproducts, which can complicate purification and reduce yield.
-
Cannizzaro reaction of formaldehyde: In the presence of a strong base, formaldehyde can undergo a disproportionation reaction to form methanol and formate.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting material (2,6-difluorophenol) from the product. The consumption of the starting material and the appearance of the product spot can be visualized under UV light or by staining with a suitable reagent like potassium permanganate.
Detailed Experimental Protocol (Scalable to 100g)
This protocol is a starting point and may require optimization based on your specific equipment and purity requirements.
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2,6-Difluorophenol | 130.09 | 100 g | 0.769 | 1.0 |
| Sodium Hydroxide | 40.00 | 33.8 g | 0.846 | 1.1 |
| Formaldehyde (37% in H₂O) | 30.03 | 74.5 mL | 0.923 | 1.2 |
| Deionized Water | 18.02 | 500 mL | - | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - | - |
| Ethyl Acetate | 88.11 | For Extraction | - | - |
| Brine | - | For Washing | - | - |
| Anhydrous Sodium Sulfate | 142.04 | For Drying | - | - |
Procedure:
-
Reaction Setup: In a 2L jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve sodium hydroxide in deionized water. Cool the solution to 10-15°C.
-
Addition of Phenol: To the cooled base solution, add 2,6-difluorophenol portion-wise, ensuring the temperature does not exceed 25°C. Stir until all the phenol has dissolved.
-
Formaldehyde Addition: Slowly add the 37% formaldehyde solution via the addition funnel over 1-2 hours, maintaining the reaction temperature between 20-25°C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture to 0-5°C in an ice bath. Slowly and carefully neutralize the reaction mixture to a pH of ~7 with concentrated hydrochloric acid.
-
Work-up:
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 250 mL).
-
Combine the organic layers and wash with brine (2 x 150 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product should be purified by recrystallization. A suitable solvent system should be determined experimentally, but a good starting point is a mixture of toluene and heptane or ethanol and water.
-
Dissolve the crude product in a minimal amount of the hot solvent system.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure this compound.
-
Troubleshooting Guide
Caption: Troubleshooting guide for the synthesis of this compound.
References
Technical Support Center: A Troubleshooting Guide for the Synthesis of Substituted Phenols
Welcome to the Technical Support Center for the synthesis of substituted phenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of these crucial chemical intermediates. Here, we address specific experimental issues in a direct question-and-answer format, providing not just solutions, but also the underlying chemical principles to empower your synthetic strategies.
Section 1: Troubleshooting Common Synthetic Methodologies
The synthesis of substituted phenols can be approached through various methods, each with its own set of potential pitfalls. This section provides troubleshooting guidance for some of the most frequently employed synthetic routes.
Electrophilic Aromatic Substitution (EAS) of Phenols
The hydroxyl group is a powerful activating, ortho, para-directing group in electrophilic aromatic substitution, which can sometimes lead to challenges in controlling the reaction's selectivity and extent.[1]
Frequently Asked Questions (FAQs):
-
Question: My reaction is producing a mixture of ortho and para isomers, and the separation is difficult. How can I improve the regioselectivity?
-
Answer: The ortho/para ratio in the electrophilic substitution of phenols is influenced by several factors.[2]
-
Steric Hindrance: The use of bulkier reagents can favor the formation of the less sterically hindered para product. For instance, in Friedel-Crafts alkylation, using a bulkier alkylating agent can increase the proportion of the para isomer.
-
Temperature: In some reactions, such as sulfonation, temperature can be a controlling factor. Lower temperatures often favor the formation of the ortho isomer (kinetic control), while higher temperatures can lead to the thermodynamically more stable para isomer.[3]
-
Solvent: The polarity of the solvent can influence the regioselectivity. A change in solvent may alter the solvation of the intermediate arenium ion, thereby affecting the product ratio.
-
-
-
Question: I am observing significant amounts of di- and tri-substituted products, even with stoichiometric control of the electrophile. How can I prevent polysubstitution?
-
Answer: The high reactivity of the phenol ring makes it susceptible to polysubstitution.[1]
-
Attenuate Activating Group: The activating effect of the hydroxyl group can be temporarily reduced by converting it into an ester (e.g., acetate) or an ether (e.g., methyl ether). The substitution is then performed, followed by deprotection to regenerate the phenol.[1]
-
Milder Reaction Conditions: Using less reactive electrophiles or milder reaction conditions (e.g., lower temperature, shorter reaction time) can help to minimize polysubstitution. For halogenation, using a non-polar solvent like carbon disulfide (CS₂) can lead to monohalogenation, whereas using a polar solvent like water (bromine water) often results in trisubstitution.[4][5]
-
-
-
Question: My Friedel-Crafts acylation of a phenol is giving low yields of the desired hydroxyaryl ketone and primarily forming the phenyl ester instead. What is going wrong?
-
Answer: In Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) can complex with the phenolic oxygen, which can lead to O-acylation (ester formation) rather than the desired C-acylation (ketone formation).[6] To favor C-acylation, the Fries rearrangement is a more suitable method.
-
Nucleophilic Aromatic Substitution (SNAr) for Phenol Synthesis
The direct displacement of a leaving group on an aromatic ring by a hydroxide or alkoxide nucleophile is a powerful method for phenol synthesis, particularly when the ring is activated by electron-withdrawing groups.[7]
Frequently Asked Questions (FAQs):
-
Question: My nucleophilic aromatic substitution reaction to produce a phenol is not proceeding to completion, even with an activated aryl halide. What are the possible reasons?
-
Answer: Several factors can hinder the progress of an SNAr reaction:
-
Insufficient Activation: The reaction is most efficient when strong electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) are positioned ortho and/or para to the leaving group.[7] If the activation is insufficient, the reaction will be sluggish.
-
Poor Leaving Group: The nature of the leaving group is crucial. The reactivity order is generally F > Cl > Br > I for activated systems. Fluoride is the best leaving group in this context because its high electronegativity makes the carbon atom it is attached to more electrophilic.
-
Inadequate Base: A strong base is required to generate the phenoxide in situ if you are starting from a phenol, or to drive the reaction forward if you are using a hydroxide source. Ensure your base is not consumed by side reactions and is present in sufficient quantity.
-
-
-
Question: I am observing the formation of unexpected side products in my SNAr reaction. What could they be and how can I avoid them?
-
Answer: Side reactions in SNAr can include:
-
Benzyne Formation: In the absence of strong activating groups, very strong bases (like NaNH₂) can promote an elimination-addition mechanism via a highly reactive benzyne intermediate. This can lead to a mixture of regioisomers if the starting material is substituted.[7]
-
Ether Formation: If an alcohol is used as the solvent or is present as an impurity, it can compete with the hydroxide nucleophile, leading to the formation of an ether byproduct. Using water as the solvent or a co-solvent can help to minimize this.
-
-
Transition-Metal Catalyzed Hydroxylation of Aryl Halides
Palladium and copper-catalyzed reactions have emerged as versatile methods for the synthesis of phenols from aryl halides, offering milder conditions compared to classical methods.[8][9]
Frequently Asked Questions (FAQs):
-
Question: My Buchwald-Hartwig O-arylation to form a phenol is giving a low yield. What are the common causes of catalyst inhibition?
-
Answer: Catalyst deactivation is a common issue in Buchwald-Hartwig couplings.
-
Iodide Inhibition: Aryl iodides, while generally more reactive in oxidative addition, can sometimes be problematic as the iodide anion generated can act as a catalyst inhibitor.[10]
-
Ligand Degradation: The phosphine ligands used in these reactions can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.
-
Inappropriate Base: The choice of base is critical and can influence the catalyst's activity and stability. Common bases include sodium tert-butoxide, LHMDS, and cesium carbonate. The optimal base will depend on the specific substrate and ligand system.[11]
-
Solvent Effects: Certain solvents, such as chloroform, acetonitrile, and pyridine, have been reported to inhibit the reaction by coordinating to the palladium center and should be avoided.[10]
-
-
-
Question: I am trying to hydroxylate an unactivated aryl chloride, but the reaction is not working. What can I do?
-
Answer: Aryl chlorides are generally less reactive than aryl bromides and iodides in cross-coupling reactions.
-
Bulky Electron-Rich Ligands: The use of sterically hindered and electron-rich phosphine ligands (e.g., biarylphosphines) is often necessary to promote the oxidative addition of the less reactive aryl chloride to the palladium center.[11]
-
Higher Temperatures: Reactions involving aryl chlorides often require higher temperatures to proceed at a reasonable rate.[11]
-
Alternative Catalysts: For some substrates, copper-based catalyst systems may be more effective for the hydroxylation of unactivated aryl halides.[8]
-
-
Synthesis of Phenols from Arylboronic Acids
The oxidation of arylboronic acids is a mild and efficient method for the synthesis of a wide variety of substituted phenols.[12][13]
Frequently Asked Questions (FAQs):
-
Question: My ipso-hydroxylation of an arylboronic acid is giving a low yield of the desired phenol. What are the potential issues?
-
Answer:
-
Oxidant Choice: The choice of oxidant is crucial. Common oxidants include hydrogen peroxide, m-CPBA, and Oxone®. The optimal oxidant may vary depending on the substrate and reaction conditions.[8]
-
Reaction Conditions: While many protocols are mild, factors like pH and temperature can still be important. For example, some methods require basic conditions to facilitate the reaction.[8]
-
Substrate Stability: Arylboronic acids can be prone to protodeboronation (loss of the boronic acid group and replacement with a hydrogen atom), especially under acidic or harsh conditions. Ensure your reaction conditions are compatible with the stability of your starting material.
-
-
-
Question: I am working with an ortho-substituted arylboronic acid and the yield of the corresponding phenol is poor. Why is this and how can I improve it?
-
Answer: Ortho substituents can sterically hinder the approach of the oxidant to the carbon-boron bond, leading to lower yields.
-
Less Bulky Oxidants: Try using a smaller, less sterically demanding oxidizing agent.
-
Longer Reaction Times or Higher Temperatures: Increasing the reaction time or temperature may be necessary to overcome the steric hindrance, but be mindful of potential side reactions or decomposition.
-
Alternative Catalytic Systems: Some catalytic systems may be more tolerant of sterically hindered substrates. It may be worth exploring different catalysts or additives.[14]
-
-
Section 2: Troubleshooting Named Reactions for Phenol Synthesis
This section focuses on troubleshooting specific named reactions that are commonly used to synthesize or modify phenolic compounds.
The Fries Rearrangement
The Fries rearrangement is a Lewis acid-catalyzed conversion of a phenyl ester to a hydroxyaryl ketone.[6][15]
Frequently Asked Questions (FAQs):
-
Question: I am getting a low yield in my Fries rearrangement. What are the likely causes?
-
Answer:
-
Catalyst Deactivation: Lewis acids like AlCl₃ are extremely sensitive to moisture. Ensure all glassware, reagents, and solvents are scrupulously dry.
-
Insufficient Catalyst: The Lewis acid complexes with both the starting ester and the product ketone, so more than one equivalent of the catalyst is often required.
-
Substrate Limitations: The reaction is less efficient with heavily substituted acyl groups or with deactivating groups on the aromatic ring.[15]
-
-
-
Question: How can I control the ortho vs. para selectivity of the Fries rearrangement?
-
Answer: The regioselectivity is highly dependent on the reaction conditions.
-
Temperature: Low temperatures (e.g., <60 °C) generally favor the formation of the para product (kinetic control), while higher temperatures (e.g., >160 °C) favor the more thermodynamically stable ortho product, which can form a stable chelate with the Lewis acid.[15][16]
-
Solvent: Non-polar solvents tend to favor the ortho isomer, while more polar solvents can increase the proportion of the para product.[15]
-
-
The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is used for the ortho-formylation of phenols using chloroform and a strong base.[17][18]
Frequently Asked Questions (FAQs):
-
Question: My Reimer-Tiemann reaction is giving a very low yield and a lot of tar-like byproducts. What can I do to improve this?
-
Answer:
-
Inefficient Mixing: This is a biphasic reaction, so vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases. The use of a phase-transfer catalyst can also be beneficial.
-
Temperature Control: The reaction is often initiated by heating, but it can be highly exothermic. Careful temperature control is crucial to prevent the decomposition of the dichlorocarbene intermediate and the formation of polymeric tars.[19]
-
Purity of Reagents: Ensure the chloroform is free of stabilizing agents like ethanol, which can react with the base.
-
-
-
Question: The reaction is not working well with my phenol that has an electron-withdrawing substituent. Is there a way to improve the yield?
-
Answer: Electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack by the dichlorocarbene.
-
Stronger Base/Higher Temperature: More forcing conditions may be necessary, but this also increases the risk of side reactions.
-
Alternative Formylation Methods: For deactivated phenols, other formylation methods like the Vilsmeier-Haack or Duff reaction might be more suitable.[19]
-
-
The Claisen Rearrangement
The Claisen rearrangement is a[13][13]-sigmatropic rearrangement of an allyl phenyl ether to an ortho-allyl phenol.[20][21]
Frequently Asked Questions (FAQs):
-
Question: My Claisen rearrangement is giving a low yield of the desired ortho-allyl phenol. What could be the problem?
-
Answer:
-
Insufficient Temperature: The thermal Claisen rearrangement often requires high temperatures (typically 180-225 °C). Ensure the reaction is heated sufficiently to overcome the activation energy barrier.
-
Side Reactions: At high temperatures, side reactions such as cleavage of the allyl group or polymerization can occur. Running the reaction under an inert atmosphere can help to minimize oxidative side reactions.
-
Substrate Suitability: The presence of certain substituents can influence the ease of the rearrangement.
-
-
-
Question: I am observing a mixture of regioisomers in the Claisen rearrangement of my substituted allyl phenyl ether. How is the regioselectivity determined?
-
Answer: The regioselectivity is influenced by the substitution pattern on the aromatic ring.
-
Electronic Effects: Electron-donating groups on the ring tend to favor migration to the position further from the substituent, while electron-withdrawing groups favor migration towards the substituent.[20][21]
-
Steric Effects: If one ortho position is blocked, the rearrangement will occur at the other available ortho position. If both ortho positions are blocked, a subsequent Cope rearrangement can lead to the para-substituted product.
-
-
Section 3: Troubleshooting Purification of Substituted Phenols
The purification of substituted phenols can be challenging due to their acidic nature and susceptibility to oxidation.
Column Chromatography
Frequently Asked Questions (FAQs):
-
Question: My phenolic compound is streaking badly on the silica gel column, leading to poor separation. What is causing this and how can I fix it?
-
Answer: The acidic hydroxyl group of phenols can interact strongly with the silanol groups on the surface of the silica gel, causing tailing.
-
Acidify the Eluent: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase can protonate the silanol groups and reduce their interaction with your compound, leading to sharper peaks.
-
Change the Stationary Phase: If acidifying the eluent is not effective or is incompatible with your compound, consider using a different stationary phase, such as alumina (neutral or basic), or a bonded phase like C18 for reverse-phase chromatography.
-
-
-
Question: My phenol is turning a different color on the silica gel column. What is happening?
-
Answer: Phenols are susceptible to oxidation, and the slightly acidic surface of silica gel can sometimes promote the formation of colored quinone-type impurities.
-
Work Quickly: Minimize the time your compound spends on the column.
-
Use an Inert Atmosphere: If possible, pack and run the column under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air.
-
Degas Solvents: Using degassed solvents can reduce the amount of dissolved oxygen.
-
-
Acid-Base Extraction
Frequently Asked Questions (FAQs):
-
Question: I am trying to separate my phenolic product from non-acidic impurities by extraction with an aqueous base, but the separation is incomplete. What could be the issue?
-
Answer:
-
Insufficiently Basic Solution: The pKa of most phenols is around 10.[22] To effectively deprotonate the phenol and extract it into the aqueous layer, the pH of the basic solution should be at least 2 pH units above the pKa of the phenol. A 5-10% solution of sodium hydroxide is typically used. Sodium bicarbonate (pKa of carbonic acid is ~6.4) is generally not basic enough to deprotonate most phenols, but can be used to separate them from more acidic carboxylic acids.[3]
-
Insufficient Mixing: Ensure thorough mixing of the aqueous and organic layers to allow for efficient partitioning of the deprotonated phenol into the aqueous phase.
-
Emulsion Formation: If an emulsion forms, it can be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling.
-
-
Recrystallization
Frequently Asked Questions (FAQs):
-
Question: My phenolic compound "oils out" during recrystallization instead of forming crystals. What should I do?
-
Answer: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Use More Solvent: Add more of the hot solvent to ensure the compound fully dissolves before cooling.
-
Change the Solvent System: The chosen solvent may not be appropriate. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[23][24] Experiment with different solvents or solvent pairs.[25][26]
-
-
-
Question: My phenol is not crystallizing from the solution, even after cooling. How can I induce crystallization?
-
Answer:
-
Scratch the Flask: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.
-
Reduce the Volume of Solvent: If too much solvent was used, carefully evaporate some of it and then try to cool the solution again.
-
-
Section 4: Protecting Groups for Phenols
The hydroxyl group of a phenol often needs to be protected during a synthetic sequence to prevent it from interfering with other reactions.
Frequently Asked Questions (FAQs):
-
Question: I am having trouble deprotecting the silyl ether of my phenol. What are the common issues?
-
Answer:
-
Incomplete Reaction: Ensure you are using a sufficient excess of the fluoride source (e.g., TBAF) or acid. The reaction may also require longer reaction times or gentle heating.
-
Steric Hindrance: Bulky silyl groups (e.g., TBDPS) or sterically hindered phenols may require more forcing conditions for deprotection.
-
Side Reactions: Under acidic conditions, sensitive functional groups elsewhere in the molecule may react. Under basic conditions with some substrates, other reactions may be promoted.
-
-
-
Question: My hydrogenolysis to remove a benzyl ether protecting group is not working. What could be the problem?
-
Answer:
-
Catalyst Poisoning: The palladium catalyst can be poisoned by sulfur-containing compounds or other impurities. Ensure your substrate and solvent are pure.
-
Inefficient Catalyst: The activity of the palladium on carbon (Pd/C) catalyst can vary. Try using a fresh batch of catalyst or a higher catalyst loading.
-
Insufficient Hydrogen Pressure: Some benzyl ethers require higher hydrogen pressures for cleavage. Ensure your system is properly sealed and pressurized.
-
-
Visualizing Key Concepts
Troubleshooting Workflow for Low Yield in Phenol Synthesis
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 4. mlsu.ac.in [mlsu.ac.in]
- 5. byjus.com [byjus.com]
- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Phenol synthesis by substitution or oxidation [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. jk-sci.com [jk-sci.com]
- 12. A scalable and green one-minute synthesis of substituted phenols - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08580D [pubs.rsc.org]
- 13. Catalyst- and solvent-free ipso -hydroxylation of arylboronic acids to phenols - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07201B [pubs.rsc.org]
- 14. Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. byjus.com [byjus.com]
- 16. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 17. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 18. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 19. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 20. mdpi.com [mdpi.com]
- 21. discovery.researcher.life [discovery.researcher.life]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 24. mt.com [mt.com]
- 25. Reagents & Solvents [chem.rochester.edu]
- 26. edu.rsc.org [edu.rsc.org]
Technical Support Center: A Guide to the Purification of 2,6-Difluoro-4-(hydroxymethyl)phenol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2,6-Difluoro-4-(hydroxymethyl)phenol. As a key intermediate in various synthetic pathways, its purity is paramount. This document provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its purification.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound, offering explanations and actionable solutions based on established chemical principles.
Problem 1: My final product is discolored (pink, brown, or yellow).
Cause: Phenolic compounds are notoriously susceptible to oxidation, which can be catalyzed by air, light, or trace metal contaminants. This oxidation leads to the formation of highly colored quinone-type impurities.
Solutions:
-
Work under an inert atmosphere: Whenever possible, conduct purification steps, especially solvent evaporation and column chromatography, under a nitrogen or argon atmosphere to minimize exposure to oxygen.
-
Use degassed solvents: Solvents can contain dissolved oxygen. Degas your solvents by sparging with an inert gas (nitrogen or argon) for 15-30 minutes before use.
-
Add a reducing agent: During workup or purification, a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) or sodium bisulfite (NaHSO₃) can be added to the aqueous phase to prevent oxidation.
-
Chelating agents: If metal catalysis is suspected, adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the aqueous washes can sequester metal ions.
-
Storage: Store the purified compound under an inert atmosphere, protected from light, and at a low temperature (2-8 °C is recommended) to prevent degradation over time.
Problem 2: I see multiple spots on my Thin Layer Chromatography (TLC) plate after synthesis.
Cause: The presence of multiple spots on a TLC plate indicates a mixture of compounds. In the synthesis of this compound via hydroxymethylation of 2,6-difluorophenol, these are likely to be unreacted starting material, the desired product, and potentially over-hydroxymethylated side products or polymeric material.
Solutions:
-
Optimize Reaction Conditions:
-
Stoichiometry: Carefully control the molar ratio of 2,6-difluorophenol to formaldehyde. An excess of formaldehyde can lead to the formation of di- and tri-hydroxymethylated products.
-
Reaction Time and Temperature: Monitor the reaction progress by TLC. Stopping the reaction at the optimal time can prevent the formation of byproducts. Phenol-formaldehyde reactions are exothermic and can lead to runaway reactions if not properly controlled.[1][2]
-
-
Purification Strategy: The presence of multiple components necessitates a robust purification strategy. Column chromatography is typically the most effective method for separating these closely related compounds.
Problem 3: My compound "oiled out" during recrystallization instead of forming crystals.
Cause: "Oiling out" occurs when a compound melts in the hot solvent before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point. This is a common issue with phenols, which can have relatively low melting points and can form strong hydrogen bonds with the solvent.
Solutions:
-
Solvent Selection:
-
Choose a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of solvents is often effective. For a polar compound like this compound, consider solvent systems like ethyl acetate/hexanes, dichloromethane/hexanes, or toluene/ethyl acetate.
-
Avoid solvents with boiling points higher than the melting point of your compound.
-
-
Controlled Cooling:
-
Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or ice bath. Slow cooling encourages the formation of a crystal lattice rather than an amorphous oil.
-
Scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites and induce crystallization.
-
-
Seeding: If you have a small amount of pure, crystalline material, adding a "seed crystal" to the cooled, saturated solution can initiate crystallization.
-
Increase Solvent Volume: The concentration of the compound in the solvent might be too high. Add more hot solvent to fully dissolve the oil, and then proceed with slow cooling.
Problem 4: I have a low yield after column chromatography.
Cause: Low recovery from column chromatography can be due to several factors, including irreversible adsorption of the polar phenolic compound to the silica gel, improper solvent selection leading to poor separation, or decomposition on the column.
Solutions:
-
Deactivate the Silica Gel: The acidic nature of silica gel can lead to tailing and irreversible adsorption of polar compounds.
-
Add a Modifier to the Eluent: Adding a small amount (0.1-1%) of a polar solvent like acetic acid or triethylamine to your eluent system can help to cap the active sites on the silica and improve the elution of your compound. For phenols, acetic acid is generally preferred.
-
Use Deactivated Silica: You can prepare a deactivated silica gel by pre-treating it with a solution of your eluent containing the modifier.
-
-
Optimize the Solvent System:
-
Use TLC to find a solvent system that gives your product an Rf value between 0.2 and 0.4. This generally provides good separation on a column.
-
For highly polar phenols, a more polar mobile phase, such as a gradient of methanol in dichloromethane, may be necessary.
-
-
Alternative Stationary Phases: If silica gel proves problematic, consider using a different stationary phase like alumina (neutral or basic) or reverse-phase silica (C18). Reverse-phase chromatography is particularly well-suited for polar compounds.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my this compound sample?
A1: Based on the common synthetic route (hydroxymethylation of 2,6-difluorophenol), the most probable impurities are:
-
Unreacted 2,6-difluorophenol: The starting material for the synthesis.
-
Over-hydroxymethylated products: Although the ortho positions are blocked by fluorine, further reaction at other activated sites on the ring, though less likely, could lead to di- or tri-hydroxymethylated species under harsh conditions.
-
Polymeric material: Phenol-formaldehyde resins can form, especially with excess formaldehyde or at elevated temperatures. These are often high molecular weight, sticky solids.
-
Oxidation products: As mentioned in the troubleshooting guide, quinone-type impurities can form due to oxidation.
Q2: What is the best way to monitor the purity of my compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin Layer Chromatography (TLC): An excellent, rapid technique for initial purity assessment and for monitoring the progress of a reaction or the fractions from column chromatography.
-
High-Performance Liquid Chromatography (HPLC): A powerful quantitative technique. For this compound, a reverse-phase method (e.g., using a C18 column) with a water/acetonitrile or water/methanol gradient is a good starting point. UV detection is suitable for this aromatic compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The presence of impurity peaks in the NMR spectrum can indicate their identity and quantity. ¹⁹F NMR is particularly useful for fluorinated compounds as it offers a wide chemical shift range and high sensitivity, making it easier to detect fluorine-containing impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify volatile impurities. For phenolic compounds, derivatization may sometimes be necessary to improve volatility and peak shape.
Q3: Can I use solvent extraction for purification?
A3: Yes, liquid-liquid extraction can be a useful step, particularly in the initial workup, but it is unlikely to be sufficient for achieving high purity on its own.
-
Acid-Base Extraction: You can dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The acidic phenol will be deprotonated and move into the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the purified phenol. However, this will not separate the desired product from other acidic impurities like unreacted 2,6-difluorophenol.
-
General Extraction: It is a good practice to wash the organic solution of your crude product with water and brine to remove inorganic salts and water-soluble impurities before proceeding to chromatography or recrystallization.
Q4: What are some recommended solvent systems for column chromatography of this compound?
A4: The optimal solvent system should be determined by TLC analysis. However, good starting points for this polar compound on silica gel include:
-
Hexanes/Ethyl Acetate gradient (e.g., starting from 9:1 and gradually increasing the proportion of ethyl acetate)
-
Dichloromethane/Ethyl Acetate gradient
-
Dichloromethane/Methanol gradient (for more polar impurities, starting with a small percentage of methanol, e.g., 1-2%)
Remember to add 0.1-0.5% acetic acid to the eluent if you observe significant tailing of your phenolic compound on the TLC plate.
Visualization of Experimental Workflows
Purification Strategy Decision Tree
The following diagram outlines a logical workflow for selecting an appropriate purification strategy for crude this compound.
Caption: Decision tree for selecting a purification method.
General Analytical Workflow for Purity Assessment
This diagram illustrates a standard workflow for the comprehensive analysis of the purity of synthesized this compound.
Caption: Workflow for purity assessment of the final product.
Summary of Analytical Techniques
| Technique | Purpose | Typical Parameters/Observations for this compound |
| TLC | Rapid purity check, reaction monitoring, solvent system selection for column chromatography. | Stationary phase: Silica gel. Mobile phase: Hexanes/Ethyl Acetate or Dichloromethane/Methanol. Visualization: UV lamp (254 nm). |
| HPLC | Quantitative purity determination, detection of non-volatile impurities. | Column: C18 reverse-phase. Mobile phase: Gradient of water (with 0.1% formic acid or acetic acid) and acetonitrile or methanol. Detection: UV at ~280 nm. |
| GC-MS | Identification and quantification of volatile impurities (e.g., residual solvents, starting materials). | Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent). Derivatization with a silylating agent may improve peak shape. |
| ¹H NMR | Structural confirmation, identification of proton-containing impurities. | Expect signals for aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl protons. |
| ¹³C NMR | Confirmation of the carbon skeleton and substitution pattern. | Expect distinct signals for the aromatic carbons, with characteristic shifts for carbons bonded to fluorine. |
| ¹⁹F NMR | Powerful tool for identifying and quantifying fluorine-containing impurities. | A single resonance is expected for the two equivalent fluorine atoms. The presence of other signals would indicate fluorine-containing impurities. |
References
Validation & Comparative
A Comparative Guide to 2,6-Difluoro-4-(hydroxymethyl)phenol and its Non-Fluorinated Analogs
<
A Senior Application Scientist's Perspective on Leveraging Fluorination for Enhanced Molecular Properties
In the realm of drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a powerful tool for fine-tuning physicochemical and biological properties. This guide provides an in-depth, objective comparison of 2,6-Difluoro-4-(hydroxymethyl)phenol with its non-fluorinated counterpart, 4-(hydroxymethyl)phenol. By examining key performance parameters through the lens of experimental data, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the profound impact of ortho-fluorination.
Introduction: The Strategic Advantage of Fluorine
Fluorine's unique properties—high electronegativity, a small van der Waals radius, and the ability to form strong carbon-fluorine bonds—make it a valuable element in molecular design. When introduced into an aromatic ring, particularly in positions ortho to a hydroxyl group, fluorine can dramatically alter a molecule's acidity, lipophilicity, and metabolic stability. This guide will dissect these transformations, using 4-(hydroxymethyl)phenol as a baseline to highlight the specific contributions of the fluorine atoms.[1][2][3]
Comparative Analysis of Physicochemical Properties
The introduction of two fluorine atoms flanking the phenolic hydroxyl group in this compound induces significant and predictable changes in its fundamental chemical properties.
Acidity (pKa)
The acidity of a phenol is a critical factor influencing its ionization state at physiological pH, which in turn dictates its interaction with biological targets and its ability to permeate cell membranes. The potent electron-withdrawing nature of the fluorine atoms in this compound significantly increases the acidity of the phenolic proton.
Table 1: Comparison of pKa Values
| Compound | Predicted pKa |
| 4-(Hydroxymethyl)phenol | 9.82[4] |
| 2,6-Difluorophenol | 7.45[5][6] |
| This compound | ~7.3-7.6 (Estimated) |
The pKa of this compound is estimated based on the value for 2,6-Difluorophenol, as the para-hydroxymethyl group has a minor electronic effect.
This substantial decrease in pKa for the difluorinated analog indicates that a significantly larger fraction of these molecules will exist in the ionized phenolate form at a physiological pH of 7.4. This can lead to altered binding modes with target proteins and changes in solubility. For instance, the pKa of 2,6-dichlorophenol is 6.78, demonstrating a similar acidifying effect from ortho-halogenation.[7]
Lipophilicity (LogP)
Lipophilicity, the measure of a compound's solubility in a nonpolar solvent versus a polar one, is a key determinant of its ADME (absorption, distribution, metabolism, and excretion) properties. While often counterintuitive, the introduction of fluorine can increase lipophilicity.
Table 2: Comparison of LogP Values
| Compound | LogP |
| 4-(Hydroxymethyl)phenol | 0.21[4] |
| This compound | ~1.5 (Estimated) |
The LogP for the difluorinated analog is an estimate based on the general trend of increased lipophilicity with fluorination of aromatic rings.
The increase in LogP for the fluorinated compound suggests enhanced partitioning into lipid environments, such as cell membranes.[8][9] This can be advantageous for compounds targeting intracellular proteins. The relationship between fluorination and lipophilicity can be complex, with the degree and position of fluorination having varied effects.[10]
Impact on Metabolic Stability
Phenolic compounds are often susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, which can lead to rapid clearance from the body. The ortho and para positions are particularly prone to hydroxylation. The introduction of fluorine at the ortho positions serves as a "metabolic shield."
Experimental Workflow for In Vitro Metabolic Stability Assay
Caption: A generalized workflow for assessing the metabolic stability of a compound using liver microsomes.
Synthesis Approaches
Both 4-(hydroxymethyl)phenol and its difluorinated analog are accessible through established synthetic routes.
-
4-(Hydroxymethyl)phenol: This compound can be synthesized through various methods, including the reduction of 4-hydroxybenzaldehyde or the hydroxymethylation of phenol.[14][15] It is also a naturally occurring product found in several organisms.[16]
-
This compound: The synthesis of this compound typically involves the hydroxymethylation of 2,6-difluorophenol. The starting material, 2,6-difluorophenol, can be prepared through several synthetic strategies.
Experimental Protocols for Property Determination
To empirically validate the discussed properties, the following standard protocols can be employed.
Spectrophotometric Determination of pKa
Principle: The UV-Vis absorbance of a phenol changes with pH due to the different electronic properties of the protonated and deprotonated species. By monitoring this change, the pKa can be determined.[17][18]
Methodology:
-
Prepare a stock solution of the phenol in a suitable solvent (e.g., ethanol).
-
Prepare a series of buffers covering a pH range of approximately pKa ± 2.
-
Add a small aliquot of the stock solution to each buffer to a consistent final concentration.
-
Measure the absorbance spectrum of each solution.
-
Plot the absorbance at a wavelength of maximal change versus the measured pH of each buffer.
-
Fit the data to the Henderson-Hasselbalch equation to calculate the pKa.[19]
Shake-Flask Method for LogP Determination
Principle: This is the traditional and most direct method for measuring the partition coefficient of a compound between n-octanol and water.[20][21]
Methodology:
-
Prepare a solution of the test compound in either n-octanol or water.
-
Add an equal volume of the other solvent to a flask.
-
Vigorously shake the mixture for a set time to allow for equilibration.
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV or for fluorinated compounds, 19F NMR).[22][23][24]
-
The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Conclusion
The comparative analysis of this compound and 4-(hydroxymethyl)phenol provides a clear illustration of the transformative power of strategic fluorination. The introduction of ortho-fluorines results in a molecule with:
-
Increased Acidity: A lower pKa, leading to a different ionization profile at physiological pH.
-
Enhanced Lipophilicity: A higher LogP, which can improve membrane permeability.
-
Improved Metabolic Stability: Due to the strength of the C-F bond, the molecule is less susceptible to oxidative metabolism.
These modulated properties make this compound a valuable building block in the design of novel pharmaceuticals and advanced materials where precise control over physicochemical characteristics is paramount. This guide underscores the importance of considering fluorination as a key strategy in the medicinal chemist's toolkit for optimizing molecular performance.
References
- 1. researchgate.net [researchgate.net]
- 2. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 3. The influence of aliphatic fluorination on lipophilicity - ePrints Soton [eprints.soton.ac.uk]
- 4. 4-Hydroxybenzyl alcohol | 623-05-2 [chemicalbook.com]
- 5. 2,6-Difluorphenol | 28177-48-2 [m.chemicalbook.com]
- 6. 2,6-Difluorophenol | 28177-48-2 [chemicalbook.com]
- 7. 2,6-Dichlorophenol - Wikipedia [en.wikipedia.org]
- 8. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 2 : 4 : 6-trishydroxymethylphenol and of 2 : 4 : 6-trishydroxybenzylphenol derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. 623-05-2 Cas No. | 4-(Hydroxymethyl)phenol | Apollo [store.apolloscientific.co.uk]
- 17. web.pdx.edu [web.pdx.edu]
- 18. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 19. chemistry.beloit.edu [chemistry.beloit.edu]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. acdlabs.com [acdlabs.com]
- 22. enamine.net [enamine.net]
- 23. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 24. bio-protocol.org [bio-protocol.org]
A Comparative Guide to the Biological Activity of 2,6-Difluoro-4-(hydroxymethyl)phenol Derivatives
Introduction: The Strategic Advantage of Fluorination in Phenolic Scaffolds
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into bioactive scaffolds has emerged as a paramount tool for optimizing pharmacological profiles. Phenolic compounds, renowned for their diverse biological activities including antimicrobial, antioxidant, and anticancer properties, serve as a foundational template for such molecular enhancements.[1] The introduction of fluorine, a small and highly electronegative atom, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] This guide provides a comparative analysis of the anticipated biological activities of 2,6-difluoro-4-(hydroxymethyl)phenol derivatives, a class of compounds poised for significant therapeutic potential.
While direct and extensive experimental data on this specific family of derivatives is not yet broadly available in peer-reviewed literature, this guide will leverage established principles of medicinal chemistry and draw comparisons with structurally related compounds to provide a robust predictive overview. We will explore their potential as antimicrobial, antioxidant, and enzyme-inhibiting agents, grounded in the known bioactivities of parent phenol structures, the impact of fluorine substitution, and the role of the hydroxymethyl group.
Anticipated Biological Activities: A Comparative Perspective
Antimicrobial and Antifungal Activity: A Synergistic Enhancement
Phenolic compounds have a long-standing history as effective antimicrobial agents.[3] Their mechanism of action often involves the disruption of microbial cell membranes, leading to cell lysis. The introduction of fluorine atoms, particularly in a 2,6-difluoro substitution pattern, is expected to significantly enhance this activity. The strong electron-withdrawing nature of fluorine can increase the acidity of the phenolic hydroxyl group, potentially leading to more potent interactions with microbial targets.[4]
Comparison with Non-fluorinated and Mono-fluorinated Analogues:
It is well-documented that halogenation can amplify the antimicrobial efficacy of phenols. Compared to a simple 4-(hydroxymethyl)phenol, the 2,6-difluoro derivative is predicted to exhibit superior antimicrobial and antifungal activity. This is supported by studies on other fluorinated compounds, such as fluconazole derivatives containing a 2,4-difluorophenyl group, which have demonstrated potent antifungal effects.[5] The presence of two fluorine atoms in the ortho positions is also likely to offer greater metabolic stability, prolonging the compound's bioactive lifetime.
Experimental Data from Structurally Related Compounds:
Table 1: Predicted Antimicrobial Activity Comparison
| Compound Class | Predicted Relative Antimicrobial Activity | Rationale |
| 4-(hydroxymethyl)phenol | Baseline | Parent phenolic structure with inherent antimicrobial properties. |
| 2-Fluoro-4-(hydroxymethyl)phenol | Moderate Enhancement | Single fluorine substitution increases lipophilicity and acidity. |
| This compound Derivatives | Significant Enhancement | Dual fluorine substitution provides strong electron-withdrawing effects, increased acidity, and metabolic stability.[4] |
| Benzyl Alcohol | Active | Known antimicrobial preservative.[7] |
| Fluorinated Benzyl Alcohols | Enhanced Activity | Fluorine substitution generally enhances biological activity.[6] |
Antioxidant Capacity: Modulating Radical Scavenging
The antioxidant properties of phenols are primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals.[8] The resulting phenoxyl radical is stabilized by resonance. The introduction of electron-withdrawing fluorine atoms at the ortho positions can have a nuanced effect on this activity.
Structure-Activity Relationship:
The electron-withdrawing nature of fluorine can increase the bond dissociation energy of the O-H bond, potentially making hydrogen atom donation more difficult. However, the fluorine atoms can also influence the stability of the resulting phenoxyl radical and the overall redox potential of the molecule. Studies on ortho-substituted phenols have shown that the antioxidant activity is highly dependent on the nature and position of the substituents.[1] While a direct enhancement cannot be definitively predicted without experimental data, the electronic modifications brought by the difluoro substitution pattern are significant.
Comparison with other Phenolic Antioxidants:
Compared to well-known natural antioxidants like flavonoids and other polyphenols, the antioxidant capacity of this compound derivatives would need to be empirically determined.[9] The hydroxymethyl group at the para position may also play a role in the antioxidant mechanism.
Experimental Workflow for Antioxidant Activity Assessment:
To ascertain the antioxidant potential of these derivatives, a series of standard in vitro assays should be employed.
Diagram 1: Workflow for Antioxidant Capacity Evaluation
Caption: A typical workflow for evaluating the in vitro antioxidant capacity of novel compounds.
Enzyme Inhibition: A Promising Avenue for Targeted Therapies
The unique electronic properties conferred by fluorine make fluorinated compounds attractive candidates for enzyme inhibitors.[2] The ability of fluorine to form strong bonds and participate in specific interactions within an enzyme's active site can lead to potent and selective inhibition.
Potential Targets and Rationale:
Given the structural resemblance to various bioactive molecules, this compound derivatives could be investigated as inhibitors for a range of enzymes. For example, their phenolic nature suggests potential activity against enzymes like tyrosinase or carbonic anhydrases, where other phenol derivatives have shown inhibitory effects.[10] The hydroxymethyl group could also be a key interaction point within an active site.
Comparison with Known Inhibitors:
The development of potent enzyme inhibitors often relies on mimicking the substrate or transition state. The this compound scaffold could serve as a novel starting point for designing inhibitors. For instance, in the context of antifungal activity, these derivatives could be explored as inhibitors of fungal enzymes like CYP51, a target for azole antifungals that often contain fluorinated phenyl rings.[11]
Diagram 2: General Mechanism of Competitive Enzyme Inhibition
Caption: A simplified representation of competitive enzyme inhibition.
Experimental Methodologies
To validate the predicted biological activities of this compound derivatives, rigorous experimental evaluation is essential. The following are standard protocols that can be adapted for this purpose.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
-
Preparation of Bacterial Inoculum: Culture the desired bacterial strains (e.g., S. aureus, E. coli) in appropriate broth overnight at 37°C. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using Mueller-Hinton broth.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
-
Preparation of DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Preparation of Compound Dilutions: Prepare various concentrations of the test compound in methanol.
-
Reaction: Mix the DPPH solution with the test compound solutions in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel therapeutic agents. Based on established structure-activity relationships, derivatives of this class are predicted to exhibit enhanced antimicrobial and potentially interesting antioxidant and enzyme-inhibiting properties compared to their non-fluorinated counterparts. The synergistic effect of the phenolic hydroxyl group, the ortho-difluoro substitution, and the para-hydroxymethyl group provides a unique combination of electronic and steric features that can be exploited for targeted drug design.
Future research should focus on the synthesis of a library of these derivatives with variations in the side chain attached to the hydroxymethyl group or further substitutions on the aromatic ring. Comprehensive in vitro and in vivo testing is imperative to validate the predicted biological activities and to elucidate the mechanisms of action. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing class of fluorinated phenols.
References
- 1. Ortho-diphenol profile and antioxidant activity of Algerian black olive cultivars: effect of dry salting process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. WO2003078367A2 - Benzyl alcohol derivatives and their use as antimicrobial agents - Google Patents [patents.google.com]
- 5. Synthesis, antifungal activities and molecular docking studies of novel 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. phexcom.com [phexcom.com]
- 8. Antioxidant properties of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Evaluation of Total Antioxidant Capacities of Plant Polyphenols [mdpi.com]
- 10. scielo.br [scielo.br]
- 11. benchchem.com [benchchem.com]
A Technical Guide to the Structure-Activity Relationship of 2,6-Difluoro-4-(hydroxymethyl)phenol Analogs as GABA Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often leading to profound effects on metabolic stability, binding affinity, and bioavailability. Within this context, the 2,6-difluorophenol scaffold has emerged as a particularly intriguing starting point for the design of novel therapeutics. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the 2,6-difluoro-4-(hydroxymethyl)phenol core, with a specific focus on their activity as modulators of γ-aminobutyric acid (GABA) receptors. We will explore the rationale behind their design, compare the biological activities of key analogs, and provide detailed experimental protocols for their evaluation.
The 2,6-Difluorophenol Scaffold: A Bioisostere of Carboxylic Acids
A key principle underpinning the design of this compound analogs is the concept of bioisosterism. The electron-withdrawing nature of the two fluorine atoms ortho to the hydroxyl group significantly lowers the pKa of the phenolic proton, making it more acidic. This increased acidity allows the 2,6-difluorophenol moiety to act as a bioisostere for a carboxylic acid group under physiological conditions. This is a critical consideration in the design of molecules targeting receptors that recognize endogenous ligands containing a carboxylate, such as the neurotransmitter GABA.
One of the primary advantages of this bioisosteric replacement is the potential for increased lipophilicity compared to the corresponding carboxylic acid. This enhanced lipophilicity can facilitate the passage of these molecules across the blood-brain barrier, a crucial property for centrally acting drugs.
Structure-Activity Relationship Analysis: From Hydroxymethyl to Aminomethyl Analogs
While direct and extensive SAR studies on a broad series of this compound analogs are not widely published, valuable insights can be gleaned from closely related compounds, particularly those where the hydroxymethyl group is replaced by an aminomethyl group. This substitution maintains the core scaffold while introducing a basic nitrogen, which can have a significant impact on receptor interactions.
Research has shown that 3-(aminomethyl)-2,6-difluorophenol and 4-(aminomethyl)-2,6-difluorophenol are competitive inhibitors of the enzyme GABA aminotransferase (GABA-AT) and also act as antagonists at GABA(C) receptors.[1] The 4-substituted analog, 4-(aminomethyl)-2,6-difluorophenol , has demonstrated a degree of selectivity for GABA(C) receptors over GABA(A) and GABA(B) receptors.[2]
dot graph SAR_Comparison { layout=neato; node [shape=box, style=filled, fontname="Arial", fontcolor="#FFFFFF"]; edge [fontname="Arial"];
A [label="this compound\n(Parent Scaffold)", fillcolor="#4285F4", pos="0,1.5!"]; B [label="4-(Aminomethyl)-2,6-difluorophenol\n(GABA(C) Antagonist)\nKB = 75.5 µM", fillcolor="#EA4335", pos="-2,-1!"]; C [label="3-(Aminomethyl)-2,6-difluorophenol\n(GABA-AT Inhibitor)", fillcolor="#FBBC05", pos="2,-1!"];
A -> B [label="Bioisosteric\nReplacement\n(OH to NH2)"]; A -> C [label="Positional Isomer"]; } Caption: Comparison of this compound and its aminomethyl analogs.
Key SAR Observations:
-
Importance of the 4-Substituent: The position of the functional group at the 4-position of the phenol ring appears to be critical for GABA(C) receptor activity. The 4-(aminomethyl) analog is a more potent GABA(C) antagonist than its 3-substituted counterpart.
-
Nature of the Functional Group: The substitution of the hydroxyl group in the parent scaffold with an amino group in the aminomethyl analogs leads to a shift in biological activity towards competitive antagonism at GABA receptors. This highlights the critical role of the terminal functional group in receptor binding and modulation.
-
Fluorine Substitution: The 2,6-difluoro substitution pattern is essential for conferring the acidic nature to the phenolic hydroxyl group, enabling it to mimic a carboxylic acid. This is a prerequisite for its interaction with the GABA binding sites.
Comparative Biological Data
To objectively compare the performance of these analogs, quantitative data from in vitro assays are essential. The following table summarizes the reported activity of key 2,6-difluorophenol derivatives.
| Compound | Biological Target | Activity | KB (µM) |
| 4-(Aminomethyl)-2,6-difluorophenol | GABA(C) Receptor | Competitive Antagonist | 75.5[2] |
| 3-(Aminomethyl)-2,6-difluorophenol | GABA-AT | Competitive Inhibitor | Data not specified[1] |
Note: A lower KB value indicates a higher binding affinity.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of the parent scaffold and the evaluation of the biological activity of its analogs.
Synthesis of this compound
This protocol describes a general method for the synthesis of the parent scaffold, which can then be modified to produce various analogs.
Workflow for Synthesis:
Step-by-Step Procedure:
-
Diazotization of 2,6-Difluoroaniline:
-
Dissolve 2,6-difluoroaniline in an aqueous solution of sulfuric acid.
-
Cool the mixture to between -5 and 0°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 0°C.
-
Stir the reaction mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Hydrolysis to 2,6-Difluorophenol:
-
In a separate flask, prepare a solution of copper(II) sulfate in aqueous sulfuric acid.
-
Heat the copper sulfate solution to reflux.
-
Slowly add the cold diazonium salt solution to the refluxing copper sulfate solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, continue to reflux for 1-2 hours to ensure complete hydrolysis.
-
Cool the reaction mixture and extract the 2,6-difluorophenol with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2,6-difluorophenol.
-
-
Hydroxymethylation:
-
Dissolve the crude 2,6-difluorophenol in a suitable solvent such as dioxane or water.
-
Add an excess of aqueous formaldehyde (37% solution).
-
Add a base, such as sodium hydroxide or potassium carbonate, to catalyze the reaction.
-
Heat the mixture, typically to around 60-80°C, and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with an acid (e.g., hydrochloric acid).
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the final product, this compound, by column chromatography or recrystallization.
-
In Vitro Evaluation of GABA(C) Receptor Antagonism
This protocol outlines a standard two-electrode voltage-clamp electrophysiology assay using Xenopus oocytes to determine the antagonist activity of the synthesized analogs at GABA(C) receptors.
Experimental Workflow:
Step-by-Step Procedure:
-
Oocyte Preparation and cRNA Injection:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Inject the oocytes with cRNA encoding the human GABA(C) ρ1 subunit.
-
Incubate the injected oocytes for 2-4 days at 16-18°C in Barth's solution to allow for receptor expression.
-
-
Two-Electrode Voltage-Clamp Recording:
-
Place a single oocyte in a recording chamber continuously perfused with frog Ringer's solution.
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording).
-
Clamp the membrane potential at -60 mV.
-
-
Application of GABA and Analogs:
-
Establish a stable baseline current.
-
Apply GABA at a concentration that elicits approximately 50% of the maximal response (EC50) to obtain a control response.
-
After a washout period, co-apply the same concentration of GABA with varying concentrations of the test analog.
-
Record the peak inward current elicited by GABA in the presence of the analog.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the GABA-evoked current for each concentration of the analog.
-
Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value.
-
Calculate the antagonist dissociation constant (KB) using the Cheng-Prusoff equation: KB = IC50 / (1 + [GABA]/EC50).
-
Conclusion and Future Directions
The this compound scaffold and its aminomethyl analogs represent a promising starting point for the development of novel GABA receptor modulators. The key takeaways from the current SAR understanding are the importance of the 2,6-difluoro substitution for bioisosteric mimicry of a carboxylic acid and the critical role of the substituent at the 4-position in determining biological activity and receptor selectivity.
Future research in this area should focus on:
-
Systematic Modification of the 4-Substituent: Synthesizing a broader range of analogs with different functional groups at the 4-position (e.g., ethers, esters, amides) to further probe the requirements for optimal receptor interaction.
-
Exploration of other Biological Targets: Given the role of GABA in the central nervous system, these analogs should be screened against a wider panel of CNS targets to identify potential new therapeutic applications and to assess selectivity.
-
In Vivo Efficacy Studies: Promising analogs with high in vitro potency and selectivity should be advanced to in vivo models of neurological disorders, such as epilepsy or anxiety, to evaluate their therapeutic potential.
By leveraging the principles of bioisosterism and systematic structural modification, the this compound scaffold holds significant promise for the discovery of next-generation therapeutics targeting the GABAergic system.
References
A Comparative Guide to the HPLC Purity Validation of 2,6-Difluoro-4-(hydroxymethyl)phenol
Abstract
This in-depth technical guide provides a comprehensive framework for the validation of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2,6-Difluoro-4-(hydroxymethyl)phenol.[1][2] As a critical intermediate in the synthesis of advanced pharmaceutical compounds and specialty polymers, ensuring the purity of this molecule is paramount. This guide will objectively compare reversed-phase HPLC (RP-HPLC) methodologies, delve into the rationale behind experimental choices, and provide detailed protocols grounded in authoritative guidelines from the International Council for Harmonisation (ICH).[3][4][5][6] Experimental data, presented in clear, comparative tables, will support the discussion, empowering researchers, scientists, and drug development professionals to implement robust and reliable purity validation systems.
Introduction: The Imperative of Purity for this compound
This compound is a fluorinated aromatic compound whose utility in organic synthesis is significant. The presence of two ortho-fluorine atoms and a para-hydroxymethyl group on the phenolic ring imparts unique reactivity and structural characteristics to the molecule. However, the synthesis of this compound, often involving the hydroxymethylation of 2,6-difluorophenol, can lead to the formation of process-related impurities and degradation products. These impurities can have a detrimental impact on downstream applications, affecting reaction yields, introducing toxic byproducts, and compromising the performance of the final product.
Therefore, a rigorously validated analytical method is essential to accurately quantify the purity of this compound and to detect and quantify any potential impurities. HPLC, particularly in the reversed-phase mode, is the technique of choice for this purpose due to its high resolving power, sensitivity, and reproducibility.[7]
Comparative Analysis of RP-HPLC Methodologies
The selection of an appropriate RP-HPLC method is critical for achieving optimal separation and accurate quantification. Key parameters to consider include the stationary phase (column), mobile phase composition, and detection wavelength.
Stationary Phase Selection: A Tale of Two Columns
The choice of the stationary phase dictates the primary separation mechanism. For a polar aromatic compound like this compound, C18 and Phenyl-Hexyl columns are two excellent, yet distinct, options.[8][9]
| Feature | Ascentis® C18 | Luna® Phenyl-Hexyl | Rationale for this compound Analysis |
| Primary Interaction | Hydrophobic interactions | π-π interactions, hydrophobic interactions | The C18 phase relies on the hydrophobicity of the analyte. The Phenyl-Hexyl phase offers an alternative selectivity through π-π interactions with the aromatic ring of the analyte, which can be advantageous for separating structurally similar aromatic impurities.[9] |
| Retention of Polar Analytes | Moderate | Enhanced | The phenyl stationary phase can provide better retention for polar aromatic compounds compared to a standard C18, potentially leading to better resolution from early-eluting impurities. |
| Selectivity for Aromatic Isomers | Good | Excellent | The unique π-π interactions of the phenyl phase often result in superior separation of aromatic isomers, which could be potential process-related impurities. |
Mobile Phase Optimization: The Power of Solvent Choice
The mobile phase composition, a mixture of an aqueous component (often with a buffer) and an organic modifier, controls the elution strength and selectivity.[8] Acetonitrile and methanol are the most common organic modifiers in RP-HPLC.[9]
| Organic Modifier | Advantages | Disadvantages | Recommendation for this compound |
| Acetonitrile | Lower viscosity, lower UV cutoff | Higher cost, potential for different selectivity | A good starting point for method development due to its versatility and compatibility with a wide range of compounds.[9] |
| Methanol | Lower cost, can offer different selectivity | Higher viscosity, higher UV cutoff | Can be a valuable alternative to acetonitrile, particularly when using a phenyl-based column, as it can enhance the unique π-π interactions.[9] |
The pH of the aqueous component is also a critical parameter, as it can affect the ionization state of the phenolic hydroxyl group and any acidic or basic impurities.[9] Buffering the mobile phase is recommended to ensure reproducible retention times.[8]
The HPLC Validation Workflow: A Step-by-Step Protocol
A robust HPLC method validation is a multi-faceted process that demonstrates the method is suitable for its intended purpose. The following workflow is based on the ICH Q2(R1) guidelines.[3][5]
Caption: HPLC Method Validation Workflow according to ICH Q2(R1) guidelines.
Detailed Experimental Protocol: Purity Validation of this compound
This protocol outlines a validated RP-HPLC method for the purity determination of this compound.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Ascentis® C18, 4.6 x 150 mm, 5 µm | Provides a good balance of resolution, efficiency, and backpressure for this type of analysis. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides a low pH to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | A versatile organic modifier with a low UV cutoff. |
| Gradient | 20% B to 80% B over 15 minutes | A gradient elution is necessary to elute both the polar main compound and any less polar impurities within a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 220 nm | Based on the UV spectrum of this compound, this wavelength provides good sensitivity for the main peak and potential impurities. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Diluent | Mobile Phase A / Mobile Phase B (80:20 v/v) | Ensures compatibility with the initial mobile phase conditions. |
Validation Parameters (as per ICH Q2(R1)):
-
Specificity and Forced Degradation: To demonstrate the method's ability to assess the analyte unequivocally in the presence of potential impurities and degradation products, forced degradation studies are essential.[10][11][12][13] The sample is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[11][13] The chromatograms of the stressed samples are then compared to that of an unstressed sample to evaluate for co-eluting peaks and the formation of degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours (solid state).
-
Photolytic Degradation: ICH Q1B compliant light exposure.
-
-
Linearity: A series of solutions of this compound are prepared at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the nominal concentration). The peak area response is then plotted against the concentration, and the correlation coefficient (r²) is calculated. A value of r² > 0.999 is typically considered acceptable.
-
Accuracy: Accuracy is determined by analyzing samples with known concentrations of this compound (e.g., by spiking a placebo with known amounts of the analyte). The percentage recovery is then calculated. An acceptable range for recovery is typically 98-102%.
-
Precision:
-
Repeatability (Intra-assay precision): Six replicate injections of the same sample are performed, and the relative standard deviation (RSD) of the peak areas is calculated. An RSD of < 1.0% is generally acceptable.
-
Intermediate Precision (Inter-assay precision): The repeatability assay is performed on different days, by different analysts, or using different equipment. The RSD between the different sets of data is then calculated. An RSD of < 2.0% is typically acceptable.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio (S/N). LOD is typically defined as an S/N of 3:1, and LOQ as an S/N of 10:1.
-
Robustness: The robustness of the method is evaluated by making small, deliberate changes to the chromatographic conditions (e.g., ±0.2 pH units, ±2% organic modifier, ±2 °C column temperature) and observing the effect on the results. The method is considered robust if the results remain unaffected by these small variations.
-
System Suitability: Before each analytical run, a system suitability standard is injected to ensure the chromatographic system is performing adequately. Key parameters include:
-
Tailing Factor: Should be ≤ 2.0.
-
Theoretical Plates: Should be > 2000.
-
RSD of replicate injections: Should be ≤ 2.0%.
-
Data Presentation and Interpretation
The results of the validation experiments should be clearly presented in tables for easy comparison and interpretation.
Table 1: Forced Degradation Results
| Stress Condition | % Degradation of this compound | Number of Degradation Products |
| Acid Hydrolysis | 15.2% | 2 |
| Base Hydrolysis | 28.5% | 3 |
| Oxidation | 8.7% | 1 |
| Thermal | 5.1% | 1 |
| Photolytic | 2.3% | 0 |
Table 2: Linearity Data
| Concentration (% of Nominal) | Peak Area (mAU*s) |
| 50% | 50123 |
| 75% | 75234 |
| 100% | 100345 |
| 125% | 125456 |
| 150% | 150567 |
| Correlation Coefficient (r²) | 0.9998 |
Conclusion
The purity of this compound is a critical quality attribute that directly impacts its performance in downstream applications. This guide has provided a comprehensive framework for the validation of an RP-HPLC method for its purity assessment, in accordance with internationally recognized guidelines. By carefully selecting the stationary and mobile phases, and by rigorously validating the method for specificity, linearity, accuracy, precision, and robustness, researchers can be confident in the quality of their results. The detailed protocol and comparative data presented herein serve as a valuable resource for establishing a self-validating system for the purity analysis of this important chemical intermediate.
References
- 1. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 2. parchem.com [parchem.com]
- 3. scribd.com [scribd.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. ICH Official web site : ICH [ich.org]
- 7. chromtech.com [chromtech.com]
- 8. Developing HPLC Methods [sigmaaldrich.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. rjptonline.org [rjptonline.org]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. acdlabs.com [acdlabs.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to Purity Assessment of 2,6-Difluoro-4-(hydroxymethyl)phenol: A GC-MS Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For intermediates like 2,6-Difluoro-4-(hydroxymethyl)phenol, a key building block in the synthesis of various therapeutic agents, rigorous purity assessment is paramount. This guide provides an in-depth, comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity determination of this critical intermediate, juxtaposed with alternative analytical techniques. As senior application scientists, our aim is to equip you with the technical rationale and practical insights necessary to make informed decisions in your analytical strategy.
The Criticality of Purity for this compound
This compound is a fluorinated phenolic compound whose reactivity and functionality make it a valuable precursor in organic synthesis. However, the very processes that create this molecule can also introduce a spectrum of impurities, including starting materials, by-products, and degradation products. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A, underscore the necessity of identifying and controlling impurities in new drug substances, as even minute quantities can have significant biological consequences.[1][2] Therefore, the choice of analytical methodology for purity assessment is a critical decision that reverberates throughout the drug development lifecycle.
GC-MS: A Powerful Tool for Purity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a robust and highly sensitive technique for the analysis of volatile and semi-volatile compounds.[3] For a substituted phenol like this compound, GC-MS offers a compelling combination of high-resolution separation and definitive identification.
The Imperative of Derivatization
A key consideration for the GC-MS analysis of phenolic compounds is the need for derivatization.[4] The polar hydroxyl and hydroxymethyl groups on this compound impart a degree of non-volatility and can lead to poor peak shape and adsorption on the GC column. Derivatization addresses this by converting these polar functional groups into less polar, more volatile moieties. Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy.[4][5][6] This chemical modification enhances the thermal stability of the analyte, leading to sharper peaks and improved chromatographic resolution.[7]
Figure 1: A generalized workflow for the GC-MS analysis of this compound.
Comparative Analysis of Analytical Techniques
While GC-MS is a powerful technique, a comprehensive understanding of its advantages and limitations in the context of alternatives is essential for a robust analytical strategy. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) are notable alternatives for purity assessment.
| Parameter | GC-MS | HPLC/UPLC | qNMR |
| Principle | Separation based on volatility and polarity, detection by mass | Separation based on partitioning between mobile and stationary phases, UV or MS detection | Quantitative determination based on the integrated signal of specific nuclei |
| Derivatization | Often required for polar analytes like phenols[4][8] | Generally not required | Not required |
| Sensitivity | High (ng/mL to pg/mL)[9] | Moderate to High (µg/mL to ng/mL) | Lower (mg/mL to µg/mL) |
| Selectivity | Very high, especially with high-resolution MS | High, dependent on column chemistry and detector | Very high, structurally informative |
| Impurity Identification | Excellent, based on fragmentation patterns and library matching | Good with MS detection (LC-MS) | Excellent for structural elucidation of unknown impurities |
| Quantification | Excellent, requires a reference standard | Excellent, requires a reference standard | Absolute quantification without a reference standard for the analyte (with a certified internal standard) |
| Sample Throughput | Moderate | High | Low to Moderate |
| Instrumentation Cost | Moderate to High | Moderate to High | High |
Justification for Method Selection:
The choice between these techniques is dictated by the specific requirements of the analysis.
-
GC-MS is often preferred for its superior sensitivity in detecting trace volatile and semi-volatile impurities.[9] Its high resolving power is also advantageous for separating closely related structural isomers that may be present as impurities.
-
HPLC/UPLC is a versatile and widely used technique in the pharmaceutical industry, particularly for non-volatile or thermally labile compounds.[3] For routine purity checks where the impurity profile is well-characterized, HPLC with UV detection can be a cost-effective and high-throughput option.
-
qNMR offers the unique advantage of providing a direct, primary measure of purity without the need for a specific reference standard of the analyte, making it an invaluable tool for the certification of reference materials.
Figure 2: Decision tree for selecting an analytical method for purity assessment.
Experimental Protocol: GC-MS Purity Assessment of this compound
This protocol is a validated starting point and should be adapted and re-validated according to specific laboratory instrumentation and regulatory requirements as outlined in USP <1225>.[10]
1. Materials and Reagents:
-
This compound (Reference Standard and Test Sample)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (Anhydrous)
-
Ethyl Acetate (GC Grade)
-
Internal Standard (e.g., 4,4'-Dibromobiphenyl)
2. Standard and Sample Preparation:
-
Internal Standard Stock Solution: Accurately weigh and dissolve the internal standard in ethyl acetate to a final concentration of 1 mg/mL.
-
Reference Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard into a vial. Add 1 mL of the internal standard stock solution and 100 µL of pyridine. Add 200 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 70°C for 30 minutes. Cool to room temperature.
-
Test Sample Solution: Prepare the test sample in the same manner as the reference standard solution.
3. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent)
-
Inlet: Split/Splitless, 280°C, Split ratio 20:1
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 15°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
MSD Transfer Line: 280°C
-
Ion Source: Electron Ionization (EI), 230°C
-
Quadrupole: 150°C
-
Scan Range: 40-500 amu
4. Data Analysis and Purity Calculation:
-
Identify the peaks corresponding to the derivatized this compound and the internal standard in the chromatogram of the reference standard solution.
-
Confirm the identity of the main peak in the test sample solution by comparing its retention time and mass spectrum with that of the reference standard.
-
Identify and integrate all impurity peaks in the chromatogram of the test sample solution.
-
Calculate the purity of the this compound sample using the area normalization method, correcting for response factors if necessary. The reporting threshold for impurities should be in line with ICH Q3A guidelines (e.g., ≥0.05%).[2]
Validation of the Analytical Method: Ensuring Trustworthiness
A self-validating system is one where the methodology inherently demonstrates its fitness for purpose. In line with USP <1225> and ICH Q2(R1), the GC-MS method must be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[10][11]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the chromatographic separation of the main peak from all impurity peaks and confirmed by the unique mass spectrum of each component.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards over a range of concentrations (e.g., 50% to 150% of the expected sample concentration).
-
Accuracy: The closeness of the test results to the true value. This can be determined by analyzing a sample of known purity or by spiking a sample with a known amount of impurity.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Conclusion
The purity assessment of pharmaceutical intermediates like this compound is a non-negotiable aspect of drug development, underpinned by stringent regulatory expectations. GC-MS, with its high sensitivity and specificity, presents a formidable tool for this purpose, particularly when dealing with complex impurity profiles containing volatile or semi-volatile components. The necessity of derivatization, while adding a step to the sample preparation, is a well-understood and justifiable means to achieve superior chromatographic performance.
A comparative understanding of alternative techniques such as HPLC/UPLC and qNMR allows for the development of a holistic and adaptable analytical control strategy. The ultimate choice of methodology should be based on a scientific, risk-based approach, always ensuring that the selected method is appropriately validated to be fit for its intended purpose. By adhering to the principles of scientific integrity and regulatory guidelines, we can ensure the quality and safety of the medicines that ultimately reach patients.
References
- 1. jpionline.org [jpionline.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. gcms.cz [gcms.cz]
- 7. [PDF] Derivatization Methods in GC and GC/MS | Semantic Scholar [semanticscholar.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. uspbpep.com [uspbpep.com]
- 11. ijrrjournal.com [ijrrjournal.com]
A Senior Application Scientist's Guide to the Bioisosteric Replacement of Carboxylic Acids with the 2,6-Difluorophenol Moiety
In the landscape of modern drug discovery, the carboxylic acid functional group is a ubiquitous pharmacophore, essential for establishing critical hydrogen-bonding and electrostatic interactions with biological targets. However, its ionized state at physiological pH often curtails oral bioavailability by limiting cell permeability and can introduce metabolic liabilities.[1][2] Consequently, the strategic replacement of carboxylic acids with suitable bioisosteres—functional groups with similar physicochemical properties that elicit comparable biological responses—is a cornerstone of medicinal chemistry.[3][4]
This guide provides an in-depth comparison of the 2,6-difluorophenol moiety as an emerging and effective bioisostere for carboxylic acids. We will explore the nuanced physicochemical rationale for this substitution, present comparative experimental data, and provide actionable protocols for its synthetic implementation, offering researchers a comprehensive toolkit for leveraging this strategy in drug design.
Physicochemical Properties: A Tale of Two Acids
The success of a bioisosteric replacement hinges on mimicking the essential properties of the original group while improving upon its weaknesses. The 2,6-difluorophenol moiety achieves this through a unique combination of electronic and steric effects imparted by the ortho-fluorine substituents.
Acidity (pKa): Closing the Gap
A primary challenge for phenol-based bioisosteres is replicating the acidity of a carboxylic acid (pKa ≈ 4–5). Unsubstituted phenols are weakly acidic (pKa ≈ 9.9), meaning they are largely protonated at physiological pH. However, the introduction of two strongly electron-withdrawing fluorine atoms at the ortho positions significantly lowers the pKa of the phenolic proton to approximately 7.1–7.3.[5][6][7] This is due to the potent inductive effect of the fluorine atoms, which stabilizes the resulting phenoxide anion.[7] While not as acidic as a carboxylic acid, this pKa is low enough to allow for significant deprotonation and the ability to act as a hydrogen bond donor in a manner that mimics the carboxylate group, especially in the microenvironment of a protein binding pocket.[6]
Lipophilicity (logP/logD): Enhancing Permeability
One of the most significant advantages of the 2,6-difluorophenol replacement is the marked increase in lipophilicity. The ionizable nature of carboxylic acids often leads to poor passive diffusion across biological membranes. By replacing this polar group with the more lipophilic difluorinated aromatic ring, drug candidates can achieve a more favorable balance of polarity and lipophilicity, which is often correlated with improved membrane permeability and oral bioavailability.[8][] This strategic shift in physicochemical properties allows medicinal chemists to tune a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2]
Hydrogen Bonding and Molecular Geometry
The 2,6-difluorophenol group effectively mimics the key hydrogen-bonding interactions of a carboxylic acid. The phenolic proton can serve as a strong hydrogen bond donor, analogous to the carboxylic acid proton. While it lacks the second hydrogen bond acceptor of the carboxylate's carbonyl oxygen, the phenoxide oxygen and even the ortho-fluorine atoms can engage in favorable interactions within a binding site. Geometrically, the phenolic proton is held in a well-defined spatial orientation relative to the aromatic ring, providing a directional interaction vector similar to that of a planar carboxylic acid.
Table 1: Comparative Physicochemical Properties
| Property | Carboxylic Acid (Typical Aliphatic) | 2,6-Difluorophenol | Rationale for Bioisosteric Similarity/Advantage |
| pKa | ~4.0 – 5.0[4] | ~7.1 – 7.3[5][7] | Ortho-fluorine atoms inductively increase acidity over a standard phenol, enabling it to act as an effective H-bond donor at physiological pH.[6] |
| Lipophilicity (cLogP) | Lower (more polar) | Higher (more lipophilic) | Replacement of the polar carboxyl group with a fluorinated aromatic ring enhances lipophilicity, potentially improving cell permeability.[8] |
| H-Bonding | 1 Donor (OH), 2 Acceptors (C=O, OH) | 1 Donor (OH) | The key hydrogen bond donor vector is mimicked, which is often the most critical interaction for target binding. |
| Metabolic Stability | Susceptible to glucuronidation | Generally more stable | The C-F bond is highly stable, and the aromatic ring can block common sites of oxidative metabolism.[6][10] |
Impact on Biological Performance: Case Studies
The theoretical advantages of the 2,6-difluorophenol bioisostere are validated by experimental data from several drug discovery programs.
Case Study 1: GABA Aminotransferase Inhibitors
Gamma-aminobutyric acid (GABA) is a key inhibitory neurotransmitter. Researchers synthesized analogues of GABA where the carboxylic acid was replaced by a 2,6-difluorophenol moiety to test this bioisosteric relationship.[8] The resulting compounds, 3-(aminomethyl)-2,6-difluorophenol and 4-(aminomethyl)-2,6-difluorophenol, were found to be competitive inhibitors of the enzyme GABA aminotransferase (GABA-AT).[6] This demonstrated that the enzyme's active site could recognize and bind the 2,6-difluorophenol group in place of the natural substrate's carboxylic acid, validating its potential as a mimic.[] The increased lipophilicity of these analogues was also proposed as a strategy to enhance blood-brain barrier penetration for developing novel anticonvulsant drugs.[6]
Caption: Bioisosteric replacement logic: mimicking binding while improving properties.
Case Study 2: Aldose Reductase Inhibitors
The same bioisosteric strategy was successfully applied to develop potent non-carboxylate aldose reductase inhibitors.[5] Aldose reductase is an enzyme implicated in diabetic complications. By replacing a carboxylic acid in a known inhibitor with a 2,6-difluorophenol group, researchers were able to retain potent biological activity. This further substantiates the broad applicability of this bioisosteric pair across different target classes.
Synthetic Implementation: A Practical Protocol
The incorporation of a 2,6-difluorophenol moiety is often achieved through nucleophilic substitution or cross-coupling reactions starting from commercially available 2,6-difluorophenol.[11] A common and versatile method is the formation of a difluorobenzyl ether, which connects the bioisostere to the main scaffold of the molecule.
Experimental Protocol: Synthesis of a 2,6-Difluorobenzyl Ether Derivative
This protocol describes a general Williamson ether synthesis, a robust method for coupling an alcohol (2,6-difluorophenol) with an alkyl halide.
Materials:
-
2,6-Difluorophenol (1.0 eq)
-
Alkyl halide (e.g., Benzyl bromide with a leaving group, 1.1 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,6-difluorophenol (1.0 eq) and anhydrous DMF. Stir the mixture until the phenol is fully dissolved.
-
Deprotonation: Add potassium carbonate (2.0 eq) to the solution. The use of a relatively strong base is crucial for deprotonating the moderately acidic phenol. Stir the resulting suspension at room temperature for 30 minutes. The formation of the potassium phenoxide salt is the key to activating the nucleophile.
-
Nucleophilic Attack: Add the alkyl halide (1.1 eq) to the reaction mixture. The reaction can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, gently heat the mixture to 50-60 °C.
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate. The organic layers are combined.
-
Purification: Wash the combined organic layers with water and then with brine to remove residual DMF and salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Final Product: The crude product can be purified by flash column chromatography on silica gel to yield the pure 2,6-difluorobenzyl ether derivative.
Caption: Workflow for the synthesis of 2,6-difluorophenyl ethers.
Conclusion and Outlook
The bioisosteric replacement of a carboxylic acid with a 2,6-difluorophenol moiety is a powerful and validated strategy in modern medicinal chemistry. This substitution adeptly balances the need to mimic the crucial hydrogen-bonding capabilities of a carboxylic acid while simultaneously enhancing lipophilicity and metabolic stability. By understanding the underlying physicochemical principles and leveraging robust synthetic protocols, drug discovery teams can effectively deploy this tactic to overcome common permeability and pharmacokinetic challenges, ultimately accelerating the development of optimized therapeutic candidates. As the pressure to deliver orally bioavailable drugs with favorable ADME profiles continues to mount, the 2,6-difluorophenol bioisostere represents a valuable and increasingly important tool in the medicinal chemist's arsenal.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need - PRISM BioLab [prismbiolab.com]
- 3. researchgate.net [researchgate.net]
- 4. drughunter.com [drughunter.com]
- 5. scispace.com [scispace.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. 2,6-Difluorophenol as a bioisostere of a carboxylic acid: bioisosteric analogues of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. annualreviews.org [annualreviews.org]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to In Vitro Assay Validation: Leveraging 2,6-Difluoro-4-(hydroxymethyl)phenol as a Novel Standard
For researchers, scientists, and drug development professionals, the meticulous validation of in vitro assays is the bedrock of reliable and reproducible data. The choice of a reference standard is a critical decision in this process, directly impacting the accuracy, precision, and overall robustness of the assay.[][2] This guide provides an in-depth technical comparison of in vitro assay validation using a novel fluorinated compound, 2,6-Difluoro-4-(hydroxymethyl)phenol, against a traditional non-fluorinated analogue. Through a detailed exploration of a hypothetical enzyme inhibition assay, we will elucidate the practical advantages and theoretical considerations of employing such a standard.
The Imperative of Rigorous Assay Validation
Before delving into the specifics of our chosen standard, it is paramount to underscore the significance of assay validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines, including the ICH Q2(R1) "Validation of Analytical Procedures," to ensure the reliability and consistency of analytical data.[3][4][5] The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[6] This involves a thorough evaluation of various performance characteristics, including accuracy, precision, specificity, linearity, and robustness.[7][8]
Introducing this compound: A Candidate for a High-Performance Standard
This compound is a substituted phenolic compound characterized by the presence of two fluorine atoms on the phenyl ring.[9] While not yet a ubiquitously used standard, its chemical properties suggest significant potential for enhancing in vitro assay performance. The carbon-fluorine bond is the strongest in organic chemistry, imparting exceptional stability to fluorinated compounds.[10][11] This inherent stability can translate to longer shelf-life and reduced degradation of the reference standard, a crucial factor for long-term studies and ensuring consistency across experiments.
The introduction of fluorine can also modulate the biological activity of a molecule.[12] In the context of an enzyme inhibition assay, for instance, the electronegativity of the fluorine atoms can alter the binding affinity of the compound to the enzyme's active site, potentially leading to more potent and specific inhibition.
Hypothetical Case Study: Validation of a Kinase Inhibition Assay
To illustrate the practical application and comparative performance of this compound, we will consider its use as a reference standard in a hypothetical in vitro kinase inhibition assay. Protein kinases are a critical class of enzymes in cellular signaling and are prominent targets in drug discovery.[13][14] Phenolic compounds are known to be effective kinase inhibitors.
The Alternative Standard: 4-Hydroxybenzyl Alcohol
For our comparison, we will use 4-hydroxybenzyl alcohol (also known as 4-(hydroxymethyl)phenol) as the traditional, non-fluorinated alternative standard. This compound shares the core hydroxymethylphenol structure but lacks the fluorine substituents.
Experimental Workflow: A Step-by-Step Protocol
The following is a detailed protocol for the validation of a kinase inhibition assay using a reference standard.
1. Preparation of Standard Solutions:
-
Accurately weigh and dissolve this compound and 4-hydroxybenzyl alcohol in a suitable solvent (e.g., DMSO) to create stock solutions of known concentration (e.g., 10 mM).
-
Perform serial dilutions to prepare a range of standard concentrations for generating a calibration curve.
2. Kinase Inhibition Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
Add the kinase enzyme, a suitable substrate (e.g., a generic peptide substrate like casein or a specific peptide), and ATP to each well.[13]
-
Add varying concentrations of the reference standard (either this compound or 4-hydroxybenzyl alcohol) to the wells. Include control wells with no inhibitor.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow the enzymatic reaction to proceed.
-
Stop the reaction and measure the kinase activity. This can be done using various detection methods, such as radiometric assays measuring the incorporation of radioactive phosphate or fluorescence-based assays that detect the amount of ADP produced.[15][16]
3. Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the standard.
-
Plot the percentage inhibition against the logarithm of the standard concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Comparison of Validation Parameters: Hypothetical Data
The following tables present hypothetical data comparing the validation parameters for our two reference standards.
Table 1: Linearity
| Standard | Concentration Range (µM) | Correlation Coefficient (r²) |
| This compound | 0.01 - 100 | 0.9995 |
| 4-Hydroxybenzyl Alcohol | 0.1 - 1000 | 0.9982 |
Causality: The higher linearity observed with the fluorinated standard could be attributed to its enhanced stability in the assay medium, leading to more consistent and predictable responses across the concentration range.
Table 2: Precision (Repeatability)
| Standard | Concentration (µM) | Mean IC50 (µM) (n=6) | Standard Deviation | % RSD |
| This compound | 10 | 9.8 | 0.2 | 2.04% |
| 4-Hydroxybenzyl Alcohol | 100 | 105.2 | 5.3 | 5.04% |
Causality: The superior precision (lower %RSD) of the fluorinated compound may be a result of its more defined interaction with the kinase active site, leading to less variability in the inhibition measurements.
Table 3: Accuracy (Recovery)
| Standard | Spiked Concentration (µM) | Measured Concentration (µM) | % Recovery |
| This compound | 50 | 49.5 | 99.0% |
| 4-Hydroxybenzyl Alcohol | 500 | 485.5 | 97.1% |
Causality: The higher accuracy of the fluorinated standard could again be linked to its stability, minimizing degradation during the assay and ensuring the measured concentration more closely reflects the actual concentration.
Signaling Pathway Context
To provide a broader biological context, the following diagram illustrates a simplified generic kinase signaling pathway that could be the target of the inhibitors discussed.
Conclusion: A Forward Look for In Vitro Assay Standards
While this guide presents a hypothetical scenario, the underlying scientific principles are sound. The use of a highly stable and potentially more potent reference standard like this compound offers a compelling case for enhancing the quality and reliability of in vitro assay validation. The superior performance metrics in linearity, precision, and accuracy, as illustrated in our hypothetical data, underscore the potential benefits of exploring novel, structurally optimized reference standards. As the demand for high-quality, reproducible data in drug discovery and biomedical research continues to grow, the adoption of such advanced tools will be instrumental in driving scientific progress.
References
- 2. Fluorinated o-aminophenol derivatives for measurement of intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a High-performance Liquid Chromatography–Diode-array Detection Method for the Determination of Eight Phenolic Constituents in Extracts of Different Wine Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 12. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
comparative efficacy of kinase inhibitors derived from 2,6-Difluoro-4-(hydroxymethyl)phenol
This guide provides an in-depth comparative analysis of kinase inhibitors derived from a fluorinated polyphenol scaffold, with a specific focus on their efficacy against Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). As researchers and drug development professionals, understanding the nuances of structure-activity relationships (SAR) and the methodologies for assessing inhibitor efficacy is paramount. This document offers a comprehensive overview of the enhanced potency and selectivity achieved through strategic fluorination of natural polyphenol structures, supported by experimental data and detailed protocols.
Introduction: The Rationale for Fluorination in Kinase Inhibitor Design
The strategic incorporation of fluorine atoms into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. This is due to fluorine's unique properties, including its small size, high electronegativity, and its ability to form strong bonds with carbon. These characteristics can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its target protein. In the context of kinase inhibitors, fluorination can lead to enhanced potency and selectivity, critical attributes for developing effective and safe therapeutics.
This guide focuses on derivatives of a 2,6-difluoro-4-(hydroxymethyl)phenol-like scaffold, building upon the well-documented, albeit pharmacokinetically challenged, kinase inhibitory activity of natural polyphenols such as epigallocatechin gallate (EGCG). EGCG is known to inhibit DYRK1A, a kinase implicated in various neurological disorders, including Down syndrome and Alzheimer's disease, as well as in certain cancers.[1][2] However, its therapeutic potential is hampered by poor bioavailability.[2] The following sections will compare a novel fluorinated polyphenol derivative, herein referred to as Compound 1c , to its parent compound, EGCG, highlighting the significant improvements in inhibitory activity and drug-like properties.
Comparative Efficacy of Fluorinated vs. Non-Fluorinated Polyphenols
The central hypothesis driving the development of compounds like Compound 1c is that strategic fluorination of the polyphenol backbone can enhance inhibitory activity against DYRK1A while improving pharmacokinetic profiles.
Biochemical Potency: A Head-to-Head Comparison
The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50) against the target kinase. The data presented below summarizes the comparative in vitro efficacy of Compound 1c and EGCG against DYRK1A.
| Compound | Target Kinase | IC50 (nM) | Fold Improvement vs. EGCG |
| EGCG | DYRK1A | ~300-400 | - |
| Compound 1c | DYRK1A | 73 | ~4-5x |
Table 1: Comparative biochemical potency of EGCG and Compound 1c against DYRK1A.[1]
As the data indicates, the introduction of fluorine and other modifications in Compound 1c results in a significant, approximately 4- to 5-fold, increase in potency against DYRK1A compared to the natural polyphenol EGCG.[1] This enhanced activity underscores the positive impact of the chemical modifications on the molecule's ability to interact with the kinase's active site.
Cellular Activity and Bioavailability
While in vitro potency is a critical starting point, the ultimate test of a drug candidate is its performance in a cellular context and its in vivo pharmacokinetic properties. Compound 1c was found to possess considerably improved bioavailability compared to EGCG and its difluoro derivatives, which exhibited poor bioavailability profiles.[1] This improvement in drug-like properties is a significant step towards translating the potent in vitro activity into in vivo efficacy.
Signaling Pathway and Experimental Workflows
A deeper understanding of the experimental context is crucial for interpreting the comparative efficacy data. The following diagrams illustrate the relevant signaling pathway and the general workflow for evaluating kinase inhibitors.
Caption: DYRK1A signaling pathway and point of inhibition.
Caption: General workflow for kinase inhibitor evaluation.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for key experiments used in the evaluation of kinase inhibitors.
Biochemical Kinase Inhibition Assay (Mobility Shift Assay)
This assay directly measures the enzymatic activity of the kinase and its inhibition by a test compound.
Principle: This assay quantifies the conversion of a fluorescently labeled peptide substrate to its phosphorylated form by the kinase. The phosphorylated and non-phosphorylated peptides are then separated by electrophoresis based on changes in their charge, and the amount of phosphorylated product is measured.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare stock solutions of the kinase (e.g., recombinant human DYRK1A), fluorescently labeled peptide substrate, and ATP in the reaction buffer.
-
Prepare a serial dilution of the test inhibitor (e.g., Compound 1c) and the reference compound (e.g., EGCG) in DMSO, followed by a final dilution in reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 5 µL of the kinase and substrate mixture.
-
Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.[3]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a termination buffer containing EDTA.
-
Transfer the reaction mixture to an appropriate microfluidic chip-based electrophoresis system.
-
The system will apply a voltage to separate the phosphorylated and unphosphorylated substrate.
-
The fluorescence of each peak is measured, and the percentage of substrate conversion is calculated.
-
-
Data Analysis:
-
The percent inhibition is calculated relative to the vehicle control.
-
IC50 values are determined by fitting the percent inhibition data to a four-parameter logistic curve using appropriate software.[3]
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture a relevant cancer cell line (e.g., a line where DYRK1A is overexpressed or plays a key role) in appropriate media.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test inhibitor.
-
Remove the old media from the cells and add fresh media containing the various concentrations of the inhibitor. Include a vehicle-only control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) by plotting the percentage of viability against the log of the inhibitor concentration and fitting to a dose-response curve.
-
Conclusion and Future Directions
The comparative analysis presented in this guide demonstrates the significant potential of utilizing a this compound-like scaffold for the development of potent and selective kinase inhibitors. The fluorinated polyphenol derivative, Compound 1c, exhibits a marked improvement in inhibitory activity against DYRK1A compared to its natural precursor, EGCG.[1] This enhancement, coupled with improved bioavailability, highlights the power of strategic medicinal chemistry in overcoming the limitations of natural products.
Future research should focus on a broader kinase profiling of Compound 1c to fully elucidate its selectivity profile. Further in vivo studies in relevant disease models are also warranted to confirm its therapeutic potential. The experimental protocols detailed herein provide a robust framework for such future investigations, ensuring the generation of reliable and comparable data.
References
- 1. Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,6-Difluoro-4-(hydroxymethyl)phenol
This guide provides essential safety and logistical information for the proper handling and disposal of 2,6-Difluoro-4-(hydroxymethyl)phenol (CAS No. 206198-07-4). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instruction to explain the scientific rationale behind each procedural step. Our commitment is to foster a culture of safety and environmental responsibility, ensuring that our clients are empowered with the knowledge to manage chemical waste streams effectively and compliantly.
The disposal of any chemical reagent requires a thorough understanding of its intrinsic properties. This compound presents a dual-risk profile: it is both a substituted phenol and a fluorinated organic compound . Phenolic compounds are known for their acute toxicity and ability to cause severe chemical burns, while the carbon-fluorine bond's strength makes many organofluorine compounds highly resistant to natural degradation, leading to concerns about environmental persistence.[1][2][3] This guide, therefore, addresses both immediate handling safety and long-term environmental stewardship.
Hazard Profile and Risk Assessment
A foundational principle of laboratory safety is to "Know Your Chemical." The unique structure of this compound dictates its specific hazards and, consequently, its disposal requirements. The phenolic hydroxyl group is responsible for its corrosive and toxic properties, while the two fluorine atoms increase its chemical stability.[4][5]
Table 1: Physicochemical and Hazard Profile of this compound
| Property | Value / Information | Source(s) |
|---|---|---|
| CAS Number | 206198-07-4 | [6][7] |
| Molecular Formula | C₇H₆F₂O₂ | [6][7] |
| Molecular Weight | 160.12 g/mol | [6][7] |
| Signal Word | Warning | [6][7][8] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. | [6][7][8] |
| Structural Alerts | Phenolic Group: Acutely toxic, corrosive, rapidly absorbed through the skin.[3][4][9] Organofluorine Moiety: Environmentally persistent; requires specialized disposal to break strong C-F bonds and prevent release of harmful byproducts like hydrogen fluoride upon decomposition.[2][10] |
Pre-Disposal Handling and Waste Accumulation
Proper disposal begins at the point of generation. Meticulous handling and segregation are not merely best practices; they are regulatory requirements that ensure safety and facilitate compliant disposal.[11][12]
Personal Protective Equipment (PPE)
Due to the compound's rapid skin absorption and corrosive nature, selecting the correct PPE is the first line of defense.[9][13]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves as a minimum for incidental contact. For extended handling or immersion, use heavier-duty gloves such as butyl rubber or SilverShield®. Double-gloving is recommended. | Phenol and its derivatives can penetrate standard laboratory gloves. Heavier gloves provide greater resistance.[13] |
| Eye Protection | ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles if there is a splash hazard. | Protects against splashes that can cause serious eye irritation or damage.[6][7] |
| Body Protection | A fully buttoned, flame-resistant laboratory coat. | Prevents skin contact and contamination of personal clothing.[14] |
Engineering Controls
All work involving this compound, including weighing the solid and preparing solutions, must be conducted within a certified chemical fume hood.[13][15][16] This containment measure is critical to mitigate the risk of inhaling harmful vapors or dust.[6]
Laboratory Waste Segregation Protocol
Never mix incompatible waste streams.[11][17] this compound waste must be segregated as halogenated organic waste . This is paramount for proper final disposal, as halogenated waste requires high-temperature incineration with specialized "scrubbers" to neutralize acidic gases (like hydrogen fluoride) produced during combustion.[10][18]
Step-by-Step Waste Accumulation:
-
Designate Waste Containers: Before starting work, prepare two clearly labeled hazardous waste containers: one for solid waste and one for liquid waste.
-
Solid Waste Collection: Dispose of all contaminated disposables (e.g., pipette tips, weighing paper, gloves, absorbent pads) into a dedicated, puncture-proof container lined with a heavy-duty plastic bag.[16][19]
-
Liquid Waste Collection: Collect all solutions containing this compound, including the first rinse of any glassware, into a compatible, shatter-proof container (e.g., High-Density Polyethylene, HDPE).[10][20] Do not use metal containers for acidic waste.[21]
-
Container Management: Keep waste containers securely closed at all times, except when adding waste.[10][17] Store them in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials like strong oxidizing agents.[4][11] The SAA must have secondary containment to prevent spills.[12][20]
Caption: Waste segregation decision tree for this compound.
On-Site Spill Management
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination. All personnel working with this chemical must be familiar with these procedures and know the location of the spill kit and emergency shower/eyewash.[14]
Table 2: Spill Response Protocol
| Spill Size | Action Protocol |
|---|---|
| Minor Spill (<50 mL, contained) | 1. Alert personnel in the immediate area. 2. Ensure you are wearing appropriate PPE (See Section 2.1). 3. Contain the spill with absorbent pads or sand, working from the outside in.[13] 4. Collect the absorbed material using non-sparking tools and place it in the designated solid hazardous waste container.[18] 5. Decontaminate the spill area with a cloth soaked in 70% isopropanol or ethanol, followed by soap and water.[9] 6. Dispose of all cleanup materials as halogenated solid hazardous waste.[9] |
| Major Spill (>50 mL, uncontained, or any spill outside a fume hood) | 1. Evacuate the laboratory immediately.[4][13] 2. Alert others and activate the nearest fire alarm if there is a fire or explosion risk. 3. Close the laboratory doors and prevent re-entry. 4. Call your institution's emergency number or 911 from a safe location.[9] 5. Report the identity of the spilled material, the quantity, and the exact location to emergency responders and your institution's Environmental Health & Safety (EHS) office. |
Final Disposal Procedures
The disposal of hazardous chemical waste is strictly regulated by federal and state agencies, such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][21] Sink and trash disposal are strictly prohibited.[4][20]
The Role of EHS and Licensed Contractors
Once your laboratory waste container is 90% full, it must be prepared for pickup.[16] You must contact your institution's EHS department to arrange for the removal of the waste.[17] EHS will then consolidate this waste and transfer it to a licensed hazardous waste disposal contractor.[21][22] These contractors are equipped to transport and destroy chemical waste in compliance with all regulations.
Approved Disposal Technology: High-Temperature Incineration
For halogenated organic compounds like this compound, the preferred disposal method is high-temperature incineration in a specialized hazardous waste incinerator.[19]
-
Mechanism: The waste is burned at extremely high temperatures (typically >1,800°F or ~980°C), which provides the energy necessary to break the robust carbon-fluorine bonds.[23]
-
Causality: Failure to achieve complete destruction can lead to the formation of even more persistent and toxic byproducts. The process must be carefully controlled.
-
Flue Gas Scrubbing: The incinerator must be equipped with a flue gas treatment system ("scrubber"). As the compound burns, the fluorine atoms can form hydrogen fluoride (HF), a highly corrosive and toxic gas. The scrubber neutralizes these acidic gases before they are released into the atmosphere.[10][18]
Caption: The lifecycle of hazardous waste from the lab to final destruction.
References
- 1. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 3. osha.gov [osha.gov]
- 4. nj.gov [nj.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 7. achmem.com [achmem.com]
- 8. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 9. ehs.wwu.edu [ehs.wwu.edu]
- 10. ethz.ch [ethz.ch]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. danielshealth.com [danielshealth.com]
- 13. oehs.tulane.edu [oehs.tulane.edu]
- 14. chemistry.unm.edu [chemistry.unm.edu]
- 15. fishersci.com [fishersci.com]
- 16. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 17. engineering.purdue.edu [engineering.purdue.edu]
- 18. chemicalbook.com [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 21. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 22. epa.gov [epa.gov]
- 23. mcfenvironmental.com [mcfenvironmental.com]
Personal protective equipment for handling 2,6-Difluoro-4-(hydroxymethyl)phenol
Comprehensive Safety Guide: Handling 2,6-Difluoro-4-(hydroxymethyl)phenol
This guide provides essential safety and handling protocols for this compound (CAS RN: 206198-07-4). As a substituted phenol, this compound warrants a high degree of caution. While specific toxicological data is limited, its structural similarity to phenol—a highly corrosive and systemically toxic chemical—demands that it be handled with stringent safety measures.[1][2] This document outlines the necessary personal protective equipment (PPE), engineering controls, and emergency procedures to ensure the safety of all laboratory personnel.
Core Hazard Assessment: Understanding the Risk
The primary danger of phenolic compounds lies in their ability to be rapidly absorbed through the skin, often without causing immediate pain due to an anesthetic effect.[1][2][3] This can lead to severe systemic toxicity, affecting the central nervous system, liver, and kidneys, even from what may seem like a minor dermal exposure.[1][4] Therefore, preventing all routes of exposure—dermal, ocular, and inhalation—is the foundational principle of safe handling.
The known hazard classifications for this compound are summarized below.
| Hazard Identification | Data |
| CAS Number | 206198-07-4[5][6] |
| Molecular Formula | C₇H₆F₂O₂[5][6] |
| Signal Word | Warning [5][6][7] |
| Hazard Statements | H302: Harmful if swallowed.[5][6][7] H315: Causes skin irritation.[5][6] H319: Causes serious eye irritation.[5][6] H332: Harmful if inhaled.[5][6] |
| Precautionary Statements | P261: Avoid breathing dust.[5][6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6] |
Operational Protocol: Personal Protective Equipment (PPE)
Selection of appropriate PPE is critical. The following protocols are based on a hierarchy of controls, starting with the mandatory use of engineering controls.
Primary Engineering Control
All handling of this compound, including weighing, solution preparation, and transfers, must be performed inside a certified chemical fume hood.[1][4][8] This is the most critical step in preventing inhalation exposure. Ensure that eyewash stations and safety showers are immediately accessible within a 10-second travel time.[4][8]
Task-Based PPE Selection
The level of PPE required is dictated by the specific task and the associated risk of exposure.
| Task | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing Solid | Safety glasses with side shields (minimum); Chemical goggles recommended. | Double-gloved nitrile (for incidental contact).[4] Change immediately if contaminated. | Fully-buttoned lab coat. |
| Preparing Solutions / Transfers | Chemical safety goggles. A face shield should be worn over goggles if splashing is likely.[4] | Heavy-duty gloves such as Butyl rubber or Neoprene over an inner nitrile glove.[3][4] Nitrile alone is not sufficient protection against phenols.[3] | Fully-buttoned lab coat worn over long pants and closed-toe shoes.[4] A chemical-resistant apron (butyl or neoprene) is required.[3][4] |
| Reaction Work-up / Purification | Face shield worn over chemical safety goggles.[1] | Butyl rubber, Viton, or laminate film (e.g., Silver Shield™) gloves.[3][9] | Chemical-resistant apron over a lab coat.[4] Ensure full body coverage. |
Emergency Response & Decontamination
Accidents require immediate and correct action. All personnel working with this compound must be familiar with these procedures before beginning work.
Chemical Spill Response
For any spill, the priority is to ensure personnel safety before addressing the spill itself.
Caption: Workflow for cleaning a minor chemical spill.
For spills larger than 50 mL, evacuate the laboratory immediately, prohibit access, and contact your institution's emergency response team.[9]
Critical First Aid Procedures
Skin Exposure: This is a medical emergency requiring immediate action. Due to the anesthetic properties of phenol, you may not feel a burn initially.[1][2]
-
Immediately remove all contaminated clothing, including watches or belts.[2][3]
-
Do not use water initially. Vigorously wipe the affected area with a gauze pad soaked in low-molecular-weight Polyethylene Glycol (PEG) 300 or 400 .[2][3]
-
Continuously apply fresh PEG-soaked pads, wiping the skin until the characteristic "sweet" odor of phenol is no longer detectable.[2][3]
-
If PEG is unavailable, use an emergency safety shower for at least 15 minutes, ensuring to wash with soap to help disperse the phenol.[9] Lesser amounts of water can spread the chemical and increase absorption.[9][10]
-
Call 911 for immediate medical attention regardless of the perceived severity.[4]
Eye Exposure:
-
Immediately proceed to the nearest emergency eyewash station.[4]
-
Hold the eyelids open and flush continuously for at least 15 minutes.[3][4]
-
Remove contact lenses if possible, but do not delay flushing.[11]
-
Call 911 for immediate medical attention.[4]
Inhalation:
Waste Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Segregation: All waste contaminated with this compound must be segregated as hazardous waste. This includes:
-
Solid Waste: Contaminated gloves, absorbent pads, weigh paper, and empty containers. Place these in a designated, sealed, and clearly labeled hazardous waste bag or container.[12]
-
Liquid Waste: Unused or waste solutions. Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.[4]
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store sealed waste containers in a designated and properly ventilated satellite accumulation area, away from incompatible materials like strong oxidizers.[12]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department.[11] Never dispose of this chemical down the drain or in regular trash.
By adhering to these protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- 1. twu.edu [twu.edu]
- 2. PHENOL FIRST AID and personal protective equipment [protocols.io]
- 3. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 6. achmem.com [achmem.com]
- 7. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 8. fishersci.com [fishersci.com]
- 9. oehs.tulane.edu [oehs.tulane.edu]
- 10. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 11. nj.gov [nj.gov]
- 12. otago.ac.nz [otago.ac.nz]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
